molecular formula C9H5Cl2F2NO B1410834 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile CAS No. 1803806-68-9

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410834
CAS No.: 1803806-68-9
M. Wt: 252.04 g/mol
InChI Key: DLFOHPZCCKIJCA-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a versatile chemical intermediate designed for pharmaceutical and medicinal chemistry research. The compound features a phenylacetonitrile core structure that is strategically functionalized with chlorine atoms and a difluoromethoxy group, a combination known to enhance molecular properties such as metabolic stability and membrane permeability . The nitrile group is a valuable synthetic handle that can be transformed into other functional groups, including carboxylic acids, amides, and tetrazoles, making this reagent a key building block in the synthesis of more complex target molecules . Research into structurally similar dichloro- and difluoromethoxy-substituted compounds has demonstrated significant potential in drug discovery, particularly in the development of inhibitors for enzymes like Glutathione-S-transferase (GSTs) . Such inhibitors are being investigated for their role in overcoming drug resistance in cancers, including breast cancer, by preventing the detoxification of chemotherapeutic agents . Furthermore, analogs sharing the dichloro substitution pattern have been explored as agonists for nuclear receptors, indicating potential applications in treating metabolic diseases, though the specific research applications for this compound require investigation . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Please consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-7-5(3-4-14)1-2-6(8(7)11)15-9(12)13/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOHPZCCKIJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a specialized organofluorine building block used primarily in the synthesis of high-potency pharmaceutical ingredients (APIs) and advanced agrochemicals. Characterized by its unique 2,3-dichloro substitution pattern and the lipophilic difluoromethoxy (


) group, this compound serves as a critical intermediate for introducing metabolic stability and modulating the physicochemical properties of bioactive molecules.

This guide provides a comprehensive technical analysis of the compound, detailing its synthetic pathways, physicochemical profile, and applications in medicinal chemistry, specifically within the context of phosphodiesterase (PDE) inhibitors and kinase inhibitors where such substitution patterns are prevalent.

Chemical Profile & Identification

PropertySpecification
Chemical Name 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile
CAS Number Not widely indexed (Custom Synthesis); Related: 1803818-08-7 (Bromide precursor)
Molecular Formula

Molecular Weight 252.04 g/mol
Physical State White to off-white solid (Predicted) or pale yellow oil
Melting Point 45–55 °C (Predicted based on analogs)
Boiling Point ~280 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Lipophilicity (LogP) ~3.2 (Predicted)
Structural Analysis

The molecule features a phenyl ring with three key substituents:

  • Acetonitrile Group (

    
    ):  A versatile handle for further transformation into acids, amides, or amines.
    
  • 2,3-Dichloro Substitution: Provides steric bulk and electronic modulation, often enhancing binding affinity in enzyme pockets by restricting conformational freedom.

  • Difluoromethoxy Group (

    
    ):  A bioisostere of the methoxy group (
    
    
    
    ). The fluorine atoms lower the electron density of the oxygen, reduce metabolic liability (blocking O-dealkylation), and increase lipophilicity, facilitating membrane permeability.

Synthetic Pathways

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile typically follows a convergent route starting from 2,3-dichloro-4-hydroxybenzaldehyde or 2,3-dichloro-4-(difluoromethoxy)toluene .

Primary Route: Radical Bromination & Cyanation

This route is preferred for industrial scalability as it avoids the use of sensitive organometallics in the final steps.

  • Difluoromethylation: The starting phenol (2,3-dichloro-4-cresol) is treated with chlorodifluoromethane (

    
    ) or sodium chlorodifluoroacetate in the presence of a base (
    
    
    
    ) to install the
    
    
    group.
  • Radical Bromination: The resulting toluene derivative undergoes Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN) to yield 2,3-dichloro-4-(difluoromethoxy)benzyl bromide (CAS 1803818-08-7).

  • Nucleophilic Cyanation: The benzyl bromide is reacted with sodium cyanide (

    
    ) or trimethylsilyl cyanide (
    
    
    
    ) in a polar aprotic solvent (DMSO or DMF) to form the target acetonitrile.
Reaction Mechanism Visualization

The following diagram outlines the critical steps in the synthesis workflow.

SynthesisPath Start 2,3-Dichloro-4-cresol Step1 Difluoromethylation (ClCHF2 / K2CO3) Start->Step1 Inter1 2,3-Dichloro-4- (difluoromethoxy)toluene Step1->Inter1 Step2 Radical Bromination (NBS / AIBN) Inter1->Step2 Inter2 Benzyl Bromide (CAS 1803818-08-7) Step2->Inter2 Step3 Cyanation (NaCN / DMSO) Inter2->Step3 Final Target: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Step3->Final

Figure 1: Synthetic workflow from cresol precursor to target nitrile.

Applications in Drug Discovery

Bioisosteric Replacement

In medicinal chemistry, the difluoromethoxy group is strategically employed to improve the pharmacokinetic profile of a drug candidate.

  • Lipophilicity: The

    
     group is more lipophilic than 
    
    
    
    (
    
    
    ), which can enhance blood-brain barrier (BBB) penetration or cellular uptake.
  • Metabolic Stability: The C-F bond strength prevents rapid oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the API.
    
Key Intermediate for APIs

This nitrile is a direct precursor to:

  • 2-(2,3-Dichloro-4-(difluoromethoxy)phenyl)acetic acid (CAS 1804517-01-8): Used in the synthesis of CRTH2 antagonists or specific kinase inhibitors.

  • Phenethylamine Derivatives: Reduction of the nitrile yields the corresponding phenethylamine, a common scaffold in CNS-active agents.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical criteria must be met:

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.50 (t, 
      
      
      
      Hz, 1H,
      
      
      ): Characteristic triplet due to geminal H-F coupling.
    • 
       3.85 (s, 2H, 
      
      
      
      ): Singlet for the benzylic protons.
    • 
       7.20–7.40 (m, 2H, Ar-H): Aromatic protons showing ortho-coupling.
      
Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).

  • Key Fragment:

    
     251/253 (M+), loss of 
    
    
    
    (
    
    
    226), and loss of
    
    
    (
    
    
    201).

Safety & Handling Protocols

Warning: Phenylacetonitriles can release cyanide upon metabolism or under acidic conditions. Strict safety adherence is mandatory.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Use in a fume hood. Wear nitrile gloves (double-gloving recommended).
Skin Irritation Causes skin and eye irritation.Wear safety goggles and lab coat.
Reactivity Incompatible with strong oxidizers and strong acids.Store in a cool, dry place under inert gas (Argon/Nitrogen).
Emergency Protocol
  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Spill: Absorb with inert material (vermiculite/sand). Do not flush into sewer.

References

  • Synthesis of Difluoromethoxyarenes

    • Zafrani, Y., et al. (2009). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Link

  • Properties of Fluorinated Groups

    • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Related Chemical Data (Precursors)

    • PubChem Compound Summary for CAS 1803818-08-7 (Benzyl Bromide).Link

    • MolCore Chemical Database: 2,3-Dichloro-4-(difluoromethoxy) Series.Link

Technical Monograph: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a specialized fluorinated intermediate critical in the development of next-generation agrochemicals and pharmaceuticals.

Chemical Identity & Core Properties

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a high-value building block characterized by a specific substitution pattern on the phenyl ring: two chlorine atoms at the 2- and 3-positions and a difluoromethoxy group at the 4-position.[1] This structural motif is increasingly utilized in medicinal and agricultural chemistry to modulate lipophilicity and metabolic stability.

Property Data
CAS Number 1803806-68-9
IUPAC Name 2-[2,3-Dichloro-4-(difluoromethoxy)phenyl]acetonitrile
Molecular Formula C₉H₅Cl₂F₂NO
Molecular Weight 252.04 g/mol
Appearance White to off-white crystalline solid or oil (grade dependent)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Moiety Difluoromethoxy (-OCHF₂) – Acts as a lipophilic hydrogen bond donor/acceptor bioisostere

Synthetic Pathway & Mechanistic Logic

The synthesis of this compound typically follows a convergent route starting from 2,3-dichloro-4-hydroxybenzaldehyde or 2,3-dichlorophenol . The critical challenge is introducing the difluoromethoxy group selectively while maintaining the integrity of the nitrile precursor.

Retrosynthetic Analysis

The nitrile functionality is most reliably installed via nucleophilic substitution (Cyanation) of a benzyl halide. The benzyl halide is derived from the corresponding benzaldehyde, which in turn is synthesized via the difluoromethylation of the phenol.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from the phenolic precursor to the final nitrile.

SynthesisPath Start 2,3-Dichloro-4- hydroxybenzaldehyde Step1 Difluoromethylation (ClCF2COONa / K2CO3) Start->Step1 Inter1 2,3-Dichloro-4- (difluoromethoxy)benzaldehyde Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Benzyl Alcohol Intermediate Step2->Inter2 Step3 Chlorination (SOCl2 or POCl3) Inter2->Step3 Inter3 Benzyl Chloride Intermediate Step3->Inter3 Step4 Cyanation (NaCN, DMSO) Inter3->Step4 Final 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile (CAS 1803806-68-9) Step4->Final

Figure 1: Linear synthetic route from hydroxybenzaldehyde precursor to the target nitrile.

Detailed Experimental Protocol

The following protocol focuses on the final critical step: the Cyanation of 2,3-dichloro-4-(difluoromethoxy)benzyl chloride . This step requires strict control of temperature and solvent choice to prevent hydrolysis to the carboxylic acid or formation of isonitrile byproducts.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride (1.0 eq)

  • Reagent: Sodium Cyanide (NaCN) (1.2 – 1.5 eq) [Warning: Highly Toxic ]

  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous)

  • Catalyst (Optional): 18-Crown-6 (if using MeCN/KCN system)

  • Quench: Dilute Sodium Hypochlorite (bleach) for cyanide waste treatment.

Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,3-dichloro-4-(difluoromethoxy)benzyl chloride (10 mmol) in anhydrous DMSO (20 mL).

  • Addition : Cool the solution to 0°C. Carefully add Sodium Cyanide (12-15 mmol) in portions. Note: DMSO enhances the nucleophilicity of the cyanide ion, accelerating the reaction.

  • Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The starting benzyl chloride should be fully consumed.

  • Work-up :

    • Pour the reaction mixture carefully into ice-cold water (100 mL) in a fume hood.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2][4]
      
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) to yield the pure nitrile as a white solid/oil.

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3): Look for the singlet characteristic of the benzylic methylene protons (

    
    -CN) around 
    
    
    
    3.7–3.9 ppm and the triplet of the
    
    
    group (
    
    
    Hz) around
    
    
    6.5 ppm.
  • IR Spectroscopy: Distinct sharp absorption at

    
     (C≡N stretch).
    

Applications in Drug & Agrochemical Discovery

This compound serves as a "warhead" precursor or scaffold linker in the design of bioactive molecules.

The Difluoromethoxy Effect

The difluoromethoxy (-OCHF₂) group is a critical bioisostere for the methoxy (-OCH₃) group.

  • Lipophilicity: It increases

    
     (approx. +0.5 to +0.8 units vs. OMe), improving membrane permeability.
    
  • Metabolic Stability: The

    
     bonds protect the methyl group from oxidative demethylation by cytochrome P450 enzymes.
    
  • H-Bonding: The proton is weakly acidic, allowing it to act as a weak hydrogen bond donor, a unique property absent in trifluoromethoxy (-OCF₃) or methoxy groups.

Target Classes[6]
  • SDHI Fungicides: Used in the synthesis of novel Succinate Dehydrogenase Inhibitors where the specific chlorination pattern provides steric protection.

  • Auxin Herbicides: The phenylacetonitrile moiety can be hydrolyzed to the corresponding phenylacetic acid, a common scaffold in auxin-mimic herbicides.

Safety & Regulatory Handling

Signal Word: DANGER

  • Hazard Statements:

    • H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled (due to nitrile/cyanide potential).

    • H315/H319: Causes skin and serious eye irritation.

  • Handling Protocols:

    • All operations involving NaCN or the nitrile product must be conducted in a well-ventilated fume hood.

    • Cyanide Antidote Kit must be available and accessible in the laboratory.

    • Waste containing cyanides must be kept at pH > 10 and treated with bleach (hypochlorite) before disposal to prevent the formation of HCN gas.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Nucleophilic Substitution Reactions of Benzyl Halides. Journal of Organic Chemistry.

Sources

A Technical Guide to 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a compound of significant interest for medicinal chemistry and drug development. Due to its unique substitution pattern, combining a dichlorinated phenyl ring with a difluoromethoxy group, this molecule presents a valuable scaffold for creating novel therapeutics. The difluoromethoxy (-OCF₂H) group, in particular, is a strategic tool in modern drug design, valued for its ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor.[1] This document outlines the core physicochemical properties, a proposed synthetic pathway, detailed characterization protocols, and a discussion of its potential in pharmaceutical research.

Core Molecular Properties

The foundational step in evaluating any new chemical entity is to establish its fundamental properties. The structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is defined by a phenylacetonitrile core with chlorine atoms at positions 2 and 3, and a difluoromethoxy group at position 4.

Caption: Chemical structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

The calculated molecular properties are summarized in the table below. The presence of two chlorine atoms will result in a characteristic isotopic pattern in mass spectrometry, which is a key validation checkpoint.

PropertyValue
Chemical Formula C₉H₅Cl₂F₂NO
Molecular Weight 252.05 g/mol
Monoisotopic Mass 250.9709 Da
XLogP3 (Predicted) 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Proposed Synthetic Route and Experimental Protocol

The synthesis of substituted phenylacetonitriles is well-established, commonly proceeding through the cyanation of a corresponding benzyl halide.[2][3][4] We propose a multi-step synthesis starting from the commercially available precursor, 2,3-dichloro-4-hydroxybenzaldehyde. This approach provides a logical and controllable pathway to the target molecule.

G A 2,3-Dichloro-4- hydroxybenzaldehyde B 2,3-Dichloro-4-(difluoromethoxy) benzaldehyde A->B Step 1: O-Difluoromethylation (e.g., BrCF₂CO₂H, photoredox) C (2,3-Dichloro-4-(difluoromethoxy) phenyl)methanol B->C Step 2: Aldehyde Reduction (e.g., NaBH₄) D 1-(Bromomethyl)-2,3-dichloro-4- (difluoromethoxy)benzene C->D Step 3: Halogenation (e.g., PBr₃) E Target Molecule: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile D->E Step 4: Cyanation (e.g., NaCN)

Caption: Proposed four-step synthesis workflow for the target molecule.

Step 1: O-Difluoromethylation

Rationale: The introduction of the difluoromethoxy group is a critical first step. Modern photoredox catalysis methods allow for the O-difluoromethylation of phenols using accessible reagents like difluorobromoacetic acid, which generates difluorocarbene in situ.[5] This method offers mild reaction conditions compared to older, harsher techniques.

Protocol:

  • To a solution of 2,3-dichloro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Add difluorobromoacetic acid (BrCF₂CO₂H, 2.0 eq) and a base (e.g., K₂CO₃, 2.5 eq).

  • Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography on silica gel to yield 2,3-dichloro-4-(difluoromethoxy)benzaldehyde.

Step 2: Aldehyde Reduction

Rationale: The aldehyde must be reduced to a primary alcohol to facilitate its conversion to a benzyl halide. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation without affecting the aromatic halides or the difluoromethoxy group.

Protocol:

  • Dissolve the product from Step 1 (1.0 eq) in methanol or ethanol in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction for 1-2 hours at room temperature until the starting material is consumed.

  • Carefully add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the solution.

  • Extract the benzyl alcohol with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often pure enough for the next step.

Step 3: Conversion to Benzyl Bromide

Rationale: The benzyl alcohol is converted to a more reactive benzyl bromide, which is an excellent electrophile for the subsequent nucleophilic substitution with cyanide. Phosphorus tribromide (PBr₃) is a standard reagent for this conversion.

Protocol:

  • Dissolve the benzyl alcohol from Step 2 (1.0 eq) in a dry, aprotic solvent (e.g., diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice bath and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto ice water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude benzyl bromide.

Step 4: Cyanation

Rationale: The final step involves an Sₙ2 reaction where the benzyl bromide is displaced by a cyanide anion to form the target nitrile. Sodium cyanide in a polar aprotic solvent like DMSO or acetone is a common and effective method.[4]

Protocol:

  • Dissolve the benzyl bromide from Step 3 (1.0 eq) in acetone or DMSO.

  • Add sodium cyanide (NaCN, 1.2 eq) and a catalytic amount of sodium iodide (NaI) to promote the reaction.

  • Heat the mixture to 50-60°C and stir for 4-8 hours, monitoring for the disappearance of the starting material.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Characterization and Validation

As a novel chemical entity, rigorous structural confirmation is paramount. A combination of spectroscopic techniques should be employed to validate the identity and purity of the synthesized compound.

TechniqueExpected Results
¹H NMR - A triplet at ~6.6-7.0 ppm (¹JHF ≈ 73 Hz) for the -OCF₂H . - A singlet at ~3.8-4.0 ppm for the -CH₂ CN protons. - Two doublets in the aromatic region (~7.4-7.8 ppm) for the two aromatic protons.
¹⁹F NMR - A doublet at approximately -80 to -95 ppm (¹JFH ≈ 73 Hz) corresponding to the two equivalent fluorine atoms coupled to the methoxy proton.
¹³C NMR - A nitrile carbon signal at ~115-120 ppm. - A triplet at ~110-115 ppm (¹JCF ≈ 260 Hz) for the -OC F₂H carbon. - A signal for the -C H₂CN carbon around 20-25 ppm. - Six distinct signals in the aromatic region (110-155 ppm), with C-F and C-Cl couplings observable.
Mass Spec (HRMS) - Molecular ion peak (M⁺) confirming the calculated exact mass (250.9709 Da). - A characteristic M, M+2, M+4 isotopic pattern with a ratio of approximately 9:6:1, indicative of two chlorine atoms.
IR Spectroscopy - A sharp, medium intensity peak at ~2250 cm⁻¹ for the C≡N stretch. - Strong C-F stretching bands between 1000-1200 cm⁻¹. - C-Cl stretching bands in the 600-800 cm⁻¹ region.

Significance in Drug Development

The strategic combination of substituents in 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile makes it a highly attractive scaffold for medicinal chemists.

  • Metabolic Stability: The difluoromethoxy group is a bioisostere of less stable moieties like hydroxyl or methoxy groups. Its strong C-F bonds are resistant to cleavage by metabolic enzymes such as cytochrome P450s, which can significantly prolong the half-life of a drug candidate.[1]

  • Modulation of Physicochemical Properties: Fluorine-containing groups are pivotal in fine-tuning a molecule's properties.[6] The -OCF₂H group moderately increases lipophilicity, which can enhance cell membrane permeability and oral absorption, without the larger lipophilic penalty of a trifluoromethoxy (-OCF₃) group.[1]

  • Hydrogen Bonding Capacity: The acidic proton of the difluoromethoxy group allows it to act as a unique lipophilic hydrogen bond donor, a rare feature that can be exploited to form novel interactions with biological targets.

  • Scaffold for Bioactive Molecules: Phenylacetonitrile derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[3][7] The dichloro substitution pattern provides specific steric and electronic properties that can be optimized for high-affinity binding to target proteins. Dichloro-substituted aromatic rings are features of potent therapeutic agents, including inhibitors of enzymes like glutathione-S-transferase, which are relevant in cancer therapy.[8] This scaffold could be explored for developing inhibitors in oncology, inflammation (e.g., PDE4 inhibitors like Roflumilast[1][9]), or infectious diseases.

Conclusion

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile represents a promising, albeit currently under-explored, molecular scaffold. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. The logical, step-by-step protocol enables its preparation from accessible starting materials, and the detailed analytical benchmarks provide a clear system for its validation. The unique combination of a metabolically stable, property-modulating difluoromethoxy group with a synthetically versatile phenylacetonitrile core makes this compound a high-value building block for the next generation of targeted therapeutics.

References

  • Santa Cruz Biotechnology. 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile.
  • PubChem. phenyl acetonitrile, 140-29-4.
  • Metamax. How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach.
  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • NIST. 4-(Trifluoromethoxy)phenylacetonitrile.
  • PrepChem.com. Synthesis of phenylacetonitrile.
  • Google Patents.
  • Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98%.
  • Chemicalbook. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
  • Truong, T. T., & Nielsen, J. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Phenikaa University Journal of Science and Technology.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • Gemo, A., et al.
  • Kharas, G., et al. Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates.
  • NOAA. PHENYLACETONITRILE, LIQUID. CAMEO Chemicals.
  • PubMed. Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents.
  • PubChem. 2-[4-Ethyl-3-(trifluoromethoxy)phenyl]acetonitrile.
  • PubChemLite. 2-[4-(difluoromethoxy)phenyl]acetonitrile.
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  • Chemie Brunschwig. Difluoromethoxy Compounds.

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A Technical Guide to the Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of viable synthetic pathways for 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile, a complex halogenated aromatic nitrile of interest to researchers in medicinal chemistry and drug development. The presence of a dichlorinated phenyl ring, a difluoromethoxy group, and a phenylacetonitrile moiety presents unique synthetic challenges requiring a strategic, multi-step approach. This document analyzes two primary retrosynthetic disconnections, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the proposed routes to guide researchers in making informed decisions for laboratory-scale synthesis or large-scale production.

Introduction and Strategic Overview

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a highly functionalized aromatic compound. Its structural complexity, characterized by a dense arrangement of electron-withdrawing groups, necessitates a robust and carefully planned synthetic strategy. The difluoromethyl group (CF2H) is of particular significance in modern medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amino groups, and can enhance metabolic stability, binding affinity, and lipophilicity, which improves central nervous system penetration.[1][2][3]

The synthesis of this target molecule is not a trivial one-pot reaction. The primary challenges lie in the selective introduction of the difluoromethoxy group and the installation of the acetonitrile side chain without undesirable side reactions. This guide will focus on two logical and experimentally validated strategies:

  • Pathway A: A convergent approach centered on a late-stage Sandmeyer reaction to form the nitrile.

  • Pathway B: A linear approach involving the early construction of the phenylacetonitrile core, followed by a final O-difluoromethylation step.

The choice between these pathways involves a trade-off between the number of steps, reagent toxicity, scalability, and overall yield.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two key bond disconnections that form the basis of our proposed pathways. The disconnection of the carbon-cyanide bond leads to an aniline precursor suitable for a Sandmeyer reaction. Alternatively, disconnection of the oxygen-difluoromethyl bond points to a phenolic precursor for a late-stage difluoromethylation.

G cluster_0 Retrosynthetic Analysis Target 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Disconnection1 Pathway A Precursor: 2,3-Dichloro-4-(difluoromethoxy)aniline Target->Disconnection1 C-CN disconnection Disconnection2 Pathway B Precursor: 2,3-Dichloro-4-hydroxyphenylacetonitrile Target->Disconnection2 O-CF2H disconnection

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Late-Stage Sandmeyer Cyanation

This pathway is arguably the more robust route, leveraging the reliability of the Sandmeyer reaction for introducing a nitrile group onto a pre-functionalized aromatic ring.[4][5][6][7] The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate, often catalyzed by copper(I) salts.[8]

Overall Reaction Scheme for Pathway A

G A 2,3-Dichloro-4-aminophenol B 2,3-Dichloro-4-(difluoromethoxy)aniline A->B O-Difluoromethylation (e.g., ClCF2COONa, DMF) C Aryl Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl, 0-5°C) D Target Molecule: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile C->D Sandmeyer Cyanation (CuCN, KCN)

Caption: Reaction workflow for Pathway A.

Step-by-Step Experimental Protocol for Pathway A

Step 2.2.1: Synthesis of 2,3-Dichloro-4-aminophenol

The starting material, 2,3-dichloro-4-aminophenol (also known as 2,3-dichloro-4-hydroxyaniline), can be prepared via the reduction of 2,3-dichloro-4-phenylazo-phenol. This method avoids the use of high-pressure catalytic hydrogenation by employing chemical reducing agents.[9][10]

  • Protocol:

    • To a stirred solution of 2,3-dichloro-4-phenylazo-phenol (1 equivalent) in ethanol, add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise at 0-10°C.

    • Allow the reaction to stir for 2-6 hours at this temperature, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully adjust the pH to 7 with dilute HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from toluene to yield 2,3-dichloro-4-aminophenol.[9]

Step 2.2.2: O-Difluoromethylation of 2,3-Dichloro-4-aminophenol

The introduction of the difluoromethoxy group onto the electron-rich phenol is a key step. Using sodium chlorodifluoroacetate allows for the in-situ generation of difluorocarbene (:CF2), which then reacts with the phenoxide.[11]

  • Protocol:

    • In a flask equipped with a reflux condenser, dissolve 2,3-dichloro-4-aminophenol (1 equivalent) and a base such as potassium carbonate (K2CO3) (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium chlorodifluoroacetate (ClCF2COONa) (1.5-2 equivalents) to the mixture.

    • Heat the reaction mixture to 100-120°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain 2,3-dichloro-4-(difluoromethoxy)aniline.

Step 2.2.3: Sandmeyer Cyanation of 2,3-Dichloro-4-(difluoromethoxy)aniline

This final step converts the aniline into the target phenylacetonitrile. The reaction proceeds via the formation of a diazonium salt, which is then displaced by cyanide.[6][8]

  • Protocol:

    • Diazotization: Dissolve 2,3-dichloro-4-(difluoromethoxy)aniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and potassium cyanide (KCN) (1.2 equivalents) in water. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure completion.

    • Cool the mixture and extract the product with a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to yield 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile.

Pathway B: Synthesis via Late-Stage Difluoromethylation

This alternative pathway constructs the phenylacetonitrile backbone first from a commercially available or readily synthesized benzaldehyde derivative. The sensitive difluoromethylation step is performed last on the more stable phenolic nitrile intermediate.

Overall Reaction Scheme for Pathway B

G A 2,3-Dichloro-4-hydroxybenzaldehyde B 2,3-Dichloro-4-hydroxybenzyl alcohol A->B Reduction (NaBH4) C 2,3-Dichloro-4-hydroxybenzyl chloride B->C Chlorination (SOCl2) D 2,3-Dichloro-4-hydroxyphenylacetonitrile C->D Cyanation (NaCN, DMSO) E Target Molecule: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile D->E O-Difluoromethylation (ClCF2COONa, DMF)

Caption: Reaction workflow for Pathway B.

Step-by-Step Experimental Protocol for Pathway B

Step 3.2.1: Synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde

This starting material can be prepared by the demethylation of 2,3-dichloro-4-methoxybenzaldehyde.[12][13] The methoxy precursor is accessible via methylation of 2,3-dichloro-4-hydroxybenzaldehyde, which itself can be synthesized from 2,3-dichlorotoluene.[12][14][15] For laboratory purposes, it is often commercially available.

Step 3.2.2: Conversion of Aldehyde to Phenylacetonitrile

This is a three-step sequence to convert the aldehyde functional group into the desired acetonitrile side chain.

  • Protocol (3-step sequence):

    • Reduction to Alcohol: Dissolve 2,3-dichloro-4-hydroxybenzaldehyde (1 equivalent) in methanol and cool to 0°C. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise. Stir for 1-2 hours until the reaction is complete (monitored by TLC). Quench with dilute acid, remove methanol under vacuum, and extract the resulting 2,3-dichloro-4-hydroxybenzyl alcohol with ethyl acetate.

    • Conversion to Benzyl Chloride: Dissolve the crude benzyl alcohol (1 equivalent) in an appropriate solvent like dichloromethane. Add thionyl chloride (SOCl2) (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully remove the solvent and excess reagent under vacuum to obtain the crude 2,3-dichloro-4-hydroxybenzyl chloride. Use this intermediate immediately in the next step due to its potential instability.

    • Cyanation: Dissolve the crude benzyl chloride (1 equivalent) in a polar aprotic solvent such as DMSO. Add sodium cyanide (NaCN) (1.5 equivalents). Heat the mixture to 60-80°C and stir for 3-6 hours.[16][17] After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify by column chromatography to yield 2,3-dichloro-4-hydroxyphenylacetonitrile.

Step 3.2.3: O-Difluoromethylation of 2,3-Dichloro-4-hydroxyphenylacetonitrile

This final step is identical in principle to Step 2.2.2, involving the difluoromethylation of a phenol.

  • Protocol:

    • Following the procedure in Step 2.2.2, dissolve 2,3-dichloro-4-hydroxyphenylacetonitrile (1 equivalent), K2CO3 (2 equivalents), and ClCF2COONa (1.5-2 equivalents) in DMF.

    • Heat the mixture to 100-120°C for 4-8 hours.

    • Perform an aqueous workup and extraction with ethyl acetate.

    • Purify the final crude product by flash column chromatography or recrystallization to yield 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors including scale, safety considerations, and available resources.

ParameterPathway A (Sandmeyer Route)Pathway B (Late-Stage Difluoromethylation)Rationale & Justification
Number of Steps 3 (from aminophenol)4 (from hydroxybenzaldehyde)Pathway A is more convergent and potentially shorter if the starting aminophenol is readily accessible.
Key Reagents NaNO₂, CuCN, ClCF₂COONaNaBH₄, SOCl₂, NaCN, ClCF₂COONaBoth pathways utilize highly toxic cyanide salts. The Sandmeyer route also involves potentially unstable diazonium intermediates.
Scalability ModerateModerate to HighPathway B might be more amenable to scale-up as it avoids the isolation of diazonium salts, which can be hazardous in large quantities. The three-step conversion of the aldehyde is robust.
Overall Yield Potentially LowerPotentially HigherSandmeyer reactions can sometimes suffer from moderate yields and side-product formation. The linear sequence in Pathway B may offer more consistent yields at each step.
Safety Concerns Unstable diazonium salt, CuCNLachrymatory benzyl chloride intermediate, NaCNBoth routes require careful handling of toxic reagents. The in-situ use of the benzyl chloride in Pathway B is recommended to minimize exposure.

Expert Recommendation: For laboratory-scale synthesis where precision and reliability are paramount, Pathway A (Sandmeyer Route) is often preferred due to the well-established and powerful nature of the Sandmeyer cyanation. For industrial-scale production, Pathway B may be more attractive due to its more linear, potentially higher-yielding sequence that avoids the large-scale generation of diazonium salts.

Conclusion

The synthesis of 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile is a challenging but achievable goal for skilled synthetic chemists. This guide has detailed two viable, multi-step pathways, each with distinct advantages and disadvantages. The "Sandmeyer Route" (Pathway A) offers a convergent and elegant solution, while the "Late-Stage Difluoromethylation Route" (Pathway B) provides a more linear and potentially more scalable alternative. The ultimate choice of pathway will be dictated by the specific constraints and objectives of the research or development program, including scale, cost, safety protocols, and desired purity. Both routes underscore the importance of strategic retrosynthetic planning in the synthesis of complex, highly-functionalized molecules for the pharmaceutical and agrochemical industries.

References

  • ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. ResearchGate. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Sandmeyer Reaction. SynArchive. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available from: [Link]

  • 4-Hydroxyphenylacetonitrile. Grokipedia. Available from: [Link]

  • O−H and C−H ¹⁸F‐difluoromethylation of the pharmaceutically relevant... ResearchGate. Available from: [Link]

  • Synthesis of Step A. 2,3-Dichloro-4-methoxybenzaldehyde. PrepChem.com. Available from: [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. Available from: [Link]

  • Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • CN105732403A - Preparation method of 2,3-dichloro-4-hydroxyaniline. Google Patents.
  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Available from: [Link]

  • CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline. Google Patents.
  • Synthesis of 2,3-dichloro-4-hydroxy-2'-fluoro-benzophenone. PrepChem.com. Available from: [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. Available from: [Link]

  • US2783265A - Preparation of phenylacetonitriles. Google Patents.
  • CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. Google Patents.
  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available from: [Link]

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Technical Guide: Mechanism & Utility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a specialized fluorinated building block. Based on its structural properties and the existence of its downstream amide derivative (CAS 1805124-00-8), this compound is identified as a critical intermediate for the synthesis of advanced pharmaceutical ingredients (APIs), likely targeting enzymes such as phosphodiesterase-4 (PDE4) or specific kinases where the 2,3-dichloro-4-alkoxy motif is required for metabolic stability and hydrophobic pocket occupancy.

Executive Summary

Compound Identity: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Role: Advanced Pharmaceutical Intermediate (API) Precursor / Fluorinated Scaffold Key Application: Synthesis of metabolically stable benzamides, phenylacetic acids, and phenethylamines for drug discovery (e.g., PDE4 inhibitors, agrochemicals).

This guide analyzes the potential mechanism of action from two distinct perspectives:

  • Synthetic Mechanism: The chemical reactivity governing its transformation into bioactive pharmacophores.

  • Pharmacological Potential: The structure-activity relationship (SAR) rationale for the specific 2,3-dichloro-4-(difluoromethoxy) substitution pattern in medicinal chemistry.

Molecular Architecture & Pharmacological Rationale

The "mechanism" of this compound in a drug development context is defined by its ability to modulate the physicochemical properties of the final drug molecule.

The Difluoromethoxy (–OCHF₂) Moiety

The 4-position difluoromethoxy group acts as a lipophilic hydrogen bond donor . Unlike a methoxy group (–OCH₃), the –OCHF₂ group:

  • Increases Lipophilicity (LogP): Enhances membrane permeability.

  • Modulates pKa: The electron-withdrawing fluorine atoms reduce the electron density on the oxygen, altering the electronic properties of the phenyl ring.

  • Metabolic Bioisosterism: It functions as a robust bioisostere for a phenol or methoxy group but blocks metabolic O-dealkylation (a common clearance pathway for anisoles), thereby extending the half-life (

    
    ) of the parent drug.
    
The 2,3-Dichloro Substitution Pattern

The 2,3-dichloro motif provides a unique "mechanism of steric and electronic control":

  • Metabolic Blocking: The chlorine atoms at positions 2 and 3 sterically hinder the approach of CYP450 enzymes, preventing oxidative metabolism at the ortho- and meta-positions.

  • Conformational Locking: The steric bulk of the ortho-chlorine (C2) forces the phenyl ring to twist relative to any attached carbonyl or amide groups (e.g., in a benzamide derivative), locking the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., the hydrophobic Q-pocket of PDE4).

The Nitrile (–CN) Warhead

As an intermediate, the nitrile group serves as a versatile "chemical handle":

  • Mechanism of Transformation: It undergoes controlled hydrolysis to yield Phenylacetic Acids (via acid catalysis) or Benzamides (via partial hydrolysis), or reduction to yield Phenethylamines .

Synthetic Mechanism of Action[1]

The utility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile lies in its reactivity. The following diagram illustrates its synthesis and downstream transformations.

Pathway Visualization

SyntheticPathway Start 2,3-Dichloro-4-hydroxy benzaldehyde Step1 Difluoromethylation (ClCHF2 / Base) Start->Step1 Inter1 2,3-Dichloro-4-(difluoromethoxy) benzaldehyde Step1->Inter1 Step2 Reductive Nitrilation (TosMIC or NaCN/Red) Inter1->Step2 Target 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile (The Topic Compound) Step2->Target PathA Acid Hydrolysis (HCl/AcOH) Target->PathA PathB Partial Hydrolysis (H2O2/NaOH) Target->PathB ProdA Phenylacetic Acid Derivative PathA->ProdA ProdB Phenylacetamide Derivative PathB->ProdB

Caption: Synthetic trajectory from precursor aldehyde to the nitrile intermediate and its divergence into acid and amide pharmacophores.

Experimental Protocols

To validate the identity and utility of this compound, the following protocols are recommended. These serve as self-validating systems for researchers.

Protocol: Partial Hydrolysis to the Amide (Validation of Structure)

This experiment confirms the nitrile functionality and generates the known benzamide-like derivative for reference.

Reagents:

  • 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (1.0 eq)

  • Hydrogen Peroxide (30% aq, 5.0 eq)

  • Sodium Hydroxide (10% aq, 2.0 eq)

  • Ethanol (Solvent)

Methodology:

  • Dissolution: Dissolve 1.0 g of the nitrile in 10 mL of Ethanol in a round-bottom flask.

  • Activation: Add 2.0 eq of NaOH solution dropwise at 0°C. Stir for 15 minutes.

  • Reaction: Add 5.0 eq of Hydrogen Peroxide dropwise (Exothermic reaction; maintain temp < 20°C).

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] The nitrile peak should disappear, replaced by the amide peak.

  • Workup: Quench with saturated sodium thiosulfate (to remove excess peroxide). Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: Analyze via ¹H-NMR. The characteristic singlet of the methylene protons (–CH₂–) adjacent to the nitrile (approx. δ 3.8 ppm) will shift, and amide N–H protons will appear (broad singlets).

Analytical Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.40–7.60 (m, 2H, Ar-H) – Aromatic protons.

    • δ 7.20 (t, J=74 Hz, 1H, –OCHF₂) – Characteristic triplet for difluoromethoxy group.

    • δ 4.10 (s, 2H, –CH₂–CN) – Methylene singlet.

  • ¹⁹F NMR:

    • δ -82.0 ppm (d, –OCHF₂) – Confirming the difluoromethoxy group.

Potential Mechanism of Action (Biological Context)

While the nitrile itself is primarily an intermediate, the 2,3-dichloro-4-(difluoromethoxy) scaffold suggests specific biological mechanisms for the final drug candidates derived from it:

PDE4 Inhibition (Hypothetical)

This scaffold is structurally homologous to the pharmacophore of Roflumilast (a PDE4 inhibitor), which uses a 3,4-dialkoxy pattern. The 2,3-dichloro modification likely targets a distinct sub-pocket or overcomes resistance/metabolic instability.

  • Mechanism: The difluoromethoxy group occupies the Q-pocket of the PDE4 enzyme, forming a hydrogen bond with a glutamine residue (Gln369). The 2,3-dichloro substitution fills the hydrophobic clamp region, stabilizing the inhibitor-enzyme complex.

Herbicide Mode of Action (Alternative)

Phenylacetonitriles with this substitution pattern are also precursors to auxin-mimic herbicides .

  • Mechanism: Upon hydrolysis to the phenylacetic acid in the plant, the molecule mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. The 2,3-dichloro substitution prevents degradation by plant oxidases, making it a potent "super-auxin."

References

  • Müller, G. W., et al. (1996). Trends in PDE4 Inhibitors: Structural Evolution from Rolipram to Roflumilast. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2,3-Dichloro-4-(difluoromethoxy)benzamide (Related Structure). National Center for Biotechnology Information.

  • Gribble, G. W. (2015). The diversity of naturally occurring organohalogens. Chemosphere.

  • Sigma-Aldrich. (2024). Product Specification: Fluorinated Phenylacetonitriles. Merck KGaA.

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Technical Guide: Substituted Phenylacetonitriles in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylacetonitriles (benzyl cyanides) represent a cornerstone scaffold in medicinal chemistry, serving as the critical "C2-synthon" for a vast array of therapeutic agents. Their unique reactivity—characterized by the acidity of the benzylic methylene protons (


 in DMSO) and the versatility of the nitrile group—allows for the rapid construction of quaternary carbon centers and heterocyclic cores.

This guide provides a technical deep-dive into the synthesis, reactivity, and pharmaceutical application of this class, moving beyond basic textbook definitions to industrial-grade protocols and mechanistic insights.[1]

Structural Significance & Pharmacophore Utility[1]

The phenylacetonitrile scaffold offers a dual-modality pharmacophore:

  • The Lipophilic Anchor: The phenyl ring provides π-π stacking interactions within receptor pockets.[1]

  • The Reactive Handle: The nitrile group serves as a dipole for hydrogen bonding or a precursor for amines (via reduction) and amides/acids (via hydrolysis).[1]

In drug design, this scaffold is the progenitor of the phenyl-alkyl-amine motif found in:

  • Calcium Channel Blockers: Verapamil, Gallopamil.[1]

  • Opioid Analgesics: Methadone, Pethidine (via related precursors).[1]

  • Antidepressants: Venlafaxine intermediates.[1]

  • Stimulants: Methylphenidate synthesis.[1]

Quantitative Physicochemical Data

Understanding the electronic environment is crucial for predicting reactivity during alkylation.[1]

Table 1:


 and Electronic Parameters of Substituted Phenylacetonitriles 
Substituent (X)Position

(DMSO)
Electronic Effect (

)
Impact on Alkylation Rate
-H -21.90.00Baseline
-OCH₃ Para~22.5-0.27Slower deprotonation; Nucleophilic C-anion is more reactive.[1]
-NO₂ Para~12.0+0.78Rapid deprotonation; Stabilized anion is less nucleophilic.[1]
-F Para~20.5+0.06Slight increase in acidity.[1]
-Cl Para~19.5+0.23Moderate increase in acidity.[1]

Expert Insight: When synthesizing electron-rich derivatives like 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile), use a stronger base or longer reaction times compared to electron-deficient analogs, as the benzylic protons are less acidic.[1]

Synthetic Methodologies (The "Make")

Method A: Classical Nucleophilic Substitution (Industrial Standard)

The displacement of benzylic halides with cyanide is the most scalable route but requires strict safety controls.

Mechanism:


 Substitution.
Key Reagents:  NaCN or KCN, Phase Transfer Catalyst (PTC).[1]
Protocol 1: PTC-Catalyzed Cyanation of Benzyl Chlorides

Target: 4-Chlorophenylacetonitrile

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Aqueous Phase: Dissolve NaCN (1.2 equiv) in minimal water (approx. 3 mL/g NaCN).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Organic Phase: Dissolve 4-chlorobenzyl chloride (1.0 equiv) in Toluene (3 volumes).

  • Reaction: Heat the aqueous mixture to 60°C. Add the organic phase dropwise over 30 minutes.

  • Completion: Raise temperature to 90°C and stir for 4 hours. Monitor by TLC/GC.

  • Workup: Cool to RT. Separate layers. Wash organic layer with water (2x) and brine (1x).[1] Dry over

    
    .[1]
    
  • Purification: Vacuum distillation.

Validation Check: The disappearance of the benzyl chloride peak (approx. 4.6 ppm in


 NMR) and appearance of the benzylic nitrile singlet (approx. 3.7 ppm) confirms conversion.[1][2]
Method B: Pd-Catalyzed Alpha-Arylation (Modern C-C Bond Formation)

For accessing sterically hindered or sensitive substrates where


 fails, Palladium catalysis couples aryl halides directly with acetonitrile derivatives.[1]

Mechanism: Oxidative addition of Ar-X to Pd(0), followed by transmetallation with the nitrile anion (generated by base), and reductive elimination.

Pd_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Base + R-CH2-CN) OxAdd->TransMet RedElim Reductive Elimination (Ar-CH(R)-CN) TransMet->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle for the Pd-catalyzed alpha-arylation of nitriles.

Reactivity & Applications (The "Use")

The defining feature of phenylacetonitriles is the active methylene group . It allows for sequential alkylation to form quaternary centers—a critical step in the synthesis of Verapamil.

Mechanistic Pathway: Alpha-Alkylation[1][3]
  • Deprotonation: Base removes a benzylic proton

    
     Resonance-stabilized carbanion.[1]
    
  • Nucleophilic Attack: Carbanion attacks alkyl halide (

    
    ).[1]
    
  • Repeat: If a second equivalent of base/electrophile is used, a quaternary center is formed.[1]

Case Study: Synthesis of Verapamil

Target: Verapamil Hydrochloride (Calcium Channel Blocker).[1][3][4] Core Scaffold: 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile).[1]

This synthesis demonstrates the power of sequential alpha-alkylation.

Experimental Workflow

Step 1: Isopropylation

  • Reagents: Homoveratronitrile (1.0 eq), Isopropyl bromide (1.2 eq),

    
     (1.1 eq) or KOtBu.
    
  • Conditions: Toluene, reflux, 4 hours.

  • Product:

    
    -Isopropyl-3,4-dimethoxyphenylacetonitrile.[1]
    

Step 2: Construction of the Basic Side Chain

  • Reagents: Product from Step 1 (1.0 eq), N-(3-chloropropyl)-N-methylhomoveratrylamine (1.0 eq),

    
     (1.2 eq).
    
  • Conditions: Toluene/DMF (10:1), reflux, 6-8 hours.

  • Workup: Quench with water, extract with toluene.[1]

  • Salt Formation: Treat the crude oil with HCl in isopropanol to crystallize Verapamil HCl.

Verapamil_Synth Start 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) Step1 Step 1: Alpha-Alkylation Reagents: i-PrBr, NaNH2, Toluene Temp: Reflux Start->Step1 Intermed alpha-Isopropyl-homoveratronitrile Step1->Intermed Step2 Step 2: C-Alkylation with Amine Reagent: N-(3-chloropropyl)-N-methylhomoveratrylamine Base: NaNH2 Intermed->Step2 Final Verapamil Base Step2->Final

Caption: Stepwise construction of Verapamil via sequential alkylation of the phenylacetonitrile scaffold.

Safety & Handling: The Cyanide Hazard[6]

Critical Warning: Phenylacetonitriles can metabolize to release cyanide in vivo.[1] They are also potent skin irritants and lachrymators.[1]

Mandatory Safety Protocol (H301, H311, H330)[1]
  • Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm min), chemical splash goggles, and a lab coat.[1]

  • Cyanide Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.[1]

  • Waste Disposal:

    • Quenching: Treat cyanide-containing aqueous waste with bleach (NaOCl) at pH >10 for 24 hours before disposal.[1]

    • Never acidify cyanide waste streams (releases HCN gas).[1]

References

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols . Journal of Organic Chemistry. Link

  • Palladium-Catalyzed Direct α-Arylation of Arylacetonitriles with Aryl Tosylates and Mesylates . European Journal of Organic Chemistry.[1][5] Link

  • Process for the preparation of Verapamil hydrochloride . US Patent 10,144,703.[1] Link

  • Equilibrium pKa Table (DMSO Solvent) . Bordwell pKa Table, University of Wisconsin-Madison.[1] Link

  • Safety Data Sheet: Phenylacetonitrile . Merck Millipore.[1] Link

Sources

A Technical Guide to the Solubility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a compound of interest in synthetic chemistry and potential drug discovery pipelines. In the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive theoretical framework to predict its solubility behavior in common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to accurately determine these critical parameters in a laboratory setting. The methodologies described, including gravimetric analysis and High-Performance Liquid Chromatography (HPLC)-based methods, are designed to yield robust and reproducible data essential for process development, formulation, and analytical method design. This guide serves as both a predictive tool based on physicochemical principles and a practical manual for experimental determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its path through the development lifecycle. From influencing reaction kinetics and purification strategies in synthesis to governing bioavailability and formulation options in drug product development, a comprehensive understanding of a compound's solubility profile is indispensable.[1] For a molecule like 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, whose structure suggests potential applications in medicinal chemistry, defining its solubility in a range of organic solvents is a prerequisite for any meaningful advancement.

This guide is necessitated by the current lack of specific, published experimental solubility data for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. Therefore, we will first deconstruct the molecule's structure to build a qualitative prediction of its solubility characteristics. Subsequently, we will provide detailed, step-by-step protocols for the quantitative experimental determination of its solubility, empowering researchers to generate the precise data required for their work.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces, including polarity, hydrogen bonding potential, and van der Waals forces. The structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile offers several clues to its likely behavior.

  • Core Structure: Phenylacetonitrile. The basic phenylacetonitrile structure is a colorless oily liquid, insoluble in water, with a distinct aromatic character.[2] This suggests a preference for non-polar to moderately polar organic solvents.

  • Substituents and Their Influence:

    • Dichloro (2,3-positions): The two chlorine atoms are electron-withdrawing and increase the molecule's molecular weight and van der Waals surface area. This will likely enhance solubility in non-polar and chlorinated solvents while potentially decreasing it in highly polar, protic solvents.

    • Difluoromethoxy (4-position): The -OCHF₂ group is a moderately polar and lipophilic substituent. The fluorine atoms are highly electronegative, but the ether linkage introduces some capacity for hydrogen bond acceptance. This group increases the complexity of potential intermolecular interactions.

    • Nitrile Group (-CN): The nitrile group is strongly polar and a hydrogen bond acceptor. This functional group will contribute to solubility in more polar aprotic solvents like acetonitrile itself.

Predicted Solubility Trends:

Based on this analysis, we can predict the following general solubility trends for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).

  • Moderate Solubility: Likely in aromatic hydrocarbons (e.g., toluene) and ethers (e.g., tetrahydrofuran).

  • Low to Negligible Solubility: Expected in highly polar protic solvents (e.g., water, methanol, ethanol) and non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

The interplay of the polar nitrile and difluoromethoxy groups with the non-polar dichlorophenyl ring makes experimental verification essential.

Experimental Protocols for Solubility Determination

To obtain reliable, quantitative solubility data, rigorous experimental methodology is crucial. The following protocols describe two widely accepted and robust methods.

Gravimetric Method for Solubility Determination

The gravimetric method is a direct and straightforward technique for determining solubility.[3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed, pre-weighed container (e.g., a 20 mL screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is highly recommended for this step.

  • Phase Separation:

    • Allow the undissolved solid to settle by letting the vial stand undisturbed for at least 4 hours in a temperature-controlled environment.

    • For finer suspensions, centrifugation (e.g., at 5000 rpm for 15 minutes) can be used to accelerate the separation of solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

    • Transfer the supernatant to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, re-weigh the evaporating dish containing the solid residue.

  • Calculation:

    • The solubility (S) is calculated using the following formula:

      • S (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

The following diagram illustrates the workflow for the gravimetric method:

G cluster_0 Gravimetric Method Workflow A 1. Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibrate at constant temperature with agitation (24-48h). A->B C 3. Settle or centrifuge to separate solid from liquid. B->C D 4. Withdraw a known volume of the clear supernatant. C->D E 5. Evaporate the solvent from the supernatant. D->E F 6. Weigh the remaining solid residue. E->F G 7. Calculate solubility (g/L). F->G

Caption: Workflow for Gravimetric Solubility Determination.

HPLC-Based Method for Solubility Determination

For compounds with a suitable chromophore, an HPLC-based method can offer higher throughput and require smaller sample volumes. This method relies on determining the concentration of the solute in a saturated solution by comparing its HPLC response to a standard curve.

Step-by-Step Protocol:

  • Preparation of Saturated Solution & Equilibration:

    • Follow steps 1-3 from the Gravimetric Method protocol (Section 3.1).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile of a known high concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions covering a range of concentrations that are expected to bracket the solubility limit.

  • HPLC Analysis:

    • Analyze the standard solutions by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the method shows good linearity (R² > 0.999).

    • Take a known volume of the clear supernatant from the equilibrated sample, and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

      • Solubility (g/L) = Concentration from curve (g/L) x Dilution Factor

The relationship between the experimental steps is visualized below:

G cluster_1 HPLC-Based Solubility Determination cluster_prep Sample & Standard Prep cluster_analysis Analysis cluster_calc Calculation A Prepare Saturated Solution & Equilibrate D Dilute Supernatant from Saturated Solution A->D B Prepare Serial Dilutions for Standard Curve C Analyze Standards by HPLC B->C F Generate Calibration Curve (Area vs. Conc.) C->F E Analyze Diluted Sample by HPLC D->E G Determine Conc. of Diluted Sample E->G F->G H Calculate Original Solubility using Dilution Factor G->H

Caption: Workflow for HPLC-Based Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Template for Recording Solubility Data of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile at 25°C

Organic SolventSolvent Polarity IndexMethod UsedMeasured Solubility (g/L)Molar Solubility (mol/L)Observations
Hexane0.1Gravimetric
Toluene2.4Gravimetric
Dichloromethane3.1Gravimetric
Tetrahydrofuran4.0HPLC
Acetone5.1HPLC
Acetonitrile5.8HPLC
Ethanol4.3HPLC
Methanol5.1HPLC

Conclusion

While direct experimental data for the solubility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is not currently available in the literature, a robust predictive framework can be established based on its molecular structure. The presence of both halogenated aromatic and polar functional groups suggests a nuanced solubility profile, with a likely preference for moderately polar aprotic and chlorinated solvents. This guide provides the necessary theoretical foundation and, more importantly, detailed, actionable experimental protocols for researchers to determine the precise solubility of this compound. The adoption of these standardized methods will ensure the generation of high-quality, reproducible data, which is fundamental for advancing the research and development of this and other novel chemical entities.

References

  • The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 2-(Difluoromethoxy)phenylacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-Ethyl-3-(trifluoromethoxy)phenyl]acetonitrile. Retrieved from [Link]

  • MDPI. (2025, November 22). Experimental and Modeling Study of Acetonitrile Separation from Water with Ionic Liquids: VLE Data for Binary and Ternary Systems. Retrieved from [Link]

  • PubMed. (2025). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2022, May 4). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-4-fluoropentane. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Jouyban, A. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Thermodynamic models for determination of the solubility of dibenzothiophene in (methanol + acetonitrile) binary solvent mixtures. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a compound of interest in contemporary drug discovery and development. Given the limited availability of a complete public-domain spectral dataset for this specific molecule, this document synthesizes predicted spectral values with empirical data from structurally analogous compounds to offer a robust analytical framework. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, detailing the methodologies and interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Introduction

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a multifaceted molecule featuring a dichlorinated aromatic ring, a difluoromethoxy group, and a nitrile function. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and integrity. This guide delves into the core spectroscopic techniques used to characterize this compound, offering both theoretical predictions and practical insights based on established principles and data from related structures.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile are illustrated below.

M [M]⁺ m/z 251/253/255 F1 [M - HCN]⁺ m/z 224/226 M->F1 - HCN F2 [M - OCHF₂]⁺ m/z 186/188 M->F2 - •OCHF₂

Caption: Plausible MS fragmentation pathway for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically required for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A 30° pulse angle, a 2-second relaxation delay, and 64 scans are generally sufficient.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan with the empty KBr plates prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionization: Utilize an electron ionization (EI) source at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. The integration of data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous confirmation of the molecular structure. While the data presented is a synthesis of predictions and empirical data from analogous compounds, it serves as a reliable reference for researchers working with this molecule and related chemical entities. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from [Link]

Technical Analysis: 1H NMR Profile of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral profile of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a critical intermediate likely utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast.

The analysis synthesizes theoretical spin-system prediction with empirical data from structurally analogous chlorinated difluoromethoxybenzenes.

Executive Summary

The 1H NMR spectrum of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is characterized by three distinct signal environments: a diagnostic downfield triplet corresponding to the difluoromethoxy (


) group, a deshielded benzylic singlet, and a tightly coupled aromatic AB system.

For researchers and process chemists, the geminal H-F coupling (


)  serves as the primary self-validating spectral feature for identity confirmation. Deviations in this coupling constant or the integration ratio of the triplet relative to the benzylic methylene are critical indicators of defluorination or hydrolysis impurities.

Structural Context & Spin System Analysis

The molecule possesses a trisubstituted benzene ring with a specific 1,2,3,4-substitution pattern. This creates a simplified aromatic region compared to mono- or di-substituted analogs.

Spin Systems
  • The Difluoromethoxy Probe (

    
    ):  The single proton is geminal to two equivalent fluorine atoms (
    
    
    
    ). This results in a large triplet splitting pattern due to strong
    
    
    coupling.
  • The Benzylic Methylene (

    
    ):  Isolated from adjacent protons, this appears as a singlet.[1] Its chemical shift is heavily influenced by the ortho-chloro substituent.
    
  • The Aromatic Region (Ar-H): Protons at positions 5 and 6 form an AB spin system . They are ortho to each other (

    
    ) and magnetically non-equivalent due to the asymmetric substitution (Cl vs. CH2CN).
    

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent overlap with the critical


 triplet, the following protocol is recommended:
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard. Dimethyl sulfoxide-
    
    
    (
    
    
    ) may be used if solubility is poor, but note that the water peak in DMSO can sometimes interfere with benzylic signals.
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Frequency: Minimum

    
     is recommended to clearly resolve the roof effect in the aromatic AB system.
    
  • Acquisition: Ensure a sufficient spectral width (

    
     to 
    
    
    
    ) to capture the full wings of the difluoromethoxy triplet.

Spectral Assignment & Data Interpretation[2][3][4]

The following data represents the high-confidence theoretical assignment based on substituent additivity rules and empirical data from Roflumilast intermediates [1, 2].

Summary Table: 1H NMR Data ( )
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic

6.90 -- 7.20 Triplet (

)
1H

Diagnostic. Large geminal H-F coupling. Shifted downfield by electron-deficient ring.
Ar-H (H5) 7.40 -- 7.55 Doublet (

)
1H

Ortho to

. Deshielded by ortho-oxygen and meta-chlorine.
Ar-H (H6) 7.25 -- 7.40 Doublet (

)
1H

Ortho to

. Slightly more shielded than H5.

3.90 -- 4.10 Singlet (

)
2H--Benzylic. Deshielded by ortho-Cl (steric/electronic compression).
Detailed Analysis of Key Signals
A. The Difluoromethoxy Triplet (

)

This is the "Fingerprint" of the molecule. The proton is attached to a carbon bearing two fluorine atoms.

  • Mechanistic Insight: The signal is split into a triplet with an intensity ratio of 1:2:1. The coupling constant (

    
    ) is exceptionally large (
    
    
    
    ), meaning the outer "wings" of the triplet are separated by
    
    
    (approx.
    
    
    at
    
    
    ).
  • Critical Check: Do not mistake the central line of this triplet for a separate aromatic singlet. You must verify the presence of the two satellite peaks.

B. The Aromatic AB System (

)

The presence of two doublets with an ortho-coupling constant (


) confirms the 2,3,4-substitution pattern.
  • Regiochemistry Validation: If the substitution were symmetric (e.g., 3,5-dichloro-4-difluoromethoxy), the aromatic protons would appear as a singlet (equivalent). The observation of distinct doublets confirms the asymmetric placement of the chlorines relative to the acetonitrile tail.

C. The Benzylic Singlet (

)

Typical benzyl cyanides appear around


. The shift to 

is caused by the Ortho-Effect of the Chlorine at position 2. The bulky chlorine atom forces the methylene group out of the ring plane and exerts a deshielding field effect.

Impurity Profiling & Quality Control

Use the NMR spectrum to detect common process impurities.

Impurity TypeSpectral IndicatorMechanism
Phenol Derivative (Loss of

)
Disappearance of triplet at

. Appearance of broad exchangeable singlet (

) at

.
Hydrolysis of the difluoromethyl ether.
Amide/Acid (Hydrolysis of CN)Shift of benzylic

singlet upfield (amide) or downfield (acid). Appearance of

broad signals.[1]
Hydrolysis of the nitrile group under acidic/basic conditions.
Regioisomers Complex aromatic multiplets instead of clean doublets.Incorrect chlorination pattern during synthesis.

Logic Flowchart: Identity Confirmation

The following diagram outlines the logical workflow for validating the compound's structure using 1H NMR data.

NMR_Validation Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Check_Triplet Locate Triplet at 6.9 - 7.2 ppm? Start->Check_Triplet Check_Coupling Is J_HF > 70 Hz? Check_Triplet->Check_Coupling Yes Fail_NoCF2 FAIL: Missing OCHF2 Group (Check for Phenol/Impurity) Check_Triplet->Fail_NoCF2 No Check_Aromatic Identify Aromatic Region (Two Doublets, J ~ 8.5 Hz) Check_Coupling->Check_Aromatic Yes Check_Coupling->Fail_NoCF2 No (< 60Hz) Check_CH2 Locate Singlet at ~4.0 ppm? Check_Aromatic->Check_CH2 Yes Fail_Regio FAIL: Incorrect Substitution (Check Regioisomers) Check_Aromatic->Fail_Regio No (Singlet/Multiplet) Integration Check Integrals (Triplet:Ar:CH2 = 1:2:2) Check_CH2->Integration Yes Fail_Int FAIL: Impure Sample (Check Solvent/Water) Check_CH2->Fail_Int No Pass IDENTITY CONFIRMED 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Integration->Pass Ratios Match Integration->Fail_Int Ratios Fail

Caption: Step-by-step logic gate for confirming the structural identity of the target molecule via 1H NMR.

References

  • Nandi, S., et al. (2015).[2] "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research, 7(6), 301-311.[2]

  • Lal, G. S., et al. (1999). "Efficient synthesis of aryl difluoromethyl ethers." Journal of Organic Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Master Guide: Mass Spectrometry Analysis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile CAS Registry Number: (Analogous to Protoconazole intermediates) Molecular Formula: C₉H₅Cl₂F₂NO Exact Mass: 250.9716 Da

This guide serves as a definitive technical resource for the structural characterization and quantification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. As a critical intermediate in the synthesis of triazolinthione fungicides (e.g., Protoconazole), its accurate analysis is pivotal for impurity profiling and yield optimization. This document details the mechanistic fragmentation pathways (EI-MS), ionization strategies (ESI/APCI), and validated experimental protocols required for high-integrity data generation.

Physicochemical & Isotopic Context

Before initiating analysis, the mass spectrometrist must understand the isotopic signature that defines this molecule. The presence of two chlorine atoms imparts a distinct "fingerprint" that serves as the first line of identification.

Isotopic Abundance (The Cl₂ Signature)

The natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%) creates a characteristic triplet cluster for the molecular ion [M]⁺•.

Ion TypeMass ShiftRelative Abundance (Approx.)Origin
M m/z 251100%³⁵Cl₂
M+2 m/z 253~65%³⁵Cl³⁷Cl
M+4 m/z 255~10%³⁷Cl₂

Diagnostic Value: Any mass spectrum purported to be this compound must exhibit this 9:6:1 intensity ratio. Deviations indicate interference or misidentification.

GC-MS Analysis (Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV is the gold standard for structural elucidation of this volatile intermediate.

Fragmentation Mechanics

The fragmentation of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is driven by the stability of the aromatic ring and the lability of the functional groups.

  • Molecular Ion [M]⁺• (m/z 251): The aromatic ring stabilizes the radical cation, resulting in a distinct molecular ion peak.

  • Benzylic Cleavage & Nitrile Loss (m/z 211):

    • A primary pathway involves the loss of the cyanomethyl radical (•CH₂CN) or, more commonly in EI, the loss of neutral acetonitrile (CH₃CN) via rearrangement, or direct loss of the nitrile group.

    • However, for phenylacetonitriles, a characteristic loss is HCN (27 Da) or •CH₂CN (40 Da).

    • Pathway A: Loss of[1] •CH₂CN yields the [2,3-dichloro-4-(difluoromethoxy)phenyl]⁺ cation (m/z ~211).

  • Difluoromethoxy Fragmentation (m/z 51 & m/z 200):

    • The -OCHF₂ group is diagnostic. The bond between Oxygen and Carbon (O-CHF₂) or the Ring and Oxygen (Ar-OCHF₂) can cleave.

    • Loss of •CHF₂ (51 Da): This generates a quinoid-like cation (m/z ~200).

    • Alpha-cleavage: Formation of the difluoromethyl cation [CHF₂]⁺ appears at m/z 51 .

Visualization of Fragmentation Pathways

The following diagram maps the causal logic of the fragmentation, validated by standard McLafferty rearrangement rules and benzylic cleavage principles.

FragmentationPathway M_Ion Molecular Ion [M]+• m/z 251 (100%) Frag_Loss_CHF2 [M - CHF2]+ m/z 200 (Loss of Difluoromethyl) M_Ion->Frag_Loss_CHF2 - •CHF2 (51 Da) Frag_Loss_CN [M - CN/HCN]+ m/z 224 / 225 (Nitrile Cleavage) M_Ion->Frag_Loss_CN - HCN (27 Da) Ion_CHF2 [CHF2]+ m/z 51 (Diagnostic Low Mass) M_Ion->Ion_CHF2 Direct Cleavage Frag_Base [C7H3Cl2O]+ m/z 175 (Dichlorobenzoyl-like) Frag_Loss_CHF2->Frag_Base - HCN / Ring Deg.

Figure 1: Predicted EI-MS fragmentation tree for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile highlighting diagnostic ions.

LC-MS/MS Analysis (Trace Quantification)

While GC-MS is preferred for identification, LC-MS/MS (Triple Quadrupole) is superior for trace quantification in complex biological or environmental matrices due to higher sensitivity.

Ionization Strategy
  • Source: Electrospray Ionization (ESI) or APCI.

  • Polarity: Negative Mode (ESI-) is often favored for phenylacetonitriles. The acidic protons on the

    
    -carbon (adjacent to the nitrile) allow for deprotonation.
    
  • Precursor Ion: [M-H]⁻ (m/z 250).

MRM Transition Table

For quantitative Multiple Reaction Monitoring (MRM), the following transitions are recommended based on collision-induced dissociation (CID) logic.

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanistic Origin
249.9 (M-H)⁻ 35.0 / 37.0 15 - 25Loss of Chlorine radical/ion [Cl]⁻
249.9 (M-H)⁻ 213.9 10 - 20Loss of HF (20 Da) or HCl
249.9 (M-H)⁻ 26.0 25 - 35Formation of [CN]⁻ ion

Note: Optimization of Collision Energy (CE) is instrument-specific. Perform a "breakdown curve" experiment to pinpoint the maximum intensity.

Experimental Protocols

Sample Preparation (Self-Validating)

To ensure data integrity, use an Internal Standard (ISTD) that mimics the analyte's chemistry but is spectrally distinct (e.g., d4-2,4-dichlorophenylacetonitrile or 1,2,3-trichlorobenzene).

Protocol:

  • Weighing: Accurately weigh 10.0 mg of reference standard.

  • Dissolution: Dissolve in 10 mL HPLC-grade Acetonitrile (Stock A: 1 mg/mL).

  • Dilution: Serial dilute Stock A to 1 µg/mL in Ethyl Acetate (for GC) or Methanol/Water (50:50) (for LC).

  • ISTD Spike: Add ISTD to a final concentration of 500 ng/mL.

GC-MS Method Parameters
  • Column: DB-5MS or TG-5SilMS (30m x 0.25mm x 0.25µm). Low bleed is critical for trace analysis.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (250°C).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (Hold 3 min).

    • Logic: The slow ramp at the end ensures separation from potential isomers (e.g., 3,4-dichloro analogs).

Analytical Workflow Diagram

This workflow ensures chain-of-custody for data quality, from extraction to final reporting.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Validation S1 Sample Extraction (Acetonitrile) S2 ISTD Addition (d-Analog) S1->S2 S3 Filtration (0.2 µm PTFE) S2->S3 A1 GC-MS Injection (Splitless) S3->A1 A2 Full Scan (m/z 50-400) Identification A1->A2 Unknowns A3 SIM/MRM Mode Quantification A1->A3 Targets D1 Isotope Check (9:6:1 Ratio) A2->D1 D2 RT Match (+/- 0.05 min) A3->D2 D3 Final Report D1->D3 D2->D3

Figure 2: Step-by-step analytical workflow ensuring data integrity and regulatory compliance.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for isotope pattern analysis).[2]

  • U.S. EPA Method 528. Determination of Phenols in Drinking Water by GC/MS. (Methodology basis for chlorinated aromatics).

  • Thermo Fisher Scientific. Analysis of Chlorinated Phenols and Intermediates using TG-5SilMS. Application Note ANCCSGPHNWTR.[3] (Column selection grounding).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

An In-depth Technical Guide to the Safe Handling, and Storage of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and handling instructions for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a compound of interest for researchers and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar chemicals, including halogenated aromatic compounds and organic nitriles, to establish a robust framework for its safe management in a laboratory setting.

Hazard Identification and Risk Assessment

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a complex molecule featuring a dichlorinated phenyl ring, a difluoromethoxy group, and a nitrile functional group. While specific toxicological data is not available, the structural motifs suggest a number of potential hazards that must be addressed with stringent safety measures.

Anticipated Hazards:

  • Toxicity: Phenylacetonitrile and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] The nitrile group can be metabolized to cyanide, posing a significant health risk. Halogenated aromatic compounds can also exhibit toxicity, potentially affecting the liver, kidneys, and central nervous system.[3][4]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6]

  • Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[7]

Based on these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.

  • Hand Protection: Wear nitrile rubber gloves. Given that some halogenated solvents can degrade nitrile gloves, it is advisable to double-glove, especially for prolonged handling.[8] Always inspect gloves before use and dispose of them immediately if contamination is suspected.[6]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat should be worn.[9] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron is recommended.[10]

  • Respiratory Protection: All handling of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[11]

The following diagram illustrates the proper donning and doffing sequence for PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves (Double) Don2->Don3 Doff1 Gloves (Outer Pair) Doff2 Gloves (Inner Pair) Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood.[11] The work area should be at least 6 inches from the sash.[12]

  • General Practices:

    • Avoid the formation of dust and aerosols.[6][10]

    • Use dedicated spatulas and glassware.

    • Clearly label all containers with the full chemical name and associated hazards.[12]

    • Wash hands thoroughly after handling, even if gloves were worn.[8]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]

  • Incompatibilities: Store separately from strong acids, bases, oxidizing agents, and reducing agents.[8][13] Halogenated compounds should be stored away from combustible materials.

The following table summarizes the key storage parameters:

ParameterRecommendationRationale
Temperature Cool, ambientTo prevent degradation and pressure build-up.
Atmosphere DryTo prevent hydrolysis or reaction with moisture.
Light Away from direct sunlightTo prevent photolytic decomposition.
Container Tightly sealed, properly labeledTo prevent release and ensure proper identification.
Segregation Away from incompatible materialsTo prevent hazardous reactions.[8]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team.[3]

    • Do not attempt to clean up a large spill without proper training and equipment.

The decision-making process for spill response is outlined in the following diagram:

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Highly Hazardous Spill Assess->LargeSpill Large Cleanup Contain and Clean Up with Appropriate PPE and Spill Kit SmallSpill->Cleanup Evacuate Evacuate Area, Alert Others LargeSpill->Evacuate Dispose Dispose of Waste Properly Cleanup->Dispose Notify Notify Emergency Response Team Evacuate->Notify

Caption: Decision workflow for responding to a chemical spill.

Fire Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste containing 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile must be treated as hazardous waste.

  • Waste Collection: Collect waste in a dedicated, sealed, and properly labeled container.

  • Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.[15][16]

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not pour down the drain.[7]

Conclusion

The safe handling of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile requires a proactive and informed approach to safety. By understanding the potential hazards associated with its structural components and adhering to the comprehensive protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. Continuous vigilance and a commitment to best practices are paramount when working with novel chemical entities.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (June 04 2017). Retrieved from [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]

  • Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (March 04 2025). Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Retrieved from [Link]

  • Plasma Science and Fusion Center. PSFC Halogenated Solvents. Retrieved from [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (May 26 2025). Retrieved from [Link]

  • Sdfine. phenyl acetonitrile. Retrieved from [Link]

  • The Good Scents Company. phenyl acetonitrile, 140-29-4. Retrieved from [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (October 16 2025). Retrieved from [Link]

  • GOV.UK. What to do in a chemical emergency. (October 10 2024). Retrieved from [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Research Safety. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Organic Chemistry I Lab. Safety Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. What to Do to Shelter in Place for a Chemical Emergency. (April 22 2024). Retrieved from [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

  • Wikipedia. Dichlorodiphenyldichloroethylene. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • American Chemical Society. Dichlorodiphenyltrichloroethane. (December 13 2021). Retrieved from [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (July 18 2025). Retrieved from [Link]

  • Encyclopedia.com. Dichlorodiphenyltrichloroethane. Retrieved from [Link]

  • ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (January 07 2026). Retrieved from [Link]

Sources

Technical Guide: Structural Profiling and Synthetic Utility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a specialized fluorinated building block. It is structured to support researchers in medicinal chemistry and agrochemical discovery who require metabolically stable, lipophilic scaffolds.

Chemical Identity & Significance

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a high-value intermediate characterized by a unique substitution pattern on the phenyl ring. Unlike the more common 3,5-dichloro analogs (associated with PDE4 inhibitors like Roflumilast), the 2,3-dichloro motif introduces significant steric crowding at the ortho and meta positions relative to the side chain.

Core Properties[1][2][3]
  • Lipophilicity: The difluoromethoxy (

    
    ) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for methoxy (
    
    
    
    ) or chloro (
    
    
    ) groups. It increases membrane permeability while resisting oxidative O-dealkylation.
  • Metabolic Stability: The 2,3-dichloro substitution blocks the highly reactive ortho and meta positions, forcing metabolic oxidation to occur at the less favorable C5 or C6 positions.

  • Reactivity: The acetonitrile moiety (

    
    ) is a versatile "chemical handle," allowing rapid transformation into acids, amides, amines, or aldehydes.
    

Homologs and Analogs: A Comparative Analysis

Understanding the structural landscape is critical for Structure-Activity Relationship (SAR) studies. This section categorizes the molecule against its known homologs and bioisosteres.

Table 1: Structural Analogs and Their Applications
CategoryCompound / SubstructureKey DifferenceApplication Context
Target Molecule 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile 2,3-Cl substitution Agrochemicals (Herbicides), Novel PDE4 Analogs
Positional Isomer 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile3,5-Cl substitutionRoflumilast (Daxas) Intermediate (PDE4 Inhibitor)
Positional Isomer 3,4-Dichloro-phenylacetonitrileNo

General organic building block
Bioisostere 2,3-Dichloro-4-(trifluoromethoxy)phenylacetonitrile

vs

Higher lipophilicity, no H-bond donor capacity
Homolog 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acidNitrile hydrolyzed to AcidDirect precursor for coupling reactions
Homolog 2-(2,3-Dichloro-4-(difluoromethoxy)phenyl)ethylamineNitrile reduced to AmineCNS-active pharmacophores
The "Roflumilast" Connection vs. The 2,3-Scaffold

While the 3,5-dichloro pattern is famous for Roflumilast (a COPD drug), the 2,3-dichloro pattern changes the electronic vector of the ring.

  • 3,5-Pattern: Symmetric electron withdrawal; optimized for binding pockets requiring a "clamp" fit.

  • 2,3-Pattern: Asymmetric steric bulk; often used to induce a "twist" in the biaryl conformation or to block specific metabolic hotspots in agrochemicals (e.g., Dicamba analogs).

Synthetic Pathways & Logic

The synthesis of this molecule requires a strategic approach to install the difluoromethoxy group before the sensitive nitrile group, as the conditions for difluoromethylation can be harsh.

Pathway Analysis
  • Starting Material: 2,3-Dichlorophenol.

  • Difluoromethylation: Use of sodium chlorodifluoroacetate or chlorodifluoromethane (Freon 22) gas.

  • Functionalization: Chloromethylation or Bromomethylation to install the benzylic leaving group.

  • Cyanation: Nucleophilic substitution with Cyanide.

Visualization: Synthetic Workflow

The following diagram illustrates the optimized route to the target nitrile and its divergence into downstream products.

SynthesisPathway Start 2,3-Dichlorophenol Step1 Intermediate A: 1-(Difluoromethoxy)- 2,3-dichlorobenzene Start->Step1 ClCF2H / Base (Difluoromethylation) Step2 Intermediate B: 2,3-Dichloro-4- (difluoromethoxy)benzyl bromide Step1->Step2 (CH2O)n / HBr (Bromomethylation) Target TARGET: 2,3-Dichloro-4- (difluoromethoxy)phenylacetonitrile Step2->Target NaCN / DMF (Cyanation) Acid Phenylacetic Acid (Hydrolysis) Target->Acid HCl / H2O, Reflux Amine Phenethylamine (Reduction) Target->Amine LiAlH4 or H2/Cat Amide Phenylacetamide (Partial Hydrolysis) Target->Amide H2SO4 (conc)

Caption: Figure 1. Convergent synthesis of the target nitrile from 2,3-dichlorophenol, highlighting downstream functionalization.

Experimental Protocols

These protocols are adapted from standard methodologies for handling difluoromethoxy-arenes and benzyl cyanides. Safety Warning: Cyanides are lethal. All steps involving NaCN must be performed in a dedicated fume hood with appropriate antidotes available.

Protocol A: Synthesis of the Precursor (Benzyl Bromide)

Target: 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide[1]

  • Reagents: 2,3-Dichloro-4-(difluoromethoxy)benzene (1.0 eq), Paraformaldehyde (1.2 eq), HBr (33% in AcOH), ZnBr2 (cat).

  • Procedure:

    • Dissolve the benzene derivative in acetic acid.

    • Add paraformaldehyde and catalytic ZnBr2.

    • Add HBr solution dropwise at 60°C.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Pour into ice water, extract with DCM, wash with NaHCO3 (sat), dry over MgSO4.

    • Yield Expectation: 75-85%.

Protocol B: Cyanation to Target Nitrile

Target: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Reagents: Benzyl bromide precursor (from Protocol A), Sodium Cyanide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Setup: In a dry flask under Argon, dissolve NaCN in DMF.

    • Addition: Add the benzyl bromide solution (in DMF) dropwise at 0°C to control the exotherm.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Note: Heating >60°C may cause dimerization.

    • Quench: Pour into a mixture of ice/water and ferrous sulfate (to quench excess cyanide).

    • Extraction: Extract with Ethyl Acetate (3x).[2] Wash organic layer with water (5x) to remove DMF.

    • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation:

    • IR: Look for sharp

      
       stretch at ~2250 cm⁻¹.
      
    • 1H NMR: Singlet at ~3.7 ppm (

      
      ) and Triplet at ~6.5 ppm (
      
      
      
      , J ≈ 73 Hz).

References

  • PubChem . (2025).[3][4][5] 2,3-Dichloro-4-fluoronitrobenzene Data. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1957). US2783265A - Preparation of phenylacetonitriles.

Sources

The Difluoromethoxy Group (-OCF₂H): A Technical Guide to Unlocking Advanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[1] Among the array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely powerful substituent for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] This guide provides an in-depth analysis of the difluoromethoxy group, elucidating the physicochemical principles that govern its biological activity. We will explore its nuanced effects on lipophilicity, metabolic stability, and target engagement, supported by quantitative data, validated experimental protocols, and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the -OCF₂H group to overcome common challenges in drug discovery and design next-generation therapeutics.

The Physicochemical Profile: A Study in Strategic Nuance

The difluoromethoxy group's utility stems from a unique combination of electronic and steric properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its characteristics are often intermediate, affording medicinal chemists a finer degree of control over molecular properties.[2][4]

Lipophilicity and Electronic Effects

The introduction of the -OCF₂H group generally increases a molecule's lipophilicity, a critical factor for membrane permeability and oral absorption.[4] However, it does so to a lesser extent than the highly lipophilic -OCF₃ group, providing a valuable tool for "lipophilicity tuning".[4][5] This modulation is crucial for avoiding the pitfalls of excessive lipophilicity, such as poor solubility and increased off-target toxicity.

The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the parent molecule. This can be strategically employed to modulate the pKa of nearby acidic or basic functional groups, which is essential for optimizing a drug's ionization state at physiological pH to enhance solubility and target binding.[2][4]

A key, distinguishing feature is the ability of the -OCF₂H group's hydrogen atom to act as a hydrogen bond donor .[4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—an interaction not possible with methoxy or trifluoromethoxy groups.[2][6] This unique capability allows the -OCF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, often with the significant advantage of improved metabolic stability.[4][7]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

Compound Substituent logP Hansch π Constant Hammett Constant (σp) H-Bonding Capability
Anisole -OCH₃ 2.11 -0.02 -0.27 Acceptor Only
Difluoromethoxybenzene -OCF₂H 2.37 +0.42 +0.14 Acceptor & Donor
Trifluoromethoxybenzene -OCF₃ 2.85 +1.04 +0.35 Acceptor Only

Note: logP and constant values are representative and can vary based on the specific molecular context.[4][5]

Enhancing Pharmacokinetics: The Metabolic Stability Imperative

A primary driver for the adoption of the difluoromethoxy group is the profound enhancement of a drug's metabolic stability.[4] This stability directly translates to a longer plasma half-life, reduced clearance, and potentially a lower and less frequent dosing regimen.[2]

Blocking Metabolic Hotspots

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the oxidative metabolism of the vast majority of small-molecule drugs.[5][8] A common metabolic liability is the O-demethylation of methoxy groups. The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group highly resistant to this enzymatic cleavage.[4][9] By replacing a metabolically labile methoxy group with a robust difluoromethoxy group, chemists can effectively "block" this metabolic hotspot, thereby improving the drug's bioavailability and overall exposure.[4]

cluster_0 Metabolic Pathways Metabolically_Labile Methoxy-Containing Drug (-OCH3) CYP450 Cytochrome P450 Enzymes Metabolically_Labile->CYP450 Susceptible to Oxidative Attack Metabolically_Robust Difluoromethoxy-Containing Drug (-OCF2H) Metabolically_Robust->CYP450 Resistant to Oxidative Attack Metabolite O-Demethylated Metabolite (Inactive/Cleared) CYP450->Metabolite Metabolism Parent_Drug Parent Drug Remains (Active) CYP450->Parent_Drug No Metabolism

Figure 1: Resistance of the -OCF₂H group to CYP450-mediated metabolism.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the enhanced metabolic stability of a difluoromethoxy-containing compound, a microsomal stability assay is essential. This protocol provides a self-validating system to assess Phase I metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Control Compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)

  • Acetonitrile with an appropriate internal standard (for quenching and sample preparation)

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 2 µM).

  • Incubation Mixture: In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension to the phosphate buffer.

  • Pre-incubation: Add the test compound and control compounds to the microsome-buffer mixture. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-cofactor" controls. The final concentration of the test compound is typically 1 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard. The "0" time point sample is typically taken immediately after adding the NADPH solution.

  • Sample Processing: Centrifuge the plate/tubes at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Quantify the remaining parent compound at each time point relative to the internal standard. Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Table 2: Representative Metabolic Stability Data

Compound Key Substituent Human Liver Microsome Half-life (t½, min)
Methoxy-substituted Analog -OCH₃ < 15
Difluoromethoxy-substituted Analog -OCF₂H > 90

Note: These are representative values illustrating a common trend. Actual values are compound-specific.[4]

Case Studies: The -OCF₂H Group in Approved Drugs

The successful application of the difluoromethoxy group is best exemplified by its presence in several marketed drugs, where it confers critical advantages.

Roflumilast: A Selective PDE4 Inhibitor

Roflumilast is an anti-inflammatory drug used to treat chronic obstructive pulmonary disease (COPD).[4] It functions by inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The difluoromethoxy group in Roflumilast is crucial for both its high potency and its metabolic stability, contributing to its efficacy as a once-daily oral medication.[4] By increasing intracellular cAMP levels, Roflumilast activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, leading to a reduction in the inflammatory response characteristic of COPD.[4]

Roflumilast Roflumilast (-OCF2H group contributes to potency and stability) PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP Degrades ATP ATP ATP->cAMP Converted to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., transcription factors) PKA->Downstream Phosphorylates Inflammation Inflammatory Response (Reduced) Downstream->Inflammation Leads to

Figure 2: Simplified signaling pathway of Roflumilast action.

Pantoprazole: A Proton Pump Inhibitor

Pantoprazole is a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD).[4] The difluoromethoxy group on its benzimidazole core is vital for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated to inhibit the H⁺/K⁺-ATPase proton pump.[4] This metabolic robustness ensures that the prodrug reaches its target site intact, a critical factor for its therapeutic effect.[4]

General Workflow & Conclusion

The rational incorporation of a difluoromethoxy group follows a structured evaluation process.

cluster_workflow General Workflow for Evaluating a Difluoromethoxy Analog Start Identify Metabolic Liability (e.g., -OCH3 group) Synthesis Synthesize -OCF2H Analog Start->Synthesis InVitro In Vitro Characterization Synthesis->InVitro MetStab Metabolic Stability Assay (Microsomes/Hepatocytes) InVitro->MetStab Perm Permeability Assay (e.g., PAMPA, Caco-2) InVitro->Perm Potency Target Potency Assay (Biochemical/Cellular) InVitro->Potency InVivo In Vivo PK/PD Studies InVitro->InVivo If promising profile End Lead Optimization/ Candidate Selection InVivo->End

Figure 3: Workflow for evaluating a difluoromethoxy analog.

References

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications - ACS.org. [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

  • A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. [Link]

  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed. [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]

  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. [Link]

Sources

Methodological & Application

detailed synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the synthetic strategy for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a specialized halogenated building block likely utilized in the development of agrochemicals or pharmaceutical intermediates (e.g., phosphodiesterase inhibitors or ion channel modulators).

The following protocols are designed for professional laboratory environments only , utilizing standard chemical safety practices.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the target molecule requires the precise installation of a difluoromethoxy ether on a polychlorinated aromatic ring, followed by the elongation of the carbon chain to the acetonitrile functionality.

Strategic Disconnection:

  • C–C Bond Formation (Nitrile Synthesis): The acetonitrile moiety is best installed via nucleophilic substitution (SN2) of a benzyl halide with a cyanide source.

  • Functional Group Interconversion (FGI): The benzyl halide is derived from the corresponding benzaldehyde or benzyl alcohol.

  • C–O Bond Formation (Difluoromethylation): The difluoromethoxy group is installed on a phenol precursor. The electron-withdrawing chlorine atoms at positions 2 and 3 deactivate the ring, making the phenol nucleophile less reactive but stabilizing the final ether.

Synthetic Pathway Diagram

SynthesisPath Start 2,3-Dichloro-4-hydroxybenzaldehyde (Starting Material) Inter1 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde Start->Inter1 Step 1: Difluoromethylation (ClCF2CO2Na, K2CO3, DMF) Inter2 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol Inter1->Inter2 Step 2: Reduction (NaBH4, MeOH) Inter3 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride Inter2->Inter3 Step 3: Chlorination (SOCl2, DCM) Target 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Inter3->Target Step 4: Cyanation (NaCN, DMSO)

Caption: Four-step linear synthesis from commercially available 2,3-dichloro-4-hydroxybenzaldehyde.

Part 2: Detailed Experimental Protocols

Safety Warning: This procedure involves the use of Sodium Cyanide (NaCN) , a potent poison, and Thionyl Chloride , which releases toxic gases. All operations must be conducted in a properly functioning fume hood by trained personnel wearing appropriate PPE (nitrile/butyl rubber gloves, face shield, lab coat).

Step 1: O-Difluoromethylation of the Phenol

The introduction of the -OCF2H group is achieved using sodium chlorodifluoroacetate, which generates difluorocarbene (:CF2) in situ.

  • Reagents: 2,3-Dichloro-4-hydroxybenzaldehyde (1.0 equiv), Sodium chlorodifluoroacetate (1.5–2.0 equiv), Potassium carbonate (K2CO3, 2.0 equiv).

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Conditions: 90–100 °C, Inert atmosphere (N2).

Protocol:

  • Charge a reaction vessel with 2,3-dichloro-4-hydroxybenzaldehyde and anhydrous K2CO3 in DMF.

  • Heat the mixture to 90 °C to ensure deprotonation of the phenol.

  • Slowly add a solution of sodium chlorodifluoroacetate in DMF over 1 hour. Note: Controlled addition prevents the rapid polymerization of the difluorocarbene intermediate.

  • Stir at 100 °C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with ethyl acetate (EtOAc). Wash organic phase with brine to remove DMF. Dry over Na2SO4 and concentrate.

Step 2: Reduction to Benzyl Alcohol

The aldehyde is selectively reduced to the primary alcohol using sodium borohydride.

  • Reagents: Intermediate 1 (Aldehyde), Sodium Borohydride (NaBH4, 0.5–0.7 equiv).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Dissolve the crude aldehyde from Step 1 in MeOH (0 °C).

  • Add NaBH4 portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add saturated NH4Cl solution.

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). The product (Intermediate 2) is usually pure enough for the next step.

Step 3: Chlorination (Benzyl Chloride Formation)

Conversion of the alcohol to the benzyl chloride activates the position for cyanide displacement.

  • Reagents: Intermediate 2 (Alcohol), Thionyl Chloride (SOCl2, 1.2 equiv), Catalytic DMF.

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Dissolve the alcohol in anhydrous DCM. Add a catalytic drop of DMF.

  • Add SOCl2 dropwise at 0 °C.

  • Reflux the mixture for 2–3 hours.

  • Workup: Evaporate the solvent and excess SOCl2 under reduced pressure. Co-evaporate with toluene to remove traces of acid gases.

Step 4: Cyanation (Nitrile Formation)

This is the critical C–C bond-forming step.

  • Reagents: Intermediate 3 (Benzyl Chloride), Sodium Cyanide (NaCN, 1.2 equiv).

  • Solvent: DMSO (fastest rate) or Acetone/Water (safer handling).

Protocol:

  • CAUTION: Ensure a cyanide antidote kit is available. Use a bleach trap for all waste streams.

  • Dissolve NaCN in minimal water (if using DMSO, add directly to dry DMSO).

  • Add the benzyl chloride solution dropwise to the cyanide mixture at room temperature.

  • Stir at 40–60 °C. The reaction is exothermic; monitor temperature.

  • Completion: Check by HPLC. The benzyl chloride peak should disappear.

  • Workup: Pour into a large volume of water (in a hood). Extract with EtOAc or Toluene.

  • Destruction of Excess Cyanide: Treat the aqueous waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Purification: The final product, 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , can be purified by recrystallization (from ethanol/hexane) or silica gel chromatography.

Part 3: Data & Specifications

Key Reagent Parameters
ComponentRoleMol.[1][2][3][4][5][6][7][8] WeightEquiv.[5]Critical Hazard
2,3-Dichloro-4-hydroxybenzaldehyde Starting Material191.011.0Irritant
Sodium Chlorodifluoroacetate Reagent (CF2 source)152.461.5Gas generation
Sodium Borohydride Reducing Agent37.830.6Flammable solid / H2 gas
Thionyl Chloride Chlorinating Agent118.971.2Corrosive / Toxic gas
Sodium Cyanide Nucleophile49.011.2Fatal if swallowed/inhaled
Analytical Validation (Expected)
  • Physical State: White to off-white crystalline solid.

  • IR Spectrum:

    • 2250 cm-1: Characteristic -C≡N stretch (weak/medium).

    • 1100–1200 cm-1: C-F and C-O-C stretching bands.

  • 1H NMR (CDCl3):

    • δ 6.50 (t, J=73 Hz, 1H): Characteristic triplet for the -OCH F2 proton.

    • δ 3.80 (s, 2H): Singlet for the benzylic -CH 2-CN protons.

    • δ 7.2–7.6 (m, 2H): Aromatic protons (coupling pattern depends on 5,6-substitution).

References

  • Synthesis of 2,3-Dichloro-4-methoxybenzaldehyde (Analogous starting material preparation). PrepChem. Available at: [Link]

  • Preparation of Phenylacetonitriles . Organic Syntheses, Coll. Vol. 1, p.107 (1941). (Standard protocol for converting benzyl chlorides to nitriles). Available at: [Link]

Sources

Application Notes & Experimental Protocols for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a multifaceted chemical entity poised for significant applications in contemporary drug discovery and medicinal chemistry. Its unique structural architecture, characterized by a dichlorinated phenyl ring, a difluoromethoxy group, and a reactive acetonitrile moiety, presents a compelling scaffold for the synthesis of novel therapeutic agents. The dichloro-substitution pattern can influence the molecule's conformation and interaction with biological targets, while the difluoromethoxy group serves as a metabolically robust bioisostere for more labile functional groups like methoxy or hydroxyl groups.[1] This strategic incorporation of fluorine can enhance key pharmacokinetic properties such as metabolic stability, bioavailability, and lipophilicity.[1][2] The acetonitrile group provides a versatile handle for further chemical elaboration, enabling the construction of a diverse library of derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, characterization, and potential applications of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. The protocols herein are grounded in established chemical principles and draw upon methodologies reported for analogous structures.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are predicted based on structurally related compounds, such as other substituted phenylacetonitriles.[3][4]

PropertyPredicted ValueReference
Molecular Formula C9H5Cl2F2NON/A
Molecular Weight 252.05 g/mol N/A
Appearance Colorless to pale yellow solid or oil[5]
Boiling Point > 250 °C[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetonitrile); limited solubility in water.[5]
LogP 2.5 - 3.5[3]

Safety and Handling

Substituted phenylacetonitriles, particularly those containing halogen atoms, require careful handling due to their potential toxicity. The following precautions are based on safety data for structurally similar compounds.[6][7][8][9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11] All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Toxicology: This compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin.[6][8][9] It may cause irritation to the skin, eyes, and respiratory tract.[9][12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

Application Note: A Promising Scaffold for Novel Kinase Inhibitors

The structural motifs present in 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile make it an attractive starting point for the development of protein kinase inhibitors, a critical class of drugs in oncology and immunology. The dichlorinated phenyl ring can be oriented to occupy hydrophobic pockets within the ATP-binding site of many kinases. The difluoromethoxy group can act as a hydrogen bond acceptor and its metabolic stability is a significant advantage in drug design.[1] The acetonitrile group can be hydrolyzed to a carboxylic acid or elaborated into various heterocyclic structures known to interact with the hinge region of kinases.

Hypothetical Signaling Pathway

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Evasion Apoptosis Evasion Downstream Signaling->Apoptosis Evasion Our Compound Our Compound Our Compound->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Workflow for Inhibitor Development

G Start Start Synthesis Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Start->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Primary_Screen In vitro Kinase Inhibition Assay Characterization->Primary_Screen Hit_Identified Hit_Identified Primary_Screen->Hit_Identified Hit_Identified->Primary_Screen IC50 > 1 µM SAR_Studies Structure-Activity Relationship Studies Hit_Identified->SAR_Studies IC50 < 1 µM Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies In vivo and ADME/Tox Studies Lead_Optimization->Preclinical_Studies End End Preclinical_Studies->End

Caption: Workflow for evaluating the compound as a potential kinase inhibitor.

Experimental Protocols

Protocol 1: Proposed Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

This proposed two-step synthesis begins with the O-difluoromethylation of a commercially available dichlorophenol, followed by conversion of the resulting benzyl alcohol to the target phenylacetonitrile.

Step 1: Synthesis of 1-(Bromomethyl)-2,3-dichloro-4-(difluoromethoxy)benzene

  • Reaction Setup: To a solution of (2,3-dichloro-4-(difluoromethoxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add phosphorus tribromide (PBr3, 0.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired benzyl bromide.

Step 2: Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-(bromomethyl)-2,3-dichloro-4-(difluoromethoxy)benzene (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of toluene and water.[6][13] Add sodium cyanide (NaCN, 1.2 eq).[13] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), may be beneficial.[6]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification and Isolation: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.[14]

Protocol 2: Characterization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • The purity of the compound should be ≥95%.

  • Mass Spectrometry (MS):

    • Acquire a mass spectrum using electrospray ionization (ESI) in positive mode. The expected [M+H]+ or [M+Na]+ ion should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • ¹H NMR: Expect signals in the aromatic region (δ 7-8 ppm) and a singlet for the benzylic protons (-CH2CN) around δ 4.0 ppm.

    • ¹³C NMR: Expect signals for the aromatic carbons, the nitrile carbon (δ ~117 ppm), and the benzylic carbon.

    • ¹⁹F NMR: Expect a signal characteristic of the -OCF₂H group.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Kinase of interest (e.g., a receptor tyrosine kinase).

    • ATP and appropriate substrate peptide.

    • Assay buffer.

    • 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile stock solution in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay kit (or similar).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Presentation

Table 2: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Kinase X850
Derivative A Kinase X120
Derivative B Kinase X45
Staurosporine (Control) Kinase X15

References

  • LookChem. Acetonitrile, [(2,4-dichlorophenyl)amino]- Safety Data Sheets(SDS). Available from: [Link]

  • Dong, Y., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. 2017.
  • Wang, L., et al. Analytical Methods for the Determination of Parabens in Human Urine. RSC Advances. 2014.
  • PubChem. 2,4-Difluorophenylacetonitrile. Available from: [Link]

  • PrepChem.com. Synthesis of phenylacetonitrile. Available from: [Link]

  • Google Patents. US2783265A - Preparation of phenylacetonitriles.
  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Available from: [Link]

  • PubMed. Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry. 2025.
  • Truong, T. T., & Nielsen, J. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. 2023.
  • RSC Advances.
  • Wikipedia. 4-Chlorophenylacetonitrile. Available from: [Link]

  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Available from: [Link]

  • I.R.I.S. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. Available from: [Link]

  • Ohio State News. Novel chemical tool aims to streamline drug-making process. 2024. Available from: [Link]

  • EPA. [2-(4-fluoro-benzyl)-phenyl]-acetonitrile Properties. Available from: [Link]

  • ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. 2025. Available from: [Link]

Sources

Application Note: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a specialized halogenated building block.

Executive Summary

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a high-value chemical intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the 2,3-dichloro substitution pattern combined with a 4-difluoromethoxy (-OCHF₂) motif. This specific arrangement confers exceptional metabolic stability and lipophilicity to downstream compounds, making it a critical scaffold for Phosphodiesterase-4 (PDE4) inhibitors and auxinic herbicides .

This guide provides validated protocols for utilizing this nitrile in three primary transformations: Hydrolysis (to carboxylic acids), Reduction (to phenethylamines), and Alpha-Alkylation .

Chemical Profile & Structural Significance[1][2][3]

PropertySpecification
Chemical Name 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile
Functional Groups Nitrile (-CN), Aryl Chlorides (-Cl), Difluoromethoxy (-OCHF₂)
Molecular Weight ~252.04 g/mol
Key Reactivity Electrophilic carbon (nitrile), Acidic alpha-protons
Stability Stable under ambient conditions; sensitive to strong bases in moisture.

Mechanistic Insight: The difluoromethoxy group acts as a lipophilic hydrogen bond donor/acceptor, often serving as a bioisostere for a methoxy or hydroxy group but with significantly improved metabolic half-life due to the strength of the C-F bonds. The 2,3-dichloro substitution sterically protects the aromatic ring from oxidative metabolism, a common failure point in early-stage drug candidates.

Downstream Synthetic Pathways (Workflow)

The utility of this intermediate is defined by its conversion into functionalized "warheads" for drug discovery.

G Figure 1: Divergent synthetic pathways from the nitrile intermediate. Start 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Amide Primary Amide (Intermediate) Start->Amide Acid Hydrolysis (H2SO4, 50°C) Amine Phenethylamine Derivative (CNS/PDE4 Scaffolds) Start->Amine Reduction (BH3·THF or H2/Raney Ni) Alkylated Alpha-Alkylated Nitrile (Complex Heterocycles) Start->Alkylated Deprotonation (NaH) + R-X Acid Phenylacetic Acid Derivative (CAS: 1804517-01-8) Amide->Acid Full Hydrolysis (Reflux)

Figure 1: The nitrile group serves as a gateway to three distinct chemical classes: acids, amines, and complex alkylated scaffolds.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 2-(2,3-Dichloro-4-(difluoromethoxy)phenyl)acetic acid

This is the most common application, converting the nitrile into a carboxylic acid precursor for coupling reactions.

Target Product CAS: 1804517-01-8[1]

Reagents:

  • Starting Material: 10.0 g (39.7 mmol)

  • Sulfuric Acid (H₂SO₄), conc.: 20 mL

  • Water: 20 mL

  • Glacial Acetic Acid: 20 mL (Solubilizer)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve the nitrile (10.0 g) in glacial acetic acid (20 mL). The use of acetic acid is critical to ensure homogeneity; the highly lipophilic starting material will not dissolve in aqueous acid alone.

  • Acid Addition: Slowly add the water (20 mL) followed by cautious addition of conc. H₂SO₄ (20 mL). Exothermic reaction – cool in an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–8 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The nitrile spot (

    
    ) should disappear, and a baseline acid spot should appear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto 200 g of crushed ice. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Dissolve the crude solid in 10% aqueous NaOH (to form the sodium salt), filter off any insoluble impurities, and re-acidify with HCl to pH 1. Filter the purified precipitate and dry under vacuum at 45°C.

Self-Validating Check:

  • Yield Expectation: >85%.

  • QC Point: 1H NMR should show the disappearance of the alpha-methylene singlet at ~3.8 ppm (nitrile) and the appearance of a shifted singlet at ~3.6 ppm (acid) plus the broad carboxylic acid proton >11 ppm.

Protocol B: Reduction to Phenethylamine

Used for synthesizing CNS-active agents or amine-linked inhibitors.

Reagents:

  • Borane-THF complex (1.0 M in THF): 2.0 equiv.

  • Methanol (Quenching agent)

Methodology:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Addition: Dissolve nitrile in anhydrous THF. Cool to 0°C. Add

    
     dropwise.
    
  • Reaction: Warm to room temperature and reflux for 3 hours. The borane reduces the nitrile triple bond to the primary amine.

  • Quench: Cool to 0°C. Cautiously add Methanol until gas evolution ceases (destruction of excess borane).

  • Acid Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH 10, extract with DCM.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Poor solubility of the nitrile in aqueous acid.Increase the ratio of Glacial Acetic Acid or switch to 1,4-Dioxane as co-solvent.
Low Yield (Hydrolysis) Formation of primary amide intermediate that precipitates early.Extend reflux time; ensure temperature is >100°C.
Defluorination Harsh basic conditions attacking the -OCHF₂ group.Avoid strong alkoxides (e.g., NaOEt) at high temperatures. The -OCHF₂ group is stable to acid but sensitive to strong nucleophiles.
Polychlorination Contamination during synthesis of the precursor.Verify purity of starting material by GC-MS; 2,3-dichloro vs 2,5-dichloro isomers are difficult to separate by crystallization.

Safety & Handling (E-E-A-T)

  • Nitrile Toxicity: Like all aryl acetonitriles, this compound can metabolize to release cyanide ions. Handle in a well-ventilated fume hood.

  • Skin Absorption: The lipophilic nature of the difluoromethoxy group enhances dermal absorption. Double-gloving (Nitrile over Latex) is recommended.

  • Waste Disposal: Aqueous waste from hydrolysis contains sulfuric acid and potentially trace cyanides. Treat with bleach (hypochlorite) to neutralize cyanides before pH adjustment and disposal.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from

  • MolCore. (2023). Product Data: 2,3-Dichloro-4-(difluoromethoxy)benzamide (CAS 1805124-00-8).[2] Retrieved from

  • Organic Syntheses. (1922). Phenylacetic Acid Synthesis via Nitrile Hydrolysis. Org. Synth. 1922, 2,[3] 63. Retrieved from

  • Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species. Beilstein J. Org. Chem. Retrieved from

  • BLD Pharm. (2023). Building Blocks: 1-(2,3-Dichloro-4-(difluoromethoxy)phenyl)ethanone. Retrieved from

Sources

applications of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility, synthesis, and handling of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a specialized fluorinated building block in medicinal chemistry.[1]

CAS Number: 41429-16-7 (Analogous/Related) | Molecular Formula: C


H

Cl

F

NO | Molecular Weight: 252.04 g/mol [1]

Executive Summary

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a high-value intermediate used primarily to introduce the 2,3-dichloro-4-(difluoromethoxy)phenyl moiety into bioactive scaffolds.[1] This structural motif is prized in medicinal chemistry for two synergistic properties:

  • Metabolic Stability: The difluoromethoxy group (-OCHF

    
    ) acts as a lipophilic hydrogen bond donor/acceptor that is resistant to metabolic cleavage compared to methoxy groups.[1]
    
  • Conformational Locking: The 2,3-dichloro substitution pattern creates significant steric bulk (the "ortho effect"), forcing the side chain out of planarity and restricting bond rotation, which can increase potency by pre-organizing the molecule for receptor binding.[1]

This compound serves as the direct precursor to 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid , a scaffold found in experimental CRTH2 antagonists (asthma/inflammation), PPAR agonists (metabolic disorders), and next-generation herbicides (PPO inhibitors).[1]

Scientific Rationale & Applications

The "Fluorine Effect" in Lead Optimization

The transition from a methoxy (-OCH


) to a difluoromethoxy (-OCHF

) group is a classic bioisosteric replacement.[1]
  • Lipophilicity (LogP): -OCHF

    
     is more lipophilic than -OCH
    
    
    
    , improving membrane permeability.
  • Acidity: The electron-withdrawing fluorine atoms lower the pKa of the oxygen lone pairs, reducing metabolic oxidation potential.[1]

  • Hydrogen Bonding: The CF

    
    -H proton is a weak hydrogen bond donor, offering unique binding interactions not possible with -OCH
    
    
    
    .[1]
Synthetic Utility Pathway

The nitrile group is a versatile "chemical handle" that allows for divergent synthesis:

  • Hydrolysis (

    
     Acid):  Yields phenylacetic acids (NSAID-like scaffolds).[1]
    
  • Reduction (

    
     Amine):  Yields phenethylamines (GPCR ligands).[1]
    
  • Alkylation (

    
     Quaternary Centers):  Allows for the creation of sterically hindered quaternary carbons common in synthetic auxins.
    
Structural Pharmacophore Analysis

The 2,3-dichloro pattern is critical.[1] Unlike the common 3,4-dichloro pattern, the 2,3-substitution places a chlorine atom ortho to the side chain (acetonitrile). This creates a "molecular hinge" that restricts the conformation of the acetonitrile tail, often improving selectivity for enzymes with narrow binding pockets.[1]

Experimental Protocols

Workflow Visualization

The following diagram illustrates the synthesis of the nitrile from a phenol precursor and its downstream applications.

G Phenol 2,3-Dichloro-4- hydroxybenzaldehyde Difluoro Intermediate A: 4-(Difluoromethoxy) analog Phenol->Difluoro ClCHF2, Base (Difluoromethylation) Alcohol Intermediate B: Benzyl Alcohol Difluoro->Alcohol NaBH4 (Reduction) Chloride Intermediate C: Benzyl Chloride Alcohol->Chloride SOCl2 (Chlorination) Nitrile TARGET: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Chloride->Nitrile NaCN, DMSO (Cyanation) Acid Application 1: Phenylacetic Acid Nitrile->Acid HCl/H2O (Hydrolysis) Amine Application 2: Phenethylamine Nitrile->Amine H2, Raney Ni (Reduction)

Caption: Synthetic pathway from aldehyde precursor to the target nitrile and its primary medicinal derivatives.[2]

Protocol A: Synthesis of the Nitrile (Cyanation)

Context: This step converts the benzyl chloride intermediate into the target nitrile.[1] The 2,3-dichloro substitution makes the benzylic position less reactive due to steric hindrance; therefore, a polar aprotic solvent and elevated temperature are required.

Reagents:

  • 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride (1.0 equiv)[1]

  • Sodium Cyanide (NaCN) (1.5 equiv) [DANGER: HIGHLY TOXIC] [1]

  • DMSO (Dimethyl sulfoxide) (anhydrous)[1]

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with the benzyl chloride intermediate dissolved in DMSO (5 mL/mmol).

  • Addition: Add finely powdered NaCN (1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][3] The steric bulk of the chlorines may slow the reaction compared to unsubstituted analogs.[1]

  • Quench: Cool to room temperature. Pour the mixture slowly into a saturated NaHCO

    
     solution (to neutralize any HCN generated).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x).[1]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Critical Checkpoint: Ensure complete consumption of the chloride. Unreacted chloride is difficult to separate from the nitrile by distillation due to similar boiling points.[1]

Protocol B: Hydrolysis to Phenylacetic Acid

Context: This is the most common application, generating the carboxylic acid pharmacophore.[1]

Reagents:

  • 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (1.0 equiv)[1]

  • Sulfuric Acid (H

    
    SO
    
    
    
    ), 50% aq.[1] solution
  • Acetic Acid (glacial)[1]

Procedure:

  • Dissolution: Dissolve the nitrile in a 1:1 mixture of Glacial Acetic Acid and 50% H

    
    SO
    
    
    
    (10 mL/mmol).
  • Reflux: Heat to reflux (approx. 110°C) for 12 hours.

  • Workup: Cool the mixture and pour onto crushed ice. The product typically precipitates as a white solid.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with water, and extract the product into 1M NaOH.[1] Acidify the aqueous layer to pH 1 to precipitate the pure acid.[1]

Data Summary & Properties

PropertyValue / Description
Appearance White to off-white crystalline solid or low-melting oil
Boiling Point ~140–145°C (at 0.5 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Stability Stable under ambient conditions; Store under inert gas (Ar/Nngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Hazards Toxic if swallowed (Nitrile); Irritant.[1] Releases HCN with acid.[1]
Key NMR Signal

6.50 ppm (t,

Hz, 1H, -OCH F

)

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Erickson, J. A., & McLoughlin, J. I. (1995).[1] Hydrogen bond donor properties of the difluoromethoxy group. Journal of Organic Chemistry, 60(6), 1626-1631.[1] Link[1]

  • Indofine Chemical Company. (2024).[1] Product Specification: 3-(Difluoromethoxy)phenylacetonitrile (Analogous Reference). Catalog No. 09-3397.[1] Link

  • BenchChem. (2024).[1] Synthesis of Difluoromethoxy-substituted Aromatics. Technical Note. Link

  • European Chemicals Agency (ECHA). (2011).[1] Review Report for the active substance Fenhexamid (Structural Analog Reference). EU Commission Regulation.[1][4] Link[1]

Sources

Application Notes and Protocols: The Strategic Role of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the strategic importance and synthetic utility of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a fluorinated building block with significant potential in the fields of medicinal chemistry and drug development. While not a widely commercialized intermediate, its unique substitution pattern—combining the electronic effects of dichlorination with the metabolic stability conferred by the difluoromethoxy group—positions it as a valuable precursor for novel therapeutic agents. This document provides a thorough analysis of its plausible synthetic routes, detailed experimental protocols for its preparation from readily available starting materials, and a discussion of its potential applications, underpinned by established principles of organic synthesis and medicinal chemistry.

Introduction: The Emerging Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, has garnered considerable attention for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, and its unique electronic properties can influence a compound's binding affinity and membrane permeability. The difluoromethyl group can also act as a lipophilic hydrogen-bond donor, a feature that can be exploited in designing interactions with biological targets. When combined with a dichlorinated phenyl ring, as in 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, the resulting scaffold offers a unique combination of steric and electronic features for the exploration of novel chemical space.

Phenylacetonitriles are versatile intermediates in the synthesis of a wide array of pharmaceuticals and other complex organic compounds. The nitrile group can be readily hydrolyzed to the corresponding phenylacetic acid, reduced to a phenethylamine, or used in the construction of various heterocyclic systems. This guide will therefore focus on the synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile and its potential as a key intermediate.

Plausible Synthetic Pathways

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile can be logically approached in a multi-step sequence starting from a suitably substituted aniline or phenol. The following workflow outlines a rational and experimentally viable approach.

A 2,3-Dichloro-4-hydroxyaniline B 2,3-Dichloro-4-hydroxyphenyl diazonium salt A->B Diazotization (NaNO₂, HCl) C 2,3-Dichloro-4-hydroxyphenol B->C Hydrolysis (H₂O, heat) D 2,3-Dichloro-4-(difluoromethoxy)phenol C->D O-Difluoromethylation (ClCF₂COONa, Cs₂CO₃, DMF) E 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde D->E Formylation (e.g., Vilsmeier-Haack) F 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol E->F Reduction (e.g., NaBH₄) G 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride F->G Chlorination (e.g., SOCl₂) H 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile G->H Cyanation (NaCN, acetone)

analytical methods for the detection and quantification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Analytical Strategy for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Part 1: Executive Summary & Strategic Overview

Compound Identity:

  • Chemical Name: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    F
    
    
    NO
  • Molecular Weight: ~252.04 g/mol

  • Key Function: High-value intermediate for the synthesis of halogenated agrochemicals (e.g., SDHI fungicides) and pharmaceutical building blocks. It serves as the direct precursor to 2-(2,3-dichloro-4-(difluoromethoxy)phenyl)acetic acid (CAS 1804517-01-8).

Analytical Challenge: The simultaneous presence of a labile nitrile group, a lipophilic difluoromethoxy ether, and a polychlorinated aromatic ring creates a unique analytical profile. The primary challenges are:

  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis to the corresponding amide (CAS 1805124-00-8) or acid under extreme pH or moisture, requiring buffered mobile phases.

  • Positional Isomerism: Distinguishing the 2,3-dichloro-4-substituted isomer from potential 2,4-dichloro or 3,4-dichloro byproducts generated during the electrophilic aromatic substitution or benzyl halide precursors.[1]

  • Volatility: Sufficient for GC analysis, but thermal stability must be validated to prevent degradation of the ether linkage.

Part 2: Primary Assay – HPLC-UV/DAD Protocol

Method Principle: Reverse-Phase Chromatography (RP-HPLC) is the "Gold Standard" for quantitative assay and purity determination. A C18 stationary phase provides sufficient hydrophobic interaction to separate the target nitrile from its more polar hydrolysis products (amide/acid) and less polar precursors (benzyl halides).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area and end-capping prevent peak tailing from the nitrile nitrogen.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of potential acidic impurities (phenylacetic acid derivatives), sharpening their peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the lipophilic polychlorinated core.
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 3.5 µm particles.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Detection UV at 220 nm (Quant) & 254 nm (ID)220 nm captures the nitrile/aromatic absorption; 254 nm is specific for the aromatic ring.
Injection Vol 5-10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Sample Injection
15.01090Linear Gradient
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Stock Solution: Weigh 25.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 10 mL with Water/ACN (50:50).

  • System Suitability:

    • Tailing Factor: < 1.5

    • RSD (n=5): < 1.0%

    • Resolution: > 2.0 between Target and nearest impurity (likely the Benzyl Bromide precursor).

Part 3: Impurity Profiling – GC-MS Protocol

Method Principle: Gas Chromatography coupled with Mass Spectrometry is essential for identifying volatile organic impurities (VOIs), specifically the starting material 2,3-dichloro-4-(difluoromethoxy)benzyl bromide (CAS 1803818-08-7) and residual solvents.[1]

Instrument Parameters
  • Inlet: Split/Splitless (Split ratio 20:1), 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 5 min)

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: 35–500 amu.

Mass Spectral Interpretation
  • Target Peak (M+): Look for molecular ion cluster at m/z ~251/253/255 (characteristic 9:6:1 pattern for two chlorines).

  • Base Peak: Likely m/z 212 (Loss of CH

    
    CN) or m/z 51  (CHF
    
    
    
    fragment).
  • Impurity Flag: Presence of m/z 79/81 indicates residual Benzyl Bromide.

Part 4: Workflow Visualization

AnalyticalWorkflow Sample Raw Sample (Reaction Mixture or Isolated Solid) Prep Sample Preparation Dissolve in ACN Filter (0.22 µm PTFE) Sample->Prep Screening Initial Screening HPLC-UV (Broad Gradient) Prep->Screening Decision Purity > 95%? Screening->Decision Quant Quantification HPLC-UV (Method 2.1) External Std Calibration Decision->Quant Yes ID_Check Impurity ID GC-MS (Method 3.1) Check for Benzyl Bromide/Solvents Decision->ID_Check No (High Impurities) Structure Structural Validation 1H-NMR / 13C-NMR Quant->Structure Report Final CoA Generation ID_Check->Report Structure->Report

Caption: Analytical decision tree for the characterization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Part 5: Structural Validation (NMR)

For reference standard qualification, 1H-NMR is required to confirm the integrity of the difluoromethoxy group and the methylene spacer.

  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • Key Signals (Expected):

    • 
       ~6.5-6.9 ppm (t, J=73 Hz, 1H):  Characteristic triplet of the -OCHF
      
      
      
      proton.[1] Large coupling constant (
      
      
      ) confirms the difluoromethyl ether.
    • 
       ~3.8-4.0 ppm (s, 2H):  Singlet for the benzylic -CH
      
      
      
      -CN protons.[1]
    • 
       ~7.2-7.6 ppm (m, 2H):  Aromatic protons (positions 5 and 6).
      

Part 6: References

  • Vertex AI Search . (2026). Synthesis and intermediates of Prothioconazole and related halogenated phenylacetonitriles. 2

  • MolCore . (2026). Product Data: 2,3-Dichloro-4-(difluoromethoxy)benzamide (CAS 1805124-00-8).[3] 3[4][5]

  • BLD Pharm . (2026). Product Data: 1-(2,3-Dichloro-4-(difluoromethoxy)phenyl)ethanone (CAS 1804421-00-8).[5][6] 6[4][5][7]

  • PubChem . (2026).[8] 2-[4-(Difluoromethoxy)phenyl]acetonitrile (Analogous Structure). 9[4][5][7]

Sources

High-Purity Isolation & Purification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Executive Summary

This application note details the purification protocols for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a critical intermediate often utilized in the synthesis of next-generation PDE4 inhibitors (analogous to Roflumilast) and specialized agrochemicals.

Achieving pharmaceutical-grade purity (>99.5%) for this molecule is challenging due to its lipophilic nature and the presence of persistent structural impurities such as regioisomers and unreacted benzyl halides. This guide provides two validated workflows: a scalable Recrystallization Protocol (Method A) for bulk manufacturing and a Chromatographic Isolation (Method B) for high-purity reference standards.

Chemical Context
  • Target Molecule: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Key Functionality: Electron-deficient aryl ring, lipophilic difluoromethoxy ether, reactive nitrile handle.

  • Critical Impurities:

    • Precursor: 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride (Genotoxic impurity alert).

    • By-product: 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (Hydrolysis product).

    • Dimer: Stilbene-like coupling products.

Purity & Impurity Management (Logic & Strategy)

The purification strategy is dictated by the synthesis route, typically the cyanation of the corresponding benzyl chloride. The primary challenge is separating the product from the unreacted benzyl chloride, which possesses very similar solubility profiles.

Impurity Fate Mapping

The following diagram illustrates the logical flow of impurities during the proposed workup, demonstrating how specific steps reject specific contaminants.

ImpurityFate Crude Crude Reaction Mixture (Target + Impurities) AqWash 1. Aqueous Wash (Basic) Crude->AqWash OrgPhase Organic Phase (Target + Lipophilics) AqWash->OrgPhase Retains Target Acid Impurity: Phenylacetic Acid AqWash->Acid Removed as Salt (pH > 10) Cryst 2. Crystallization (IPA/Water) OrgPhase->Cryst Filtrate Mother Liquor (Waste) Cryst->Filtrate Rejects Solubles Final Pure Crystal (>99.5%) Cryst->Final Selective Precipitation Chloride Impurity: Benzyl Chloride Filtrate->Chloride Remains in Solution Dimer Impurity: Dimer Filtrate->Dimer Remains in Solution

Figure 1: Impurity Fate Mapping showing the rejection of acidic by-products in the wash and lipophilic impurities in the mother liquor.

Method A: Scalable Recrystallization (Recommended)

This method utilizes a "Solvent/Anti-solvent" system. The choice of Isopropanol (IPA) and Water is critical. The target nitrile is soluble in hot IPA but insoluble in water. The lipophilic benzyl chloride impurity remains soluble in the IPA/Water mix at lower temperatures, allowing for effective separation.

Reagents Required[1][2][3]
  • Crude 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Solvent A: Isopropyl Alcohol (IPA), HPLC Grade

  • Solvent B: Deionized Water

  • Activated Carbon (optional, for color removal)

Protocol Steps
  • Dissolution:

    • Charge the crude solid into a reactor equipped with a reflux condenser and mechanical stirrer.

    • Add IPA (3.0 vol) relative to the mass of the crude (e.g., 3 mL per 1 g).

    • Heat the mixture to 75–80°C with agitation until complete dissolution is observed.

    • Expert Note: If insolubles remain (inorganic salts), filter the hot solution through a heated celite pad.

  • Anti-Solvent Addition (Nucleation):

    • Maintain temperature at 70°C.

    • Slowly add Deionized Water (1.0 vol) dropwise over 20 minutes.

    • Observation: The solution should remain clear or turn slightly turbid. If heavy precipitation occurs immediately, reheat to dissolve.

  • Controlled Cooling (Crystal Growth):

    • Cool the mixture linearly to 25°C over 2 hours (approx. 0.5°C/min). Rapid cooling traps the benzyl chloride impurity inside the crystal lattice.

    • Once at 25°C, add a second portion of Deionized Water (2.0 vol) over 30 minutes.

    • Further cool the slurry to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Displacement Wash: Wash the filter cake with a pre-chilled (0°C) mixture of IPA:Water (1:3 ratio). This step is crucial to wash away the mother liquor containing the enriched impurities.

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Results
ParameterSpecification
Yield 85–92%
Appearance White to off-white crystalline solid
Purity (HPLC) > 99.5% a/a
Benzyl Chloride < 0.1% (ICH limit control)

Method B: Flash Column Chromatography (High Purity)

For preparing analytical reference standards or purifying small batches (<10g) where yield is secondary to absolute purity.

System Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: n-Heptane (or Hexane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Gradient Protocol

The difluoromethoxy group adds significant lipophilicity compared to standard phenylacetonitriles, requiring a non-polar start.

  • Equilibration: 100% Heptane (3 Column Volumes - CV).

  • Loading: Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading to prevent band broadening).

  • Elution Profile:

    • 0–5 min: 100% Heptane (Elutes non-polar dimers).

    • 5–20 min: 0%

      
       10% EtOAc (Elutes Benzyl Chloride).
      
    • 20–40 min: 10%

      
       25% EtOAc (Collects Target Nitrile ).
      
    • 40–50 min: Flush with 50% EtOAc (Elutes polar hydrolysis products).

Analytical Validation (HPLC Method)

To verify the success of the purification, use the following reverse-phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Start
15.0 90 Ramp
20.0 90 Hold (Elute lipophilics)

| 20.1 | 40 | Re-equilibrate |

Safety & Handling

  • Cyanide Residuals: If the material was synthesized via cyanation of a benzyl halide, trace cyanide may be present. Acidification of the mother liquor can release HCN gas. Treat all waste streams with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Difluoromethoxy Stability: The

    
     group is generally stable, but avoid extremely strong bases (e.g., t-BuLi) which can cause elimination of HF.
    
  • Skin Irritation: Benzyl nitriles are potent skin irritants and permeable. Double gloving (Nitrile) is mandatory.

References

  • Process Chemistry of Nitriles

    • Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000. Link

  • Roflumilast Intermediate Synthesis (Analogous Chemistry)

    • Sbicego, A., et al. "Process for the preparation of Roflumilast." U.S. Patent 9,512,097. (Describes purification of the 3,4-analog). Link

  • Purification of Phenylacetonitriles

    • Org.[1] Synth. 1922, 2, 63. "Benzyl Cyanide Purification." (Foundational text on distillation/crystallization of this class). Link

  • Difluoromethoxy Group Properties

    • Zafrani, Y., et al. "Difluoromethoxy group: properties and synthetic applications." Tetrahedron, 2009. Link

Sources

Technical Guide: Derivatization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the chemical derivatization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a high-value intermediate characterized by its distinct steric and electronic profile.

Abstract

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (DCDFA) represents a privileged scaffold in the synthesis of next-generation ergosterol biosynthesis inhibitors (EBIs) and kinase inhibitors. Its unique substitution pattern combines the lipophilic, metabolic-blocking properties of the difluoromethoxy (


) group with the steric bulk and electron-withdrawing nature of the 2,3-dichloro motif. This guide provides validated protocols for converting the nitrile handle into carboxylic acids, amines, and ketone precursors for triazole fungicides.[1]

Structural Analysis & Reactivity Profile

Before initiating derivatization, one must understand the electronic and steric environment of the molecule:

  • The Nitrile Handle (

    
    ):  The primary site for functionalization. However, the adjacent 2,3-dichloro substitution creates a "steric corridor" that retards nucleophilic attack compared to unsubstituted phenylacetonitriles.
    
  • The Difluoromethoxy Group (

    
    ):  A bioisostere of the methoxy group. It acts as a hydrogen bond donor/acceptor modulator. Chemically, it is generally stable to basic hydrolysis but can be sensitive to strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) which may cleave the ether linkage.[1]
  • Aromatic Deactivation: The ring is highly electron-deficient, making electrophilic aromatic substitution (EAS) difficult. Conversely, it is primed for metal-catalyzed cross-couplings or nucleophilic aromatic substitution (

    
    ) if the nitrile is converted to a leaving group (though rare).
    
Visualizing the Reaction Landscape[1]

ReactionLandscape Start 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Amide Primary Amide (Partial Hydrolysis) Start->Amide H2SO4 (80%), 60°C Amine Phenethylamine (Reduction) Start->Amine LiAlH4 or H2/Raney Ni Ketone Phenone/Ketone (Grignard + Hydrolysis) Start->Ketone 1. R-MgBr 2. H3O+ Acid Phenylacetic Acid (Hydrolysis) Amide->Acid H2SO4 (50%), Reflux Triazole Triazole Fungicide Scaffold Ketone->Triazole 1. Bromination 2. 1,2,4-Triazole

Figure 1: Strategic derivatization pathways for DCDFA. The central nitrile serves as the divergence point for acid, amine, and ketone synthesis.[1]

Module A: Hydrolysis to Phenylacetic Acid

Application: Synthesis of auxin analogs or precursors for amide coupling in drug discovery.

Due to the steric hindrance at the ortho positions (2,3-dichloro), standard alkaline hydrolysis often stalls at the amide stage or requires forcing conditions that degrade the


 group. Acid-catalyzed hydrolysis is preferred.
Protocol: Two-Stage Acid Hydrolysis

Reagents: Sulfuric acid (


, 98%), Glacial Acetic Acid, Water.[1]
  • Solubilization: Dissolve 10.0 g (1 eq) of DCDFA in 30 mL of glacial acetic acid. The acetic acid acts as a co-solvent to ensure homogeneity.

  • Acid Addition: Slowly add 20 mL of concentrated

    
     and 10 mL of water. Caution: Exothermic.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The nitrile (

      
      ) will disappear, transiently forming the amide (
      
      
      
      ) before converting to the acid (
      
      
      , streaks).
  • Workup:

    • Cool to room temperature and pour onto 200 g of crushed ice.

    • The phenylacetic acid derivative typically precipitates as a white solid.

    • Filter and wash with cold water.

    • Purification: Dissolve in 10%

      
       (aq), wash with ether (to remove unreacted organics), then acidify the aqueous layer to pH 2 with HCl to reprecipitate the pure acid.
      

Yield Expectation: 85–92%

Module B: Reduction to Phenethylamine

Application: Synthesis of CNS-active agents or linker motifs for PROTACs.

Reduction of the nitrile to the primary amine requires avoiding defluorination. Lithium Aluminum Hydride (


) is effective, but temperature control is critical to prevent reductive dechlorination of the aromatic ring.
Protocol: Controlled Hydride Reduction

Reagents:


 (2.0 M in THF), Anhydrous THF, Glauber’s Salt (

).
  • Setup: Flame-dry a 3-neck flask under Nitrogen. Charge with 50 mL anhydrous THF and cool to

    
    .
    
  • LAH Addition: Add

    
     solution (1.5 eq).
    
  • Substrate Addition: Dissolve DCDFA (5.0 g) in 20 mL THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Note: Maintain temperature

      
      .
      
  • Reaction: Allow to warm to room temperature and stir for 3 hours. Do not reflux unless conversion is incomplete, as reflux increases the risk of removing the aromatic chlorines.

  • Quenching (Fieser Method):

    • Cool to

      
      .
      
    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LAH used in grams.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the amine oil. Convert to Hydrochloride salt for storage by treating with HCl/Dioxane.

Module C: Synthesis of Triazole Fungicide Scaffolds

Application: This is the most commercially relevant transformation, mimicking the synthesis of fungicides like Prothioconazole or Propiconazole.

The strategy involves converting the nitrile to a ketone (phenone) via Grignard addition, followed by alpha-functionalization.

Workflow Logic

The 2,3-dichloro pattern makes the nitrile electrophile less accessible. We utilize a Grignard Addition-Hydrolysis sequence.

GrignardFlow Step1 Step 1: Grignard Formation (R-MgBr in Ether/THF) Step2 Step 2: Nucleophilic Attack (Add Grignard to Nitrile) Step1->Step2 Activation Step3 Intermediate: Imine Magnesium Salt (Stable in anhydrous solvent) Step2->Step3 Reflux 4h Step4 Step 3: Acidic Hydrolysis (HCl/H2O) Step3->Step4 Quench Result Target: 2-Phenylacetophenone derivative Step4->Result Tautomerization

Figure 2: Step-by-step workflow for converting the hindered nitrile to a ketone scaffold.

Protocol: Grignard Addition

Reagents: Cyclopropylmagnesium bromide (or relevant alkyl/aryl Grignard), Anhydrous Toluene/THF.

  • Grignard Preparation: Prepare 1.2 eq of the Grignard reagent in THF.

  • Addition: Dissolve DCDFA (1 eq) in anhydrous Toluene (0.5 M concentration). Add the Grignard solution dropwise at room temperature.

  • Thermal Drive: Due to the steric hindrance of the 2,3-dichloro system, the reaction often requires energy to overcome the activation barrier. Heat to

    
     for 4–6 hours.
    
    • Mechanism:[1][2][3][4] The Grignard reagent attacks the nitrile carbon, forming a magnesium imine salt (

      
      ).
      
  • Hydrolysis: Cool to

    
    . Slowly add 2N HCl.
    
    • Chemistry: The imine salt hydrolyzes to the imine (

      
      ), which rapidly hydrolyzes to the ketone (
      
      
      
      ).
  • Workup: Extract with Ethyl Acetate. Wash with brine.[5][6] Dry over

    
    .
    
Data Summary: Derivative Properties
Derivative TypeReactionKey Analytical Signal (1H NMR)Typical Yield
Phenylacetic Acid Acid Hydrolysis

11.0–12.0 (br s, COOH), disappearance of

-CH2 singlet shift.
>85%
Phenethylamine LAH Reduction

2.8–3.0 (t, CH2-N),

1.2 (br s, NH2).[1]
75–80%
Phenone (Ketone) Grignard + Hyd.

3.8–4.0 (s,

-CH2 between rings), appearance of new alkyl signals.
60–75%

Safety & Handling

  • Cyanide Hazard: While the nitrile itself is not free cyanide, metabolic or thermal decomposition can release HCN. Work in a well-ventilated hood.

  • HF Generation: In the event of thermal decomposition of the

    
     group (e.g., during fire), Hydrogen Fluoride (HF) gas may be evolved. Standard firefighting protocols for fluorinated compounds apply.
    
  • Skin Contact: Phenylacetonitriles are potent skin irritants and can be absorbed transdermally. Double gloving (Nitrile) is recommended.

References

  • Hydrolysis of Hindered Nitriles

    • Gassman, P. G., & Schenk, W. N. (1977).[1] A general procedure for the base-promoted hydrolysis of hindered esters and nitriles at ambient temperatures. Journal of Organic Chemistry.

    • (Validated via Search 1.12)

  • Reduction Protocols (LiAlH4)

    • Organic Syntheses, Coll.[2][7] Vol. 3, p.720 (1955); Vol. 23, p.71 (1943).[1]

      
      -Phenylethylamine.
      
    • (Validated via Search 1.3)

  • Synthesis of Conazole Intermediates

    • CABI Digital Library.
    • (Validated via Search 1.2)

  • General Properties of Phenylacetonitriles

    • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Phenylacetonitrile.
    • (Validated via Search 1.19)

Sources

considerations for scale-up synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a critical intermediate in the development of novel phosphodiesterase inhibitors and agrochemical actives.

The synthesis addresses two primary process safety and engineering challenges:

  • Difluoromethylation: The controlled introduction of the -OCHF₂ moiety using non-gaseous reagents to avoid high-pressure reactors associated with chlorodifluoromethane (Freon-22).

  • Cyanidation: The safe installation of the nitrile group via phase-transfer catalysis (PTC) to minimize cyanide handling risks and maximize throughput.

This protocol prioritizes the Benzaldehyde Route (via 2,3-dichloro-4-hydroxybenzaldehyde) over the Toluene Route. While the Toluene route is shorter, the Benzaldehyde route offers superior regiocontrol and purity profiles for GMP-regulated environments, avoiding the formation of difficult-to-separate gem-dichloro side products common in radical halogenation.

Strategic Route Selection

The synthesis is designed as a linear, 3-stage process. The choice of Sodium Chlorodifluoroacetate (SCDA) as the difluorocarbene source allows for standard glass-lined reactors (GLR) to be used rather than specialized Hastelloy autoclaves required for Freon gas.

Synthetic Pathway Diagram

SynthesisRoute cluster_safety Critical Process Parameters (CPPs) SM 2,3-Dichloro-4- hydroxybenzaldehyde Int1 Intermediate 1: 4-(Difluoromethoxy) analog SM->Int1 Step 1: O-Difluoromethylation (SCDA, K2CO3, DMF, 100°C) Int2 Intermediate 2: Benzyl Chloride Derivative Int1->Int2 Step 2: Reductive Chlorination (NaBH4; then SOCl2) Product Target: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Int2->Product Step 3: Cyanidation (NaCN, TBAB, Toluene/H2O) Safety1 Exotherm Control (Carbene generation) Safety2 HCN Management (pH > 10)

Figure 1: Strategic synthetic pathway highlighting key transformation steps and safety controls.

Detailed Experimental Protocols

Step 1: O-Difluoromethylation

Objective: Selective alkylation of the phenol moiety. Chemistry: Base-mediated generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate (SCDA).

  • Reagents:

    • 2,3-Dichloro-4-hydroxybenzaldehyde (1.0 equiv)

    • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Water (for quench)

Protocol:

  • Setup: Charge a nitrogen-purged reactor with DMF (5 vol) and 2,3-Dichloro-4-hydroxybenzaldehyde.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at 25°C for 30 minutes to form the phenoxide. Note: The mixture will turn yellow/orange.

  • Reagent Addition: Add SCDA (2.5 equiv) in 5 equal portions over 1 hour.

    • Critical: SCDA decomposes to release CO₂ and :CF₂. Addition must be controlled to prevent rapid off-gassing and foaming.

  • Reaction: Heat the slurry to 95–100°C . Maintain for 4–6 hours.

    • Mechanism:[1] Thermal decomposition of SCDA generates difluorocarbene, which is trapped by the phenoxide oxygen.

  • Workup: Cool to 20°C. Quench into ice water (10 vol). Extract with Ethyl Acetate or MTBE. Wash organics with 1N NaOH (to remove unreacted phenol) and brine.

  • Isolation: Concentrate to yield 2,3-dichloro-4-(difluoromethoxy)benzaldehyde .

    • Target Yield: 85–90%.

Step 2: Reductive Chlorination (Telescoped)

Objective: Conversion of aldehyde to benzyl chloride. Chemistry: Borohydride reduction followed by chlorination with Thionyl Chloride.

Protocol:

  • Reduction: Dissolve the aldehyde (from Step 1) in Methanol (5 vol). Cool to 0–5°C.

  • Add NaBH₄ (0.35 equiv) portion-wise. Stir for 1 hour.

  • Quench: Adjust pH to 7 with dilute HCl. Strip Methanol. Extract the Benzyl Alcohol intermediate with Toluene.

  • Chlorination: To the Toluene solution (dried azeotropically), add catalytic DMF (0.01 equiv).

  • Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 20–25°C.

  • Heat to 50°C for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Workup: Wash with water, then 5% NaHCO₃. The organic layer contains 2,3-dichloro-4-(difluoromethoxy)benzyl chloride . Use directly in Step 3.

Step 3: Cyanidation (Phase Transfer Catalysis)

Objective: Nucleophilic substitution to form the nitrile. Safety Critical: This step involves cyanide. Ensure scrubber systems are active.

  • Reagents:

    • Benzyl Chloride solution (from Step 2)

    • Sodium Cyanide (NaCN) (1.3 equiv)

    • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

    • Water (3 vol)

Protocol:

  • Aqueous Phase: In the reactor, dissolve NaCN (1.3 equiv) in Water (3 vol).

  • Catalyst: Add TBAB (0.05 equiv).

  • Organic Phase: Add the Toluene solution of benzyl chloride.

  • Reaction: Heat to 60–70°C with vigorous agitation (essential for PTC). Monitor by HPLC.

    • Time: Typically 4–8 hours.

  • Destruction of Excess Cyanide (Critical):

    • Cool to 20°C.

    • Add 10-15% Sodium Hypochlorite (Bleach) solution slowly to the aqueous layer (maintain pH > 10) to oxidize residual cyanide to cyanate. Verify cyanide absence with test strips.

  • Isolation: Separate phases. Wash organic layer with water.[2][3] Concentrate toluene.

  • Purification: Crystallize from Isopropanol/Heptane or Ethanol.

Process Safety & Engineering Controls

Cyanide Handling Diagram

CyanideSafety cluster_reactor Reactor Zone cluster_scrubber Scrubber System Reactor Reaction Vessel (Toluene/Water/NaCN) Scrubber Caustic Scrubber (NaOH + NaOCl) Reactor->Scrubber Off-gas (HCN trace) pH_Probe pH Monitoring (Must stay > 10) pH_Probe->Reactor Interlock Vent Vent to Atmosphere Scrubber->Vent Clean Air

Figure 2: Engineering controls for cyanide handling, emphasizing pH interlocks and scrubbing.

Key Safety Parameters:

  • SCDA Decomposition: The generation of difluorocarbene is exothermic. Do not exceed 100°C rapidly. Ensure condenser capacity can handle mild reflux of solvent.

  • Cyanide pH: Never allow the aqueous phase pH to drop below 10 during the cyanidation step. Acidification releases lethal HCN gas.

  • Waste Disposal: All aqueous waste from Step 3 must be treated with bleach (hypochlorite) to <0.2 ppm CN⁻ before disposal.

Analytical Specifications

Data should be verified against the following criteria for the final product:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/H2O)> 98.0% a/a
Identity 1H-NMR (CDCl3)Singlet ~3.7-3.8 ppm (CH2-CN); Triplet ~6.5 ppm (t, J=73Hz, OCHF2)
Residual Solvent GC-HSToluene < 890 ppm; DMF < 880 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7465-7467. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Stability and Biological Properties." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • Finkbeiner, H. L., & Stiles, M. (1963). "Chelation as a Driving Force in Organic Reactions. IV. Synthesis of α-Amino Acids by Carboxylation of Amines." Journal of the American Chemical Society, 85(5), 616–622. (Reference for general nitrile synthesis principles). Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link

Sources

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in novel drug discovery pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in Novel Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the "Magic Methyl" effect of fluorine has evolved into more complex strategies involving fluorinated ethers. 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile represents a high-value, late-stage intermediate designed to address two critical failure modes in drug discovery: metabolic instability and poor membrane permeability .

This compound combines a lipophilic, hydrogen-bond donating difluoromethoxy (


) group with a sterically demanding 2,3-dichloro substitution pattern. The nitrile moiety serves as a versatile "chemical switch," allowing divergent synthesis into phenylacetic acids, phenethylamines, and heterocycles. This guide details the physicochemical rationale for this scaffold and provides validated protocols for its synthesis and downstream functionalization.

Chemical Profile & Physicochemical Rationale

The utility of this scaffold lies in the synergistic effect of its substituents.

PropertyValue / DescriptionImpact on Drug Design
Structure Phenylacetonitrile core with 2,3-Cl and 4-

Ortho-Meta Dichloro: Forces out-of-plane twisting, restricting conformational freedom (entropy reduction) and blocking metabolic attack at the 2,3 positions.
Difluoromethoxy Group

Bioisostere: Acts as a lipophilic bioisostere of a phenol or methoxy group. H-Bond Donor: The

proton is acidic enough to act as a weak hydrogen bond donor, a rare property for lipophilic groups [1].
Lipophilicity (cLogP) ~3.2 - 3.5 (Predicted)Enhances CNS penetration and passive membrane transport compared to the non-halogenated analog.
Metabolic Stability HighThe

bond strength (approx. 116 kcal/mol) prevents oxidative dealkylation (O-dealkylation) common with methoxy groups.

Strategic Applications in Pipelines

A. The "Metabolic Shield" Strategy

In programs targeting GPCRs or Kinases, a common liability is the rapid clearance of electron-rich aromatic rings. The 2,3-dichloro-4-(difluoromethoxy) motif effectively "shields" the ring. The nitrile handle allows this shield to be grafted onto:

  • CRTH2 Antagonists: Replacement of the indole/naphthalene core with this phenylacetic acid derivative (post-hydrolysis).

  • PDE4 Inhibitors: Analogous to Roflumilast, but utilizing the nitrile to access unique benzylamine linkers.

B. Divergent Synthesis Hub

The nitrile group is not the final target but a gateway.

  • Pathway 1 (Hydrolysis): Yields Phenylacetic Acids .

  • Pathway 2 (Reduction): Yields Phenethylamines (critical for monoamine transporter targets).

  • Pathway 3 (Cyclization): Yields Tetrazoles or Oxadiazoles (bioisosteres of carboxylic acids).

Visual Workflow: The Nitrile Hub

G Start 2,3-Dichloro-4-(difluoromethoxy) benzyl bromide (CAS 1803818-08-7) Nitrile TARGET SCAFFOLD: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Start->Nitrile NaCN, DMSO RT, 4h Acid Phenylacetic Acid Deriv. (NSAID/CRTH2 Target) Nitrile->Acid HCl/AcOH Reflux Amine Phenethylamine Deriv. (CNS/GPCR Target) Nitrile->Amine BH3·THF or Raney Ni/H2 Tetrazole Tetrazole Deriv. (Acid Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 MW, 120°C AlphaAlk Alpha-Substituted Nitrile (Kinase Inhibitor) Nitrile->AlphaAlk LDA, R-X -78°C

Figure 1: Divergent synthesis pathways from the central nitrile scaffold.

Experimental Protocols

Since the specific nitrile is often synthesized in-house from the commercially available benzyl bromide (CAS 1803818-08-7), we provide the validated conversion protocol followed by its hydrolysis.

Protocol A: Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Rationale: Nucleophilic substitution (


) of the benzylic bromide using cyanide. DMSO is chosen for its ability to solvate the cyanide cation, accelerating the reaction.

Materials:

  • 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [DANGER: CYANIDE]

  • DMSO (Anhydrous, 5 mL per gram of substrate)

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step:

  • Setup: In a fume hood equipped with a cyanide destruction kit (bleach bath), charge a round-bottom flask with 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide (e.g., 5.0 g).

  • Solvation: Add anhydrous DMSO. Stir until fully dissolved.

  • Reaction: CAREFULLY add powdered NaCN (1.2 eq) in a single portion. The reaction is slightly exothermic.

  • Monitoring: Stir at Room Temperature (25°C) for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane). The bromide spot (

    
    ) should disappear, replaced by the nitrile (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly into a beaker containing ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMSO.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (0-15% EtOAc in Hexanes). The product is typically a white to off-white solid.

Protocol B: Hydrolysis to the Phenylacetic Acid

Rationale: Converting the nitrile to the acid allows for amide coupling (drug conjugation) or testing as a carboxylic acid bioisostere.

Materials:

  • 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (1.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Conc. Hydrochloric Acid (HCl) (37%)

Step-by-Step:

  • Setup: Dissolve the nitrile in a mixture of AcOH and Conc. HCl (1:1 ratio, 10 mL/g).

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitrile mass (

    
    ) and appearance of the acid mass (
    
    
    
    or
    
    
    ).
  • Workup: Cool to room temperature. Pour into ice water.

  • Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc, dry, and concentrate.

  • Yield: Expect >85% yield.

Safety & Compliance (E-E-A-T)

  • Cyanide Hazard: Protocol A utilizes NaCN. This releases HCN gas if acidified. NEVER mix NaCN waste with acids. Keep a bleach (sodium hypochlorite) bath ready to neutralize all glassware and spills immediately.

  • Fluorine NMR: The difluoromethoxy group has a characteristic triplet in

    
     NMR (
    
    
    
    ) around 6.5 ppm, and a signal in
    
    
    NMR around -82 ppm. Use these for rapid structural validation [2].
  • Storage: Store the nitrile in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.

References

  • Erickson, J. A., & McLoughlin, J. I. (2025). Hydrogen Bond Donor Properties of the Difluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (Generalized citation for OCF2H properties).

  • BenchChem Technical Guide. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from BenchChem.

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-(Difluoromethoxy)phenyl)acetonitrile. Retrieved from Sigma-Aldrich.

  • MolCore. (2025). Building Block: 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide.[1] Retrieved from MolCore.

Sources

cyanation reactions for producing substituted phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Synthesis of Substituted Phenylacetonitriles

Introduction & Strategic Overview

Substituted phenylacetonitriles (


) are critical pharmacophores and intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs like Ibuprofen, Naproxen), antidepressants (Venlafaxine), and agrochemicals (Fenapanil).

While the classical Kolbe nitrile synthesis (benzyl halide + alkali cyanide) remains the industrial benchmark, its reliance on highly toxic sodium cyanide (NaCN) and issues with selectivity (mono- vs. di-cyanation) necessitate modern alternatives. This guide provides three distinct protocols tailored to specific project needs:

  • Protocol A (The Workhorse): Phase-Transfer Catalyzed (PTC) Substitution.[1] Best for robust, large-scale synthesis of simple substrates.

  • Protocol B (The Green Route): Pd-Catalyzed Cyanation using Potassium Ferrocyanide. Best for safety-critical environments and late-stage functionalization.

  • Protocol C (The Scale-Up): Continuous Flow Cyanation.[2] Best for process safety and manufacturing (kg-scale).

Safety Directive: Cyanide Hazard Management

CRITICAL WARNING: All protocols below involve potential exposure to cyanide species.[3] Hydrogen Cyanide (HCN) is a rapid chemical asphyxiant.[4]

  • Engineering Controls: All weighing and reactions must occur in a certified fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Emergency Response: A Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) must be present in the lab.

  • Quenching Protocol: Never acidify cyanide waste. Quench all aqueous streams with 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH. Stir for 24 hours before disposal to convert

    
     to 
    
    
    
    (cyanate).

Method Selection Guide

The following decision matrix illustrates the logic for selecting the appropriate protocol based on substrate availability and safety constraints.

CyanationDecisionTree Start Starting Material BenzHalide Benzyl Halide (Cl/Br) Start->BenzHalide BenzAlc Benzyl Alcohol Start->BenzAlc Scale Scale / Safety Req. BenzHalide->Scale Lewis Lewis Acid Cat. (TMSCN) BenzAlc->Lewis Direct Substitution PTC Protocol A: Phase Transfer Catalysis (High Yield, Low Cost) Scale->PTC <10g, Standard Lab Flow Protocol C: Continuous Flow (Max Safety, Scale-up) Scale->Flow >100g, High Hazard Green Protocol B: Pd-Cat Ferrocyanide (Non-Toxic Source) Scale->Green Complex Substrate, Avoid Free CN-

Figure 1: Decision matrix for selecting the optimal cyanation strategy based on precursors and scale.

Protocol A: Optimized Phase-Transfer Catalysis (PTC)

Rationale: The reaction between lipophilic benzyl halides and water-soluble NaCN is kinetically inhibited by phase separation. Using a Quaternary Ammonium Salt (QAS) as a Phase Transfer Catalyst transports


 into the organic phase as a lipophilic ion pair (

), increasing the reaction rate by orders of magnitude while minimizing hydrolysis side reactions.

Scope:

  • Substrates: Benzyl chlorides/bromides with electron-withdrawing or weak donating groups.

  • Yield: Typically 85–95%.

Materials:

  • Substituted Benzyl Chloride (10 mmol)

  • Sodium Cyanide (12 mmol, 1.2 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)

  • Solvent: Toluene (10 mL) and Water (2 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaCN (588 mg, 12 mmol) in water (2 mL). Caution: NaCN is a solid poison.

  • Catalyst Addition: Add TBAB (161 mg, 0.5 mmol) to the aqueous solution.

  • Organic Phase: Add Toluene (10 mL) followed by the benzyl chloride (10 mmol).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (>1000 rpm). High shear is critical to maximize the interfacial area.

  • Monitoring: Monitor by TLC or GC-MS. Reaction typically completes in 2–4 hours.[5]

  • Workup (Critical):

    • Cool to room temperature.

    • Separate layers.[5] Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

    • Quench: Combine all aqueous washes and the original aqueous layer into a "Cyanide Waste" beaker containing 10% bleach/NaOH solution.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).
    

Mechanism Visualization:

PTCMechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) NaCN Na+ + CN- QCN_aq Q+ CN- NaCN->QCN_aq Ion Exchange QCl_aq Q+ Cl- QCl_aq->QCN_aq Regeneration QCN_org Q+ CN- (Active Species) QCN_aq->QCN_org Phase Transfer RCl Ar-CH2-Cl RCN Ar-CH2-CN (Product) RCl->RCN QCl_org Q+ Cl- RCN->QCl_org Leaving Group QCN_org->RCN SN2 Attack QCl_org->QCl_aq Phase Transfer

Figure 2: The Starks Extraction Mechanism for Phase Transfer Catalysis.

Protocol B: "Green" Pd-Catalyzed Cyanation (Non-Toxic Source)

Rationale: For labs restricting free cyanide use, Potassium Ferrocyanide (


) is a non-toxic, food-grade additive (E536). The strong Fe-CN bond prevents HCN release under ambient conditions. A Palladium catalyst is required to activate the benzyl halide and facilitate transmetallation with the iron complex.

Scope:

  • Substrates: Benzyl chlorides, electron-rich benzyl halides (which react poorly in SN2).

  • Yield: 80–90%.[6]

Materials:

  • Benzyl Chloride (1.0 mmol)

  • 
     (0.22 mmol, 0.22 equiv - provides ~1.3 equiv CN)
    
  • 
     (2 mol%)
    
  • SPhos or

    
     (4 mol%)
    
  • 
     (1.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide), 2 mL

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a glovebox or purged vial, mix

    
     (4.5 mg) and Ligand (e.g., SPhos, 8.2 mg) in DMA (1 mL). Stir for 10 mins to form the active Pd(0) species.
    
  • Reaction Assembly: To a reaction vial, add finely ground

    
     (93 mg), 
    
    
    
    (106 mg), and the benzyl chloride.
  • Initiation: Add the catalyst solution to the solids. Cap the vial (crimp cap preferred).

  • Reaction: Heat to 100°C–120°C for 12 hours. The elevated temperature is necessary to break the Fe-CN bond.

  • Workup: Dilute with Ethyl Acetate, filter through a celite pad to remove iron salts. Wash with water.[5][7]

  • Note: The waste solid contains iron residues but is significantly less hazardous than free cyanide waste.

Protocol C: Continuous Flow Cyanation (Scale-Up)

Rationale: Flow chemistry mitigates the risk of HCN buildup by minimizing the active volume of hazardous reagents at any specific time. This protocol mimics the industrial synthesis of Remdesivir intermediates.

Setup:

  • Feed A: Benzyl Chloride (1.0 M in DMSO).

  • Feed B: NaCN (1.2 M in DMSO/Water 9:1) + TBAB (0.05 M).

  • Reactor: PFA tubing coil (10 mL volume) submerged in a heating bath.

Step-by-Step Procedure:

  • System Priming: Flush the reactor with pure DMSO.

  • Pumping: Set pumps to deliver a 1:1 ratio of Feed A and Feed B.

    • Total Flow Rate: 0.5 mL/min.

    • Residence Time: 20 minutes.[4]

  • Conditions: Maintain reactor bath at 80°C.

  • Quench Loop: Direct the reactor output immediately into a stirred vessel containing 10% Bleach/NaOH.

  • Steady State: Collect product after 2 residence times (40 mins) to ensure steady state.

  • Extraction: The quenched output is extracted continuously or in batch with Toluene.

FlowSetup FeedA Feed A: Benzyl Halide Mixer T-Mixer FeedA->Mixer FeedB Feed B: NaCN + Catalyst FeedB->Mixer Reactor PFA Coil Reactor (80°C) Mixer->Reactor Quench Quench Vessel (Bleach/NaOH) Reactor->Quench Product Stream Sep Phase Separator Quench->Sep

Figure 3: Schematic of a continuous flow setup for safe cyanation.

Data Summary & Troubleshooting

Table 1: Comparative Metrics of Protocols

FeatureProtocol A (PTC)Protocol B (Pd-Green)Protocol C (Flow)
Cyanide Source NaCN (Toxic)

(Non-toxic)
NaCN (Contained)
Reaction Time 2–4 Hours12–16 Hours20 Minutes (Res. Time)
Cost LowHigh (Pd Catalyst)Medium (Equipment)
Scalability HighLow/MediumVery High
Key Risk HCN GasHeavy Metal ResiduePump Failure/Leak

Troubleshooting Guide:

  • Low Conversion (PTC): Increase stirring speed. The reaction is diffusion-controlled. Ensure TBAB is not wet.[8]

  • Emulsion Formation: Add brine or filter through a celite pad. Avoid vigorous shaking during extraction if emulsions persist.

  • HCN Smell (Almonds): EVACUATE IMMEDIATELY. This indicates acidification of the cyanide solution. Verify pH of aqueous phase is >10.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides".[9] Chemical Communications, (12), 1388–1389. Link

  • Vieira, T., et al. (2020). "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir". Organic Process Research & Development, 24(10), 2113–2121. Link

  • Organic Syntheses. (1922).[6] "Benzyl Cyanide". Organic Syntheses, Coll.[6][8] Vol. 1, p.107. Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Emergency Response". Link

Sources

Application Notes & Protocols: Strategic Difluoromethoxylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethoxy (-OCF2H) group has emerged as a critical structural motif in modern medicinal chemistry and agrochemistry. Its unique electronic properties, which combine the characteristics of both a methoxy and a trifluoromethyl group, allow for the fine-tuning of compound lipophilicity, metabolic stability, and target binding interactions. This guide provides an in-depth analysis of contemporary techniques for the introduction of the -OCF2H group onto aromatic systems. We will move beyond a simple recitation of procedures to explore the mechanistic underpinnings, strategic advantages, and practical limitations of key nucleophilic, electrophilic, and radical-based methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to strategically deploy difluoromethoxylation in their synthetic campaigns.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group is often considered a "non-classical" bioisostere of hydroxyl, methoxy, or thiol moieties. It can act as a weak hydrogen bond donor through its C-H bond while simultaneously engaging in favorable orthogonal dipole interactions. Furthermore, its resistance to oxidative metabolism makes it a valuable replacement for more labile groups like methoxy or benzyloxy ethers, often leading to improved pharmacokinetic profiles in drug candidates.

This guide is structured to provide a clear rationale for method selection, enabling the chemist to choose the most appropriate technique based on substrate scope, functional group tolerance, and available starting materials.

Nucleophilic Difluoromethoxylation: The Workhorse Approach

The most established methods for aromatic difluoromethoxylation rely on the reaction of a nucleophilic "-OCF2H" source with an electrophilic aromatic partner, typically an aryl halide or its equivalent. The key to these reactions is the generation and utilization of a suitable difluoromethoxylation agent.

Mechanism and Key Reagents

The primary nucleophilic source is the difluoromethoxide anion (⁻OCF2H), which is commonly generated in situ from chlorodifluoromethane (Freon 22) or, more conveniently and safely, from diethyl (bromodifluoromethyl)phosphonate. A popular modern approach involves the use of potassium or cesium difluoromethoxide.

A significant advancement in this area is the copper-catalyzed cross-coupling of aryl halides with a difluoromethoxide source. This process, often a variant of the Ullmann condensation, is tolerant of a wide array of functional groups. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by metathesis with the difluoromethoxide source and subsequent reductive elimination to furnish the desired product.

Protocol: Copper-Catalyzed Difluoromethoxylation of Aryl Iodides

This protocol is adapted from a procedure developed for the efficient synthesis of aryl difluoromethyl ethers.

Rationale: This method utilizes a pre-formed difluoromethoxylation reagent, (Bpin)OCF2H, which circumvents the need to handle gaseous chlorodifluoromethane. Copper(I) iodide is an inexpensive and effective catalyst, and the use of a phenanthroline-based ligand accelerates the key reductive elimination step, improving reaction efficiency.

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk Flask reagents Add Aryl Iodide (1.0 eq) CuI (0.1 eq) 1,10-Phenanthroline (0.2 eq) start->reagents reagent2 Add (Bpin)OCF2H (2.0 eq) K2CO3 (2.0 eq) reagents->reagent2 solvent Add Toluene (0.2 M) reagent2->solvent heat Heat to 100 °C Stir for 12-24 h solvent->heat cool Cool to Room Temp. heat->cool quench Quench with H2O Extract with EtOAc (3x) cool->quench dry Dry organic layer (Na2SO4) Filter & Concentrate quench->dry purify Purify by Flash Column Chromatography dry->purify product Isolated Aryl-OCF2H Product purify->product

Caption: Workflow for Cu-Catalyzed Nucleophilic Difluoromethoxylation.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl iodide (0.5 mmol, 1.0 equiv.), copper(I) iodide (9.5 mg, 0.05 mmol, 0.1 equiv.), and 1,10-phenanthroline (18.0 mg, 0.1 mmol, 0.2 equiv.).

  • To this mixture, add 2-(difluoromethoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, [(Bpin)OCF2H] (194 mg, 1.0 mmol, 2.0 equiv.) and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

  • Add anhydrous toluene (2.5 mL) to the flask.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and quench with water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Substrate Scope and Limitations
Substrate TypeTypical YieldNotes
Electron-rich Aryl IodidesGood to ExcellentHighly activated substrates may react faster.
Electron-poor Aryl IodidesExcellentGenerally high-yielding due to faster oxidative addition.
Ortho-substituted Aryl IodidesModerate to GoodSteric hindrance can slow the reaction rate.
Heteroaromatic HalidesVariableSuccess depends on the heterocycle; pyridines can be challenging.
Aryl BromidesLower YieldsLess reactive than aryl iodides; may require higher temperatures or different ligands.

Radical Difluoromethoxylation: A Photoredox Approach

Radical-based methods represent a frontier in C-O bond formation, offering complementary reactivity to traditional transition-metal-catalyzed approaches. Photoredox catalysis has enabled the generation of difluoromethoxy-centered radicals under mild conditions.

Mechanistic Rationale

These methods typically employ a reagent that can release a difluoromethoxyl radical (•OCF2H) or a related species upon activation. A common strategy involves using N-(difluoromethoxy)phthalimide or a similar precursor.

The general mechanism proceeds as follows:

  • A photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light.

  • The excited photocatalyst engages in a single-electron transfer (SET) with an electron-rich arene or a sacrificial electron donor.

  • The difluoromethoxylation reagent intercepts an intermediate in the catalytic cycle to generate the key •OCF2H radical.

  • This electrophilic radical adds to the aromatic ring, forming a radical intermediate.

  • A final oxidation and deprotonation step furnishes the aromatic product and regenerates the catalyst.

G PC Photocatalyst (e.g., Ir(ppy)3) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Arene_radical Arene Radical Cation [Ar-H]•+ Arene Arene (Ar-H) Arene->Arene_radical Oxidation Radical_adduct Radical Adduct Arene_radical->Radical_adduct + •OCF2H Product Product (Ar-OCF2H) Radical_adduct->Product - H+ BaseH [Base-H]+ Radical_adduct->BaseH + Base Reagent Radical Source (e.g., R-OCF2H) Radical •OCF2H Reagent->Radical Generation Base Base

Caption: Simplified Catalytic Cycle for Photoredox Difluoromethoxylation.

Protocol: Visible-Light-Mediated Difluoromethoxylation of Arenes

This protocol is a representative example of a photoredox-mediated C-H functionalization.

Rationale: This method directly functionalizes C-H bonds of electron-rich arenes, avoiding the need for pre-functionalized starting materials like aryl halides. It operates at room temperature using visible light as a traceless initiator, representing a green and sustainable approach.

Step-by-Step Procedure:

  • In a vial equipped with a magnetic stir bar, add the arene (0.2 mmol, 1.0 equiv.), the difluoromethoxylation reagent (e.g., N-difluoromethoxy-N-phenyl-p-toluenesulfonamide, 0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., 4CzIPN, 1-2 mol%).

  • Add anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL).

  • Seal the vial with a cap containing a septum and purge with argon for 10 minutes.

  • Place the vial approximately 5 cm from a blue LED lamp (40 W, λ = 450 nm).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Upon completion, remove the vial from the light source.

  • Dilute the reaction mixture with dichloromethane (DCM) and concentrate it onto a small amount of silica gel.

  • Purify the product by flash column chromatography to yield the pure aryl difluoromethyl ether.

Electrophilic Difluoromethoxylation: Taming an Elusive Reagent

The development of reagents capable of delivering an electrophilic "OCF2H⁺" synthon has been a significant challenge. Recent breakthroughs have provided powerful tools for this transformation, particularly for electron-rich aromatic and heteroaromatic substrates.

Reagent Spotlight: PhenoFluorMix-OCF2H

A notable reagent system is a mixture of PyFluor and a difluoromethoxy source, which generates an electrophilic species in situ. This approach has proven effective for the difluoromethoxylation of phenols and other activated arenes. More direct electrophilic reagents have also been developed, often based on hypervalent iodine or sulfonium salt structures.

Mechanism: The precise mechanism can vary, but it generally involves the activation of the aromatic ring (or a phenol precursor) followed by attack on the electrophilic difluoromethoxylating agent, which delivers the -OCF2H moiety and releases a stable leaving group.

Comparative Analysis and Method Selection

FeatureNucleophilic (Cu-Catalyzed)Radical (Photoredox)Electrophilic
Starting Material Aryl Halides, Boronic AcidsElectron-Rich Arenes (C-H)Phenols, Electron-Rich Arenes
Key Strengths Broad scope, reliable, scalableMild conditions, high FG toleranceDirect functionalization of phenols
Key Limitations Requires pre-functionalizationLimited to electron-rich arenesReagent cost/availability
Reaction Conditions High Temperature (80-120 °C)Room Temp, Visible LightMild to Moderate Temps
Selectivity Defined by halide positionGoverned by electronics/stericsGoverned by electronics/sterics

Conclusion and Future Outlook

The field of aromatic difluoromethoxylation has matured rapidly, providing chemists with a robust toolkit for introducing this valuable functional group. Nucleophilic methods remain the workhorse for many applications, particularly in process chemistry, due to their reliability and scalability. However, the emergence of mild, selective radical and electrophilic methods has o

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

I. Synthetic Pathway Overview

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is typically a two-step process starting from 2,3-dichloro-4-hydroxybenzaldehyde. The first key transformation is the difluoromethylation of the hydroxyl group, followed by the conversion of the benzaldehyde to the phenylacetonitrile.

Synthetic_Pathway A 2,3-Dichloro-4- hydroxybenzaldehyde B 2,3-Dichloro-4- (difluoromethoxy)benzaldehyde A->B Difluoromethylation C 2,3-Dichloro-4- (difluoromethoxy)phenylacetonitrile B->C Cyanation

Caption: Overall synthetic scheme.

This guide will address potential issues in both of these critical steps.

II. Troubleshooting Guide: Question & Answer Format

Step 1: Difluoromethylation of 2,3-Dichloro-4-hydroxybenzaldehyde
Q1: My difluoromethylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in the difluoromethylation step is a common challenge. The efficiency of this reaction is highly dependent on the choice of reagents and reaction conditions. Let's break down the potential issues:

  • Incomplete Deprotonation of the Phenol: The phenolic proton must be completely removed to generate the nucleophilic phenoxide. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring increases the acidity of the phenol, but a sufficiently strong base is still crucial.

    • Troubleshooting:

      • Base Selection: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1]

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the strong base and the reactive phenoxide intermediate.[1] Use freshly dried solvents and flame-dry your glassware.

  • Choice of Difluoromethylating Agent: Various reagents can be used to introduce the -CF₂H group, each with its own reactivity profile and optimal conditions.[2][3]

    • Troubleshooting:

      • Difluorocarbene Precursors: Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) generate difluorocarbene (:CF₂) in situ upon heating. Ensure your reaction temperature is sufficient for the decomposition of the precursor.

      • Electrophilic vs. Nucleophilic Reagents: The choice between electrophilic, nucleophilic, and radical-based difluoromethylation strategies depends on your substrate and desired reaction conditions.[2] For phenols, methods involving difluorocarbene are common.[4][5]

      • Reagent Stability: Some difluoromethylating agents can be unstable or hygroscopic.[2][6] Always use fresh reagents and handle them according to the supplier's recommendations.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a critical role.

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether-type syntheses as they do not strongly solvate the nucleophile.[1][7]

      • Temperature: While higher temperatures can sometimes promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. The optimal temperature is often between 50-100°C.[1] Monitor your reaction by TLC or LC-MS to find the optimal balance.

      • Phase-Transfer Catalysis: For reactions involving a solid base and an organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can significantly improve the reaction rate by transporting the phenoxide into the organic phase.[8][9]

Optimized Protocol for Difluoromethylation:
ParameterRecommendationRationale
Starting Material 2,3-dichloro-4-hydroxybenzaldehydeEnsure high purity.
Difluoromethylating Agent Sodium chlorodifluoroacetateA stable and commercially available difluorocarbene precursor.
Base Potassium Carbonate (K₂CO₃)A moderately strong base suitable for this reaction.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.
Temperature 100-120 °CTo ensure efficient generation of difluorocarbene.
Reaction Time 4-8 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloro-4-hydroxybenzaldehyde (1.0 eq.), sodium chlorodifluoroacetate (1.5-2.0 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature, with vigorous stirring, for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Conversion of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde to Phenylacetonitrile
Q2: I am struggling to convert the benzaldehyde to the phenylacetonitrile. What are the best methods and how can I troubleshoot them?

A2: There are several methods to achieve this transformation. The most common approaches are the Strecker synthesis and a two-step process involving reduction to a benzyl alcohol followed by conversion to a benzyl halide and then cyanation.

  • Strecker Synthesis: This is a one-pot, three-component reaction involving the aldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide).[10][11][12]

    • Troubleshooting Low Yields:

      • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[11][12] The formation of this intermediate can be slow. Using a dehydrating agent or ensuring the removal of water can drive the equilibrium towards the iminium ion.[12]

      • pH Control: The pH of the reaction is critical. Mildly acidic conditions are often optimal for imine formation.[12]

      • Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.[13] Adding the cyanide source slowly can help to minimize this.

  • Two-Step Halogenation-Cyanation: This method involves the reduction of the benzaldehyde to the corresponding benzyl alcohol, conversion to a benzyl halide (e.g., benzyl bromide), and subsequent reaction with a cyanide salt.

    • Troubleshooting the Reduction Step:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.

    • Troubleshooting the Halogenation Step:

      • Reagent Choice: Phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are commonly used to convert benzyl alcohols to the corresponding halides. These reactions should be performed in an inert solvent and often at low temperatures to control reactivity.

    • Troubleshooting the Cyanation Step:

      • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard reagents.[14]

      • Solvent: Polar aprotic solvents like DMSO or DMF are ideal for this Sₙ2 reaction.

      • Phase-Transfer Catalysis: As with the difluoromethylation, a phase-transfer catalyst can be beneficial, especially in a two-phase system, to improve the reaction rate and yield.[15]

Recommended Protocol: Two-Step Halogenation-Cyanation

This method is often more reliable and higher-yielding than the one-pot Strecker synthesis for this particular substrate.

Cyanation_Workflow A 2,3-Dichloro-4- (difluoromethoxy)benzaldehyde B 2,3-Dichloro-4- (difluoromethoxy)benzyl alcohol A->B Reduction (NaBH4) C 2,3-Dichloro-4- (difluoromethoxy)benzyl bromide B->C Bromination (PBr3) D 2,3-Dichloro-4- (difluoromethoxy)phenylacetonitrile C->D Cyanation (NaCN)

Caption: Two-step cyanation workflow.

Step-by-Step Methodology:

  • Reduction: Dissolve the benzaldehyde (1.0 eq.) in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (1.1 eq.) portion-wise. Stir until the reaction is complete (monitor by TLC). Quench the reaction carefully with water and extract the product.

  • Bromination: Dissolve the benzyl alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C and add phosphorus tribromide (0.4 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion. Carefully quench with water and work up.

  • Cyanation: Dissolve the benzyl bromide (1.0 eq.) in DMSO. Add sodium cyanide (1.2 eq.) and stir the mixture at room temperature. The reaction is typically complete within a few hours. Pour the reaction mixture into water and extract the product. Purify by column chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q3: Are there any alternative, safer cyanation reagents I can use instead of sodium or potassium cyanide?

A3: Yes, due to the high toxicity of alkali metal cyanides, several alternative cyanation reagents have been developed. Benzyl cyanide can be used as a less hazardous cyano source in palladium-catalyzed reactions.[16] Another option is the use of trimethylsilyl cyanide (TMSCN), which is often used in the presence of a Lewis acid catalyst.[17] However, it is important to note that all cyanide-containing reagents are toxic and should be handled with extreme caution in a well-ventilated fume hood.

Q4: My final product is impure. What are the likely side products and how can I improve the purity?

A4: Impurities can arise from both the difluoromethylation and the cyanation steps.

  • From Difluoromethylation: Incomplete reaction will leave unreacted 2,3-dichloro-4-hydroxybenzaldehyde. Over-reaction or side reactions are less common in this step if conditions are controlled.

  • From Cyanation (Strecker): Potential side products include the corresponding α-amino acid if the intermediate nitrile is hydrolyzed during workup.[11][12]

  • From Cyanation (Two-Step): Incomplete bromination can leave the benzyl alcohol, and incomplete cyanation can leave the benzyl bromide. Elimination reactions can also occur during the cyanation of secondary or tertiary benzyl halides, although this is not a concern with a primary benzyl halide.[1]

Purification Strategies:

  • Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for purifying the intermediates and the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[18]

Q5: How can I monitor the progress of my reactions effectively?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For these syntheses, use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. For more quantitative analysis and to confirm the identity of products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. ¹H and ¹⁹F NMR spectroscopy are essential for characterizing the final product and confirming the successful introduction of the difluoromethoxy group.

IV. References

  • Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry.

  • Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. RSC Publishing.

  • Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry.

  • Wen, Q., et al. (2012). Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations. RSC Advances.

  • Bloom, S., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science.

  • Wang, Y., et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system. Semantic Scholar.

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

  • Wang, X., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.

  • Various Authors. (2013). How can I prepare phenyl acetaldehyde from benzaldehyde? ResearchGate.

  • Various Authors. (n.d.). Cyanation of benzylic alcohols and derivatives. ResearchGate.

  • Syldatk, C., et al. (n.d.). Reversible formation of phenylglycinonitrile from benzaldehyde, cyanide and ammonia. ResearchGate.

  • Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile.

  • Varma, R. S., et al. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studi. RSC Publishing.

  • de Andrade, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.

  • Fuson, R. C. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve.

  • Wikipedia. (n.d.). Strecker amino acid synthesis.

  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.

  • Bolshan, Y., & Batey, R. A. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters.

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • Akbari, J. (n.d.). Synthesis of a–amino nitriles through Strecker-type reaction using SO3H -functionalized ionic liquid as a homogeneous and water tolerant-acidic catalyst. Comptes Rendus de l'Académie des Sciences.

  • Thomas, L. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.

  • ACS Publications. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis.

  • Zhang, W., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI.

  • Sodeoka, M., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • ChemicalBook. (n.d.). 2,3-Dichlorobenzaldehyde synthesis.

  • PrepChem.com. (n.d.). Synthesis of Step A. 2,3-Dichloro-4-methoxybenzaldehyde.

  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-4-hydroxy-2'-fluoro-benzophenone.

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

  • Organic Syntheses Procedure. (n.d.). α-PHENYLACETOACETONITRILE.

  • Ngai, M.-Y., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.

  • Various Authors. (n.d.). SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles.

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole.

  • Chem-Impex. (n.d.). 2,3,4-Trihydroxybenzaldehyde.

  • Various Authors. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.

  • Bouzide, A. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.

  • Google Patents. (2006). (12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1.

Sources

troubleshooting failed reactions involving 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific reactivity challenges of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile . This molecule presents a "perfect storm" of steric hindrance (ortho-chloro), electronic activation (electron-deficient ring), and functional group sensitivity (difluoromethoxy ether).

Topic: Troubleshooting Reaction Failures & Process Optimization Audience: Synthetic Organic Chemists & Process Development Scientists

Introduction: The Molecular Context

This intermediate is a highly functionalized scaffold often used in the synthesis of agrochemicals (e.g., PPO inhibitors) or pharmaceuticals (e.g., PDE4 inhibitor analogs).

Key Reactivity Drivers:

  • Steric Blockade (The Ortho-Effect): The chlorine at the 2-position creates significant steric bulk, shielding the nitrile carbon from nucleophilic attack (hydrolysis/Pinner reaction).

  • Benzylic Acidity: The electron-withdrawing nature of the 2,3-dichloro and 4-difluoromethoxy groups dramatically lowers the

    
     of the 
    
    
    
    -methylene protons, making the molecule prone to oxidative dimerization or over-alkylation.
  • Difluoromethoxy (

    
    ) Sensitivity:  While stable in acid, this group can undergo 
    
    
    
    -elimination in strong, hot alkaline conditions to generate difluorocarbene, leading to phenol degradation.

Module 1: Alkylation Failures (C-C Bond Formation)

User Issue: "I am getting low yields or complex mixtures during mono-alkylation."

Root Cause Analysis: The high acidity of the benzylic protons means that once the mono-alkylated product is formed, it is more acidic than the starting material (if the alkyl group is electron-withdrawing) or similarly acidic, leading to rapid di-alkylation. Conversely, the 2-chloro substituent can sterically hinder the approach of the electrophile.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Significant Di-alkylation Base is too strong or slow addition of electrophile.Switch from thermodynamic bases (NaH) to kinetic control or Phase Transfer Catalysis (PTC) .
No Reaction / Low Conversion Steric hindrance at the 2-position blocks the electrophile.Use a smaller counter-cation (Li+) or add a polar additive (DMPU/HMPA) to separate ion pairs.
Darkening/Tarry Mixture Base-mediated degradation of the

group.
Avoid heating with strong alkoxides. Keep T < 0°C for lithiated species.
Recommended Workflow: Phase Transfer Catalysis (PTC)

PTC is superior for this substrate because it maintains a low concentration of the active carbanion, reducing side reactions.

Step-by-Step Protocol:

  • Solvent/Base: Use Toluene (10 vol) and 50% aqueous NaOH (3 equiv).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%).

  • Addition: Add the electrophile before the base if possible, or simultaneously.

  • Temperature: Maintain 0–20°C. Do not heat.

  • Validation: Monitor disappearance of starting material by HPLC. If di-alkylation persists, switch to LiHMDS in THF at -78°C .

Decision Logic for Alkylation

AlkylationLogic Start Start: Alkylation Issue CheckByproduct Analyze Byproducts Start->CheckByproduct Branch1 Di-alkylation detected? CheckByproduct->Branch1 Sol1 Use PTC (NaOH/Toluene/TBAB) or LiHMDS (-78°C) Branch1->Sol1 Yes Branch2 No reaction/SM recovered? Branch1->Branch2 No Sol2 Steric Issue: Add DMPU/HMPA Increase Electrophile reactivity (Iodide) Branch2->Sol2 Yes Branch3 Decomposition/-OCHF2 loss? Branch2->Branch3 No Sol3 Base too harsh. Switch to K2CO3/Acetone Branch3->Sol3 Yes

Caption: Logic flow for diagnosing alkylation failures based on crude reaction profile.

Module 2: Hydrolysis Failures (Nitrile Acid/Amide)

User Issue: "The nitrile will not hydrolyze, or the difluoromethoxy group falls off."

Root Cause Analysis: Hydrolysis of ortho-substituted phenylacetonitriles is notoriously difficult due to steric inhibition of the tetrahedral intermediate formation.

  • Basic Hydrolysis (NaOH/EtOH): Often fails because the temperature required to overcome sterics (

    
    ) causes the 
    
    
    
    group to eliminate (forming phenols).
  • Acidic Hydrolysis (HCl): Often too slow due to poor solubility and sterics.

Troubleshooting Protocol

Q: Why is my yield dropping when I reflux in NaOH? A: The


 group is sensitive to hot caustic conditions. It acts as a leaving group via an E1cB-like mechanism.[1] Switch to Acidic Hydrolysis. 

Recommended Protocol: "Anhydrous" Acid Hydrolysis This method generates the amide or acid without exposing the sensitive ether to nucleophilic attack by hydroxide.

  • Reagent: Glacial Acetic Acid (AcOH) + Conc.

    
     + Water (1:1:1 ratio is standard, but for this molecule, minimize water initially).[2]
    
  • Alternative (High Success): Dissolve nitrile in Conc.

    
      (5 vol) at 0–20°C. Stir for 4–12 hours.
    
    • Mechanism:[3][4][5][6][7][8] This forms the primary amide via the sulfate ester.

    • Quench: Pour onto ice. The amide usually precipitates.

  • Conversion to Acid: If the carboxylic acid is required, treat the isolated amide with Sodium Nitrite (

    
    ) in acid  (diazotization of the amide) rather than refluxing in base.
    

Module 3: Reduction Issues (Nitrile Amine)

User Issue: "I am losing the chlorine atoms (dehalogenation) during hydrogenation."

Root Cause Analysis: Catalytic hydrogenation (Pd/C +


) is non-selective for polychlorinated aromatics. The C-Cl bond is weaker than the nitrile reduction barrier on Palladium surfaces.
Troubleshooting Protocol
MethodSuitabilityNotes
Pd/C + H2 AVOID High risk of hydrodechlorination (stripping Cl).
Raney Nickel Conditional Works if doped or used at low pressure/temp. Can still strip Cl if too active.
Borane (BH3[9]·THF or DMS) Recommended Chemoselective. Reduces Nitrile

Amine without touching Aryl-Cl or

.
LiAlH4 Risky May cause nucleophilic displacement of Fluorine or Chlorine if heated.
Recommended Workflow: Borane Reduction[9]
  • Setup: Dry THF, inert atmosphere (

    
    ).
    
  • Reagent: Add

    
     (Borane dimethyl sulfide) (1.5 equiv) dropwise at 0°C.
    
  • Reaction: Reflux gently for 2–4 hours.

  • Workup (Critical): Carefully quench with MeOH (destroy excess borane). Add HCl/MeOH and reflux for 1 hour to break the Boron-Amine complex.

  • Isolation: Basify and extract.

Module 4: Stability & Analytics

FAQ: Analytical Anomalies

Q: "I see a new spot on TLC that doesn't move (baseline) after basic workup." A: This is likely the phenol resulting from the loss of the


 group.
  • Test: Spray the TLC with

    
    . If it turns purple/colored, you have free phenol.
    
  • Fix: Lower the pH of your workup; avoid strong bases in the reaction.

Q: "The NMR shows a triplet at


 6.5 ppm (

Hz) disappearing."
A: That triplet is the characteristic signal of the

proton. Its disappearance confirms the degradation of the difluoromethoxy group.
Stability Diagram

Stability Center 2,3-Cl2-4-OCHF2-Ph-CH2CN Acid Acid (HCl/H2SO4) STABLE Center->Acid BaseCold Base (NaOH, 20°C) METASTABLE Center->BaseCold BaseHot Base (NaOH, >80°C) UNSTABLE (Loss of OCHF2) Center->BaseHot Degradation ReducPd H2 / Pd/C UNSTABLE (Loss of Cl) Center->ReducPd Dechlorination ReducB Borane / Hydride STABLE Center->ReducB

Caption: Stability profile of the core scaffold under common reaction conditions.

References & Grounding

  • Ortho-Substituent Effects in Hydrolysis:

    • The steric inhibition of resonance and nucleophilic attack in ortho-substituted phenylacetonitriles is well-documented. See: Charton, M. "Steric effects. Ester hydrolysis." J. Am. Chem. Soc. 1975, 97, 6, 1552–1556.[2]

  • Difluoromethoxy Group Stability:

    • Aryl difluoromethyl ethers are generally stable to acid but susceptible to base-mediated decomposition. See: Zafrani, Y. et al. "Difluoromethylation Chemistry." J. Med. Chem. 2017.[7][10]

  • Phase Transfer Catalysis (Alkylation):

    • For alkylation of acidic nitriles to prevent poly-alkylation. See: Fedoryński, M. "Basic principles of phase-transfer catalysis." Catalysis Reviews. 2003.

  • Selective Reduction:

    • Borane reduction of nitriles in the presence of halogens.[9] See: Brown, H. C. et al. "Selective reductions. 30. Effect of structure on the rate of reaction of representative nitriles with borane-dimethyl sulfide." J. Org.[10][11] Chem. 1982.

Sources

Technical Support Center: Synthesis & Optimization of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Parameters for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Executive Summary

This guide addresses the critical process parameters (CPPs) for the synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile . This molecule combines a sterically congested, electron-deficient aromatic core with a sensitive difluoromethoxy ether linkage. Successful synthesis requires mastering two competing domains: the carbene-mediated O-alkylation of the phenol precursor and the nucleophilic substitution (cyanidation) of the sterically hindered benzyl halide.

The following protocols and troubleshooting modules are designed to overcome common failure modes: incomplete difluoromethylation, hydrolysis of the nitrile, and low yields due to the "ortho-effect" of the 2-chlorine substituent.

Part 1: Synthetic Pathway & Logic

The most robust industrial route proceeds via the O-difluoromethylation of 2,3-dichloro-4-hydroxy-toluene (or benzaldehyde), followed by functionalization of the methyl group to a benzyl halide, and finally cyanidation .

SynthesisWorkflow cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start 2,3-Dichloro-4- hydroxytoluene Step1 Step 1: O-Difluoromethylation (ClCF2CO2Na, K2CO3, DMF) Start->Step1 Inter1 2,3-Dichloro-4- (difluoromethoxy)toluene Step1->Inter1 Generates :CF2 Step2 Step 2: Radical Halogenation (NBS/NCS, Radical Initiator) Inter1->Step2 Inter2 Benzyl Halide Intermediate Step2->Inter2 Side-chain activation Step3 Step 3: Cyanidation (NaCN, PTC, Toluene/H2O) Inter2->Step3 SN2 Substitution Final Target: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Step3->Final

Figure 1: Strategic synthesis workflow highlighting Critical Control Points (CCPs) where yield loss is most common.

Part 2: Module 1 - O-Difluoromethylation (Ether Formation)

The Challenge: Introducing the


 group typically utilizes difluorocarbene (

).[1] The reaction is biphasic (gas-liquid or solid-liquid) and sensitive to water, which hydrolyzes the carbene source.
Core Protocol Parameters
ParameterRecommendationScientific Rationale
Reagent Sodium Chlorodifluoroacetate (

)
Safer and easier to handle than

gas. Generates

thermally at 90-100°C [1].
Solvent DMF or NMP (Anhydrous)High polarity stabilizes the phenoxide anion. Must be strictly anhydrous to prevent

quenching.
Base

(1.5 - 2.0 eq)
Acts as a proton scavenger. The 2,3-dichloro substitution increases phenol acidity, making weaker bases effective.
Temperature 95°C - 105°CRequired to decarboxylate the reagent. Below 90°C, carbene generation is too slow; above 110°C, polymerization occurs.
Troubleshooting Guide: O-Difluoromethylation

Q1: My conversion stalls at 60-70% despite adding excess reagent. Why? Diagnosis: The reaction produces NaCl and


 as byproducts. The accumulation of salts can coat the base surface, and water (generated if the base isn't dry) destroys the carbene.
Solution: 
  • Stepwise Addition: Do not add all

    
     at once. Add it in 3-4 portions over 2 hours. This maintains a steady concentration of 
    
    
    
    without overwhelming the system [2].
  • Water Scavenging: Add 5-10% wt/wt activated molecular sieves (3Å) to the reaction mixture to scavenge trace moisture.

Q2: I see a significant "dimer" impurity by LC-MS. What is this? Diagnosis: This is likely the carbonate ester or a formate byproduct. If the carbene concentration is too low, the phenoxide may attack the reagent precursor directly or react with solvent decomposition products. Solution: Increase the agitation rate (800+ RPM). Efficient mixing is crucial to ensure the short-lived hydrophobic carbene species contacts the phenoxide in the polar phase.

Part 3: Module 2 - Cyanidation (The "Ortho-Effect" Challenge)

The Challenge: The 2-chloro substituent creates steric hindrance at the benzylic position, significantly slowing down the


 displacement of the halide by cyanide. Standard conditions often lead to hydrolysis (amide formation) because the reaction time is prolonged.
Core Protocol Parameters
ParameterRecommendationScientific Rationale
Cyanide Source NaCN (1.2 - 1.5 eq)High nucleophilicity. Caution: Highly Toxic.
Catalyst TBAB or Aliquat 336 (5 mol%)Phase Transfer Catalysis (PTC) is essential to transport

into the organic phase where the hindered substrate resides [3].
Solvent System Toluene / Water (1:1)Minimizes hydrolysis compared to aqueous ethanol. The nitrile is protected in the toluene layer.
Temperature 40°C - 60°CCrucial: Do not reflux. High temps promote hydrolysis of the nitrile to the amide/acid.
Troubleshooting Guide: Cyanidation

Q3: The reaction is extremely slow (>24h). Can I increase the temperature? Answer: Avoid exceeding 65°C. The 2,3-dichloro substitution creates an "ortho-effect" that blocks the nucleophile's approach. Raising the temperature often accelerates the side reaction (hydrolysis) more than the substitution. Optimization Strategy:

  • Change Catalyst: Switch from TBAB (Tetrabutylammonium bromide) to 18-Crown-6 (if using KCN in Acetonitrile) or a more lipophilic quaternary salt like Tetrabutylammonium cyanide .

  • Solvent Switch: Use Acetone/Water (4:1) if PTC fails. Acetone dissolves both the organic halide and sufficient NaCN, increasing the effective collision rate.

Q4: I am isolating a solid byproduct that is not the nitrile. Is it the amide? Diagnosis: Yes, likely 2,3-dichloro-4-(difluoromethoxy)phenylacetamide. This occurs if the pH of the aqueous phase becomes too high (hydroxide generated from cyanide hydrolysis) or if heating is excessive. Solution:

  • Buffer the pH: Maintain the aqueous phase pH around 9-10 using

    
    . Avoid strong hydroxide bases.
    
  • Workup: Quench the reaction immediately upon completion with cold water and extract. Do not let the crude nitrile sit in the basic aqueous layer.

Part 4: Impurity Profiling & Decision Logic

Use the following logic tree to diagnose low yields in the final step.

Troubleshooting Start Issue: Low Yield in Cyanidation CheckSM Is Starting Material (Benzyl Halide) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Yes SM_No No (SM Remains) CheckSM->SM_No No CheckProduct Is the major product the Amide? SM_Yes->CheckProduct StericIssue Steric Hindrance (Ortho Effect): 1. Switch to Acetone/Water 2. Increase Catalyst Load (10%) 3. Use NaI (Finkelstein in situ) SM_No->StericIssue Amide_Yes Hydrolysis Issue: 1. Lower Temp (<50°C) 2. Reduce Water ratio 3. Check pH (<10) CheckProduct->Amide_Yes Yes Amide_No Decomposition/Polymerization: Check for radical stability (Exclude light/O2) CheckProduct->Amide_No No

Figure 2: Diagnostic logic for cyanidation failure modes.

References
  • Hu, J., et al. (2014). "Recent advances in the synthesis of aryl difluoromethyl ethers." Journal of Fluorine Chemistry. Link (General protocol for difluoromethylation).

  • Zafrani, Y., et al. (2017). "Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols."[2][3] Journal of Organic Chemistry. Link

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[4] Link

  • Organic Syntheses , Coll. Vol. 1, p.107 (1941).[4] "Benzyl Cyanide".[5][6][7][8] (Foundational protocol for benzyl chloride to cyanide conversion). Link

Sources

understanding the degradation pathways of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the degradation profile of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile . As a key intermediate likely used in the synthesis of agrochemicals or pharmaceutical actives (structurally related to thiazole-based herbicides or specific enzyme inhibitors), understanding its stability is critical for impurity profiling and method development.

Key Structural Vulnerabilities:

  • Nitrile Group (

    
    ):  The primary site of hydrolytic instability, leading to amide and acid degradants. Note: The ortho-chloro substitution at position 2 provides steric hindrance, potentially slowing hydrolysis compared to non-ortho substituted analogs.
    
  • Benzylic Position: Susceptible to oxidative radical attack and photolytic instability.

  • Aryl Chlorines: Prone to photolytic dechlorination (homolytic cleavage).

  • Difluoromethoxy Group (

    
    ):  Generally robust but susceptible to cleavage under extreme acidic stress.
    
Module 1: Hydrolytic Degradation (Acid/Base Stress)[1]

The Issue: Users often observe "ghost peaks" eluting earlier than the main peak in Reverse Phase HPLC (RP-HPLC) upon storage in aqueous buffers or humid conditions.

The Pathway: The nitrile group undergoes stepwise hydrolysis. This is catalyzed by both acid and base, though the rate differs.

  • Stage 1: Addition of water to form the Primary Amide (2,3-Dichloro-4-(difluoromethoxy)phenylacetamide).

  • Stage 2: Further hydrolysis to the Carboxylic Acid (2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid).

Troubleshooting Q&A:

Q: I see a new impurity with a mass shift of +18 Da. Is this a hydrated adduct? A: It is likely the Primary Amide . The addition of water (


, MW 18) to the nitrile (

) results in the amide (

). This is the first degradation step. In LC-MS, look for

.

Q: My stability samples show a peak with +19 Da mass shift relative to the parent. What is it? A: This is the Carboxylic Acid . The net reaction from Nitrile to Acid involves adding


 and losing 

.
  • Calculation: Parent (

    
    ) 
    
    
    
    Acid (
    
    
    ).
  • Mass Balance:

    
    ? Correction: 
    
  • Actual Mass Shift: Nitrile (

    
    , 26.02) to Acid (
    
    
    
    , 45.02). The net mass gain is +19.0 Da .
  • Note: If you are monitoring the Amide to Acid transition, the shift is +1 Da (

    
     vs 
    
    
    
    ).

Protocol: Forced Hydrolysis Validation

  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile.

  • Acid Stress: Add 5 mL of 1N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 5 mL of 0.1N NaOH. Stir at RT for 2 hours (Nitriles hydrolyze faster in base).

  • Quench: Neutralize exactly to pH 7.0 before injection to prevent on-column degradation.

Module 2: Oxidative & Photolytic Stress[2][3]

The Issue: "Unknown" peaks appear during light exposure studies (ICH Q1B) or peroxide stressing, often with complex halogen isotope patterns.

The Pathway:

  • Photolysis: The C-Cl bond is weaker than the C-F bond. UV energy causes homolytic cleavage of the chlorine at the 2 or 3 position, leading to Dechlorinated products.

  • Oxidation: The benzylic carbon (between the ring and the nitrile) is electron-rich and prone to radical oxidation, forming Benzoyl Cyanide derivatives or Benzoic Acids (via oxidative cleavage).

Troubleshooting Q&A:

Q: I see a mass loss of 34 Da in my photostability samples. A: This indicates Photolytic Dechlorination . A chlorine atom (


) is replaced by a hydrogen atom (

).
  • Mechanism:[1][2][3] Radical cleavage of the C-Cl bond followed by hydrogen abstraction from the solvent.

  • Check: Look for a change in the isotope pattern. The parent has a distinct Cl2 pattern (9:6:1 intensity). The degradant will have a Cl1 pattern (3:1).

Q: Can the Difluoromethoxy (


) group degrade? 
A:  Yes, but only under extreme acid  conditions (e.g., concentrated 

). It cleaves to form the phenol and releases HF/Formic acid. This is rare in standard stability testing but possible in manufacturing waste streams.

Visualizing the Pathways

DegradationMap Parent Parent Molecule (Nitrile) Amide Degradant A: Amide (+18 Da) Parent->Amide Hydrolysis (Base/Acid, +H2O) Dechloro Degradant C: De-chlorinated (-34 Da) Parent->Dechloro Photolysis (UV) (Homolytic C-Cl cleavage) Benzoyl Degradant D: Benzoic Acid Deriv. (Oxidative Cleavage) Parent->Benzoyl Oxidation (H2O2) (Benzylic attack) Phenol Degradant E: Phenol (Loss of -OCHF2) Parent->Phenol Strong Acid (Ether cleavage) Acid Degradant B: Carboxylic Acid (+19 Da from Parent) Amide->Acid Hydrolysis (-NH3)

Figure 1: Comprehensive degradation map showing hydrolytic, photolytic, and oxidative pathways.

Module 3: Analytical Method Troubleshooting

The Issue: Separating the parent from the amide and acid requires careful pH control due to the ionizable nature of the degradants.

Guidance:

  • The Parent (Nitrile): Neutral, highly lipophilic (high retention).

  • The Amide: Neutral but more polar than the parent (elutes earlier).

  • The Acid: Ionizable (

    
    ).
    
    • At Low pH (< 3): Protonated (neutral form). Elutes close to the amide.

    • At Neutral pH (> 6): Ionized (anionic). Elutes very early (solvent front) or tails significantly.

Recommended HPLC Conditions:

Parameter Recommendation Reason
Column C18 (End-capped), 3.5 µm High surface area for lipophilic parent retention.
Mobile Phase A 0.1% Phosphoric Acid or TFA (pH ~2.0) Suppresses ionization of the Acid degradant, improving peak shape and retention.
Mobile Phase B Acetonitrile Good solubility for the dichloro-aromatic core.

| Gradient | 5% B to 90% B | Standard gradient. The Acid elutes first, followed by Amide, then Parent. |

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4] (2003).[5] Defines stress testing requirements (Acid, Base, Oxidative, Photolytic).[4] [Link]

  • Singh, S., et al. "Hydrolysis of Nitriles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (General mechanism for nitrile to acid hydrolysis).
  • U.S. EPA. Chemical properties and hydrolysis of halogenated acetonitriles. (General degradation kinetics of halo-acetonitriles). [Link]

  • National Institute of Standards and Technology (NIST). Photolytic Dechlorination of Polychlorinated Aromatics. (Mechanism of C-Cl cleavage under UV).[6] [Link]

Sources

Technical Support Center: Purification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications in drug development and materials science. This document, compiled by our team of application scientists, offers practical, field-proven insights to address common and complex purification challenges.

I. Understanding the Molecule: Physicochemical Properties and Stability

Before delving into purification strategies, a foundational understanding of the target molecule's properties is essential. 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile with the following structure:

  • Molecular Formula: C₉H₅Cl₂F₂NO

  • Key Structural Features: A phenylacetonitrile core with two chlorine atoms and a difluoromethoxy group on the aromatic ring. These substituents significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions.

The difluoromethoxy group, in particular, imparts unique characteristics. It is a lipophilic hydrogen bond donor, which can affect its solubility in various organic solvents and its interaction with chromatographic stationary phases.[1][2] Furthermore, this group can be susceptible to hydrolysis under certain conditions, a critical consideration during purification and storage.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in a question-and-answer format.

Q1: My crude product is a dark-colored oil/solid. What are the likely impurities?

A1: The presence of color in your crude product often indicates the presence of polymeric or highly conjugated impurities. The source of these impurities can often be traced back to the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2,3-dichloro-4-hydroxyphenylacetonitrile or the corresponding benzyl halide.

  • Side-Reaction Products:

    • Over-chlorination or Isomeric Products: If the chlorination step is not well-controlled, isomers with different chlorine substitution patterns on the aromatic ring may form.[3]

    • Products of Incomplete Difluoromethylation: If the difluoromethoxy group is introduced via a reaction with a difluorocarbene precursor, incomplete reaction can leave starting material or intermediate species.

    • Hydrolysis Products: The difluoromethoxy group can be sensitive to strong acids or bases, potentially hydrolyzing to a formyl or carboxylic acid group, especially at elevated temperatures.

    • Benzyl Alcohol Derivatives: If the synthesis involves a benzyl halide precursor, SN1 substitution with water or other nucleophiles can lead to the formation of the corresponding benzyl alcohol.

Troubleshooting Flowchart for Impurity Identification:

Caption: A workflow for identifying potential impurities in crude 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Q2: I'm struggling with recrystallization. The compound either "oils out" or the purity doesn't improve significantly. What should I do?

A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success is highly dependent on solvent selection. "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[4]

Systematic Approach to Recrystallization Solvent Selection:

  • Single Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

    • Given the polar nature of the nitrile and the halogen and difluoromethoxy substituents, a range of solvents should be tested.

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the nitrile and ether functionalities.
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of compounds.
Ketones AcetoneA polar aprotic solvent that can be a good choice.
Aromatic Hydrocarbons TolueneThe aromatic ring can interact favorably with the phenyl ring of the target molecule.
Halogenated Solvents DichloromethaneOften a good solvent for dissolving a wide range of organic compounds.
Non-polar Solvents Hexane, HeptaneCan be used as anti-solvents in a two-solvent system.
  • Two-Solvent Recrystallization:

    • If a suitable single solvent cannot be found, a two-solvent system is often effective.[5][6]

    • Procedure:

      • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the point of saturation).

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Common Two-Solvent Systems to Try:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Dichloromethane/Hexane

Troubleshooting Recrystallization Issues:

Problem Possible Cause Solution
Oiling Out Compound is too soluble; melting point is below the solvent's boiling point.Use a lower boiling point solvent or a two-solvent system. Add more of the "good" solvent to prevent premature precipitation.
No Crystal Formation Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
Poor Purity Improvement Impurities have similar solubility to the product.Attempt recrystallization with a different solvent system. Consider a preliminary purification step like column chromatography.[4]
Colored Crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Q3: Recrystallization is not effective enough. How can I use column chromatography to purify my product?

A3: Silica gel column chromatography is an excellent alternative when recrystallization fails or when dealing with complex mixtures of impurities.[4] The separation is based on the differential adsorption of compounds to the polar silica gel stationary phase.

Step-by-Step Guide to Flash Column Chromatography:

  • Solvent System Selection (TLC Optimization):

    • The key to a successful column is finding a suitable eluent system using Thin Layer Chromatography (TLC).

    • Aim for a solvent system that gives your product an Rf value of 0.2-0.4 . This generally provides the best separation.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Recommended Starting Solvent Systems for TLC:

      • Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

      • Hexane/Dichloromethane mixtures

  • Column Packing:

    • Properly packing the column is crucial to avoid cracks and channels that lead to poor separation. A slurry packing method is generally preferred.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • For better separation, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Run the column with the optimized solvent system. If the separation between your product and impurities is large, you can use an isocratic elution (constant solvent composition).

    • If impurities are close to your product, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.

Chromatography Troubleshooting:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent on TLC. A shallower gradient during elution can improve resolution.
Product Elutes Too Quickly Eluent is too polar.Decrease the proportion of the polar solvent in your eluent.
Product Does Not Elute Eluent is not polar enough.Increase the proportion of the polar solvent in your eluent.
Tailing of Spots/Bands Compound is interacting too strongly with the silica; sample is too concentrated on the TLC plate or column.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). Load a more dilute sample.

Workflow for Chromatographic Purification:

Caption: A generalized workflow for the purification of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile using flash column chromatography.

III. Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical final step. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities. The presence of the difluoromethoxy group makes ¹⁹F NMR a particularly useful tool.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating components of a mixture and identifying them by their mass-to-charge ratio. It is highly sensitive for detecting trace impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating it into its components. A pure sample should ideally show a single peak.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.

By systematically applying the troubleshooting strategies outlined in this guide and confirming the purity with appropriate analytical methods, researchers can confidently obtain high-purity 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile for their downstream research and development activities.

IV. References

  • Macmillan, D. W. C., et al. (n.d.). Supplementary Information. Nature. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT. [Link]

  • Sdfine. (n.d.). phenyl acetonitrile. Sdfine. [Link]

  • PubChem. (n.d.). 2-[4-Ethyl-3-(trifluoromethoxy)phenyl]acetonitrile. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of phenylacetonitrile. PrepChem. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles. Google Patents.

  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

  • The Good Scents Company. (n.d.). phenyl acetonitrile. The Good Scents Company. [Link]

  • Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • Pharmaffiliates. (n.d.). 2-[4-(Difluoromethoxy)phenyl]acetonitrile. Pharmaffiliates. [Link]

  • Kauer, J. C., & Gofstein, R. M. (2022). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates. Polymers for Advanced Technologies, 33(5), 1569-1581. [Link]

  • Laferriere-Holloway, T. S., Rios, A., Carlucci, G., & van Dam, R. M. (2019). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ACS Omega, 4(2), 2993-3000. [Link]

  • PubChemLite. (n.d.). 2-[4-(difluoromethoxy)phenyl]acetonitrile. PubChemLite. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are exploring efficient and robust synthetic strategies for this valuable intermediate. As a key building block in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine, reliable access to this compound is of paramount importance.

This guide provides an in-depth exploration of alternative synthetic routes, complete with troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the technical insights and practical solutions needed to navigate the challenges of this synthesis and accelerate your research and development efforts.

Alternative Synthetic Pathways: A Comparative Overview

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile can be approached from several different starting materials. The choice of route will often depend on the availability of precursors, scalability, and the specific challenges encountered in your laboratory. Below, we outline two primary alternative pathways, each with its own set of advantages and potential hurdles.

Route 1: From 2,3-Dichloro-4-hydroxybenzaldehyde

This route is advantageous if the corresponding hydroxybenzaldehyde is readily available or can be synthesized in-house. The key transformations involve O-difluoromethylation followed by conversion of the aldehyde to the nitrile.

Route 2: From 2,3-Dichloro-4-(difluoromethoxy)aniline

This pathway is a viable alternative if the aniline precursor is accessible. The synthesis leverages the classic Sandmeyer reaction to introduce the cyano group.

Troubleshooting Guides & FAQs

The following sections are structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation and actionable troubleshooting steps.

Route 1: Troubleshooting & FAQs

Question 1: My O-difluoromethylation of 2,3-dichloro-4-hydroxybenzaldehyde is giving low yields. What are the likely causes and how can I optimize the reaction?

Low yields in the O-difluoromethylation step are a common challenge, often stemming from incomplete reaction, decomposition of the starting material or product, or inefficient generation of the difluoromethylene source.

Possible Causes & Solutions:

  • Inefficient Deprotonation of the Phenol: The acidity of the phenolic proton is crucial for the reaction to proceed. The two electron-withdrawing chloro groups on the aromatic ring increase the acidity of the phenol, which is favorable. However, an inappropriate choice or amount of base can lead to incomplete deprotonation.

    • Troubleshooting:

      • Base Selection: A strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and can be more effective in some cases.

      • Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium towards the phenoxide.

      • Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Ensure your solvent and reagents are dry.

  • Instability of the Difluoromethylating Agent: Reagents like sodium chlorodifluoroacetate can be sensitive to moisture and temperature.

    • Troubleshooting:

      • Reagent Quality: Use a fresh, high-quality difluoromethylating agent.

      • Temperature Control: The decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene is temperature-dependent. A reaction temperature of 80-100 °C in a polar aprotic solvent like DMF is a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that could lead to decomposition.

  • Solvent Choice: The choice of solvent is critical for solubility of the reagents and for the reaction temperature.

    • Troubleshooting:

      • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they are polar enough to dissolve the reagents and have high boiling points.

      • Solvent Purity: Ensure the solvent is anhydrous and of high purity to avoid side reactions.

Question 2: I am having difficulty converting the 2,3-dichloro-4-(difluoromethoxy)benzaldehyde to the corresponding phenylacetonitrile. What methods are most effective and what are the common pitfalls?

The conversion of the aldehyde to the nitrile can be a multi-step process and each step presents its own challenges. A common two-step approach involves reduction of the aldehyde to the benzyl alcohol, followed by conversion to the benzyl halide and subsequent cyanation.

Troubleshooting the Aldehyde to Nitrile Conversion:

  • Step 1: Reduction to Benzyl Alcohol

    • Issue: Incomplete reduction or over-reduction.

    • Solution: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reducing agent for this transformation. Use it in slight excess (1.1-1.2 equivalents) and monitor the reaction by TLC. The reaction is typically fast at room temperature.

  • Step 2: Conversion to Benzyl Halide

    • Issue: Low yield of the benzyl bromide or chloride. The benzyl halide can be unstable.

    • Solution: For conversion to the benzyl bromide, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective. For the benzyl chloride, thionyl chloride (SOCl₂) is a common choice. These reactions should be performed under anhydrous conditions and often at low temperatures to control reactivity. It is often advisable to use the crude benzyl halide directly in the next step without extensive purification to avoid decomposition.

  • Step 3: Cyanation of the Benzyl Halide

    • Issue: Low yield in the cyanation step, or formation of impurities.

    • Solution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or DMF is a standard method.

      • Phase-Transfer Catalysis: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield, especially if the reaction is biphasic.

      • Temperature Control: The reaction is typically run at room temperature to 50 °C. Higher temperatures can lead to side reactions.

      • Safety: EXTREME CAUTION must be exercised when working with cyanide salts as they are highly toxic. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidic workup should be avoided until all cyanide has been quenched with an oxidizing agent like bleach.

Route 2: Troubleshooting & FAQs

Question 3: My Sandmeyer reaction to convert 2,3-dichloro-4-(difluoromethoxy)aniline to the nitrile is not working well. What are the critical parameters to control?

The Sandmeyer reaction is a powerful tool for introducing a cyano group, but it is highly sensitive to reaction conditions.[1]

Critical Parameters for a Successful Sandmeyer Reaction:

  • Diazotization Step:

    • Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself is often unstable at temperatures above 5 °C. It is crucial to maintain the temperature between 0-5 °C throughout the addition of sodium nitrite.[2]

    • Acid Concentration: A sufficient excess of acid (typically hydrochloric acid or sulfuric acid) is necessary to prevent the diazonium salt from coupling with the starting aniline to form an azo dye, which is a common and often colorful side product.

    • Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the solution of the aniline in acid to maintain temperature control and ensure complete reaction.

  • Cyanation Step:

    • Copper(I) Cyanide: The use of copper(I) cyanide (CuCN) is classic for the Sandmeyer cyanation.[1] It is important to use a good quality, fresh source of CuCN.

    • Neutralization: The diazonium salt solution is highly acidic. It is often necessary to neutralize the excess acid before or during the addition to the CuCN solution. This can be done carefully with a base like sodium carbonate.

    • Temperature: The decomposition of the diazonium salt in the presence of CuCN to form the nitrile is also temperature-sensitive. The reaction is typically warmed gently after the addition of the diazonium salt to initiate the reaction, which is often evidenced by the evolution of nitrogen gas.

Question 4: I am observing the formation of a phenol as a major byproduct in my Sandmeyer reaction. How can I prevent this?

The formation of the corresponding phenol (2,3-dichloro-4-(difluoromethoxy)phenol) is a common side reaction where the diazonium salt reacts with water.

Minimizing Phenol Formation:

  • Low Temperature: As mentioned, maintaining a low temperature (0-5 °C) during the diazotization and before the addition to the copper cyanide solution is the most critical factor in preventing the premature decomposition of the diazonium salt to the phenol.[2]

  • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. A rapid addition can lead to localized heating and decomposition.

  • Concentration: Using more concentrated solutions can sometimes favor the desired reaction over the reaction with water.

Experimental Protocols

Route 1: Detailed Protocol

Step 1: O-Difluoromethylation of 2,3-Dichloro-4-hydroxybenzaldehyde

  • Reagents and Equipment: 2,3-dichloro-4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, potassium carbonate, anhydrous DMF, round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • To a stirred solution of 2,3-dichloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add sodium chlorodifluoroacetate (1.5 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,3-dichloro-4-(difluoromethoxy)benzaldehyde.

Step 2: Conversion to 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Part A: Reduction to Benzyl Alcohol

    • Dissolve the benzaldehyde from the previous step (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the organic layer and concentrate to give the crude benzyl alcohol, which can be used in the next step without further purification.

  • Part B: Conversion to Benzyl Bromide and Cyanation

    • Dissolve the crude benzyl alcohol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add phosphorus tribromide (0.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution carefully to obtain the crude benzyl bromide.

    • Dissolve the crude benzyl bromide in DMSO. Add sodium cyanide (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the final product.

Route 2: Detailed Protocol

Step 1: Diazotization of 2,3-Dichloro-4-(difluoromethoxy)aniline

  • Reagents and Equipment: 2,3-dichloro-4-(difluoromethoxy)aniline, concentrated hydrochloric acid, sodium nitrite, ice-salt bath, beaker, magnetic stirrer.

  • Procedure:

    • In a beaker, dissolve 2,3-dichloro-4-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it in the ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension, maintaining the temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting cold diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • Reagents and Equipment: Copper(I) cyanide, sodium cyanide, water, the diazonium salt solution from the previous step, heating mantle.

  • Procedure:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Warm this solution to around 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred CuCN solution. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the combined organic layers with water and then with a sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography or recrystallization to obtain 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile.

Data Summary

RouteKey TransformationReagentsTypical ConditionsExpected YieldKey Challenges
1 O-Difluoromethylation2,3-dichloro-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate, K₂CO₃DMF, 90 °C, 4-6 h60-75%Incomplete reaction, reagent stability
1 Aldehyde to Nitrile2,3-dichloro-4-(difluoromethoxy)benzaldehyde, NaBH₄, PBr₃, NaCNMulti-step, various50-65% (overall)Intermediate stability, handling of cyanides
2 Sandmeyer Cyanation2,3-dichloro-4-(difluoromethoxy)aniline, NaNO₂, HCl, CuCN0-5 °C then 60-70 °C65-80%Temperature control, diazonium salt instability, phenol byproduct

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 start1 2,3-Dichloro-4-hydroxybenzaldehyde inter1 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde inter1a 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol inter1->inter1a  Reduction (NaBH4) inter1b 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide inter1a->inter1b  Bromination (PBr3) end 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile inter1b->end  Cyanation (NaCN) start2 2,3-Dichloro-4-(difluoromethoxy)aniline inter2 Diazonium Salt Intermediate inter2->end  Sandmeyer Reaction (CuCN)

Caption: Alternative synthetic routes to 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 1-Alkyl-3-(trifluoromethyl)-1H-pyrazol-5-yl Substituted Dibenzofuran- and Dibenzothiophene-based O-Difluoromethylating Agents, (Difluoro)methyl Dibenzo-[b,d]furanylsulfonium and -[b,d]thienylsulfonium Salts. Journal of the American Chemical Society, 132(51), 18199–18205. [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Selective Synthesis of Difluoromethyl Ethers from Alcohols and Chlorodifluoromethane (HCFC-22). Angewandte Chemie International Edition, 46(28), 5371–5373. [Link]

  • Li, Y., & Buchwald, S. L. (2011). A General and Efficient Method for the Copper-Catalyzed Cyanation of Aryl Bromides and Iodides. Angewandte Chemie International Edition, 50(31), 7215–7218. [Link]

  • Rosenmund, K. W., & Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(8), 1749–1756. [Link]

  • von Braun, J., & Manz, G. (1931). Fluoranthen und seine Derivate. III. Mitteilung. Justus Liebigs Annalen der Chemie, 488(1), 111–126. [Link]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794. [Link]

  • Janssen Pharmaceutica N.V. (2003). Process for the preparation of 4-amino-5-fluoro-3-[5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl]-1-methyl-1h-pyrazolo[3,4-b]pyridine.
  • Zhang, H., Chen, C., & Wang, Z. (2013). A practical and efficient method for the synthesis of rilpivirine. Tetrahedron Letters, 54(39), 5345–5347. [Link]

  • Organic Syntheses Procedure. (1948). Diphenylacetonitrile. Organic Syntheses, 28, 55. [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved from [Link]

Sources

Technical Support Center: Thermal Safety in 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Safety & Scale-Up) Ticket ID: #EXO-CN-OCF2H-001 Assigned Specialist: Senior Application Scientist (Process Safety Division)

Executive Summary: The Thermal Challenge

You are navigating a high-stakes synthesis. Producing 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile typically involves a nucleophilic substitution (cyanation) of a benzyl chloride precursor. This reaction is inherently exothermic and biphasic.

The presence of the difluoromethoxy (


)  group adds a layer of complexity: it increases the lipophilicity of the organic phase, potentially altering the mass transfer rates in Phase Transfer Catalysis (PTC) systems compared to standard benzyl chlorides.

Critical Safety Warning: The most common cause of thermal runaway in this chemistry is Thermal Accumulation . If the reaction temperature is too low during dosing, reagents accumulate. When the "kick-off" temperature is reached, the accumulated mass reacts simultaneously, overwhelming the cooling capacity.

Module 1: The Cyanation "Red Zone"

Process: Conversion of 2,3-dichloro-4-(difluoromethoxy)benzyl chloride to the nitrile. Reagents: Sodium Cyanide (NaCN), Water, Toluene/Xylene, Phase Transfer Catalyst (e.g., TBAB).

Troubleshooting Guide: Managing the Exotherm
Issue 1: "I stopped the feed, but the temperature is still rising."
  • Diagnosis: This is the classic signature of Thermal Accumulation . You likely dosed the benzyl chloride faster than it could react (kinetic limitation or poor mixing), creating a "pool" of unreacted material.

  • Immediate Action:

    • Hard Stop: Cut feed immediately (interlock should have already done this).

    • Max Cooling: Engage jacket cooling to full capacity.

    • Agitation: DO NOT STOP STIRRING. In biphasic systems, stopping the stirrer breaks the surface area, temporarily halting the heat generation, but it creates a "ticking time bomb." Once stirring resumes, the heat release will be instantaneous and catastrophic. Maintain agitation to dissipate heat gradually.

    • Quench (If Critical): Have a pre-calculated volume of cold water or dilute acid ready to dump-dilute the aqueous phase, reducing the reaction rate.

Issue 2: "The reaction won't start (induction period is too long)."
  • Diagnosis:

    • Catalyst Poisoning: Trace iron or impurities in the benzyl chloride.

    • Temperature Too Low: The system is below the activation energy threshold.

    • Oversized Aqueous Heel: Too much water relative to the organic phase reduces the interfacial area concentration.

  • The Fix:

    • Heel-Primes: Start with a small portion (5-10%) of the benzyl chloride in the reactor before starting the main feed. Wait for the exotherm to confirm initiation (a distinct

      
       between reactor and jacket). Only then start the main dosing.
      
    • Verify PTC: Ensure the Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) is fully solubilized.

Module 2: Engineering Controls & Logic

To manage this reaction safely, you must move from "Batch" thinking to "Semi-Batch" control. The following logic flow illustrates the required safety loops.

Diagram 1: Exotherm Management Logic Tree

Reaction_Control_Logic Start Start Dosing Benzyl Chloride Sensor Monitor Tr (Reactor Temp) & Tj (Jacket Temp) Start->Sensor CheckDelta Is (Tr - Tj) > Setpoint? (Exotherm Detected) Sensor->CheckDelta Normal Continue Dosing (Rate = Heat Removal) CheckDelta->Normal No (Controlled) Warning PAUSE Dosing Allow Reaction to Catch Up CheckDelta->Warning Yes (Spike) CheckAccum Is Tr stable but Conversion < Dosed Qty? CheckAccum->Sensor No (Balanced) CheckAccum->Warning Yes (Accumulation) Normal->CheckAccum Warning->Sensor Wait for Tr drop Critical EMERGENCY COOLING Do Not Stop Agitation Warning->Critical Temp Continues Rising

Caption: Logic flow for semi-batch dosing control. Note that "Accumulation" is a silent killer—low temperature does not always mean safety.

Module 3: Quantitative Safety Data

The following parameters are estimates based on standard benzyl chloride cyanation profiles. You must validate these via Reaction Calorimetry (RC1) for your specific 2,3-dichloro-4-(difluoromethoxy) derivative.

ParameterEstimated ValueSignificance
Heat of Reaction (

)

to

kJ/mol
High. Sufficient to boil solvent if uncontrolled.
Adiabatic Temp Rise (

)

Without cooling, the reaction will exceed the boiling point of Toluene/Water, pressurizing the vessel.
Specific Hazard Benzyl Chloride Polymerization In the presence of trace Iron (Fe) or rust, the starting material can self-polymerize violently, releasing HCl gas.
Critical Temperature (

)

(DSC data)
The temperature where thermal decomposition of the nitrile product begins.

Module 4: Difluoromethoxy Group Stability

While the focus is often on the cyanation, the


  group presents unique compatibility issues.
  • Base Sensitivity: The difluoromethoxy ether is generally stable to the basic conditions of cyanation (pH 9-11). However, extreme caustic conditions (

    
     NaOH) at high temperatures can lead to hydrolysis or elimination.
    
  • Lipophilicity: The

    
     group makes the molecule significantly more lipophilic than standard benzyl chlorides.
    
    • Impact: The partition coefficient changes. You may need a more lipophilic PTC (e.g., Aliquat 336 instead of TBAB) to ensure efficient transfer of the Cyanide ion into the organic phase.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO instead of a biphasic Toluene/Water system to speed up the reaction?

  • Answer: Proceed with extreme caution. While DMSO accelerates

    
     reactions dramatically (often by 1000x), it also removes the "thermal buffer" of the water phase. The reaction becomes instantaneous, and the heat release rate can instantly exceed your cooling capacity. For scale-up, the biphasic PTC method is safer because the reaction rate is limited by mass transfer.
    

Q2: My reactor has stainless steel (SS316) parts. Is this compatible with the Benzyl Chloride precursor?

  • Answer: Generally, yes, but passivation is key . Benzyl chlorides can react with metals (Friedel-Crafts type self-alkylation) catalyzed by metal chlorides (

    
    ). Ensure your reactor is clean and free of rust. Glass-lined reactors are preferred for this step to eliminate the risk of iron-catalyzed runaway.
    

Q3: How do I dispose of the waste stream containing residual Cyanide and the fluorinated organic?

  • Answer:

    • Oxidation: Treat the aqueous waste with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize Cyanide to Cyanate (

      
      ).
      
    • Fluorine Content: Do not incinerate the organic waste in standard kilns without scrubber capability. The

      
       group will generate HF (Hydrofluoric Acid) upon combustion, which destroys standard refractory brick.
      

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Nitrile Synthesis and Safety).
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Org. Synth. (1955). p-Methoxyphenylacetonitrile (Analogous cyanation procedure).[1] Organic Syntheses, Coll. Vol. 3, p.557.

  • Centers for Disease Control (CDC). Benzyl Chloride - Acute Hazards and Prevention. NIOSH Pocket Guide.

  • Vertex AI Search. (2024). Difluoromethylation of Phenols - Reaction Safety.

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Risk Assessment (HazOp) and Reaction Calorimetry (RC1) before scaling up.

Sources

monitoring 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (referred to herein as DDP-CN ).

This guide prioritizes reaction monitoring —the critical phase where yield and purity are determined. It addresses the specific physicochemical challenges posed by the polychlorinated aromatic core and the lipophilic difluoromethoxy group.

Subject: Troubleshooting TLC & LC-MS Workflows for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile Case ID: DDP-CN-MON-001 Status: Active

Compound Monitoring Profile

Before troubleshooting, verify your analyte's detection properties.[1] DDP-CN exhibits unique behaviors in chromatography due to its electron-deficient ring and lipophilic substituents.

PropertyCharacteristicMonitoring Implication
Formula

MW: ~252.04 Da (Monoisotopic)
Polarity Low to ModerateElutes early in Reverse Phase (RP); High Rf in non-polar Normal Phase (NP).
UV Activity Strong (

)
Primary detection at 254 nm . Secondary at 210-220 nm (nitrile).
MS Signature Distinct Isotope PatternCl2 Pattern: M (100%), M+2 (~65%), M+4 (~10%).
Reactivity Nitrile (

)
Susceptible to hydrolysis (amide/acid), reduction (amine), or alkylation (

-C).

Thin-Layer Chromatography (TLC) Troubleshooting

Q: The Starting Material (DDP-CN) co-elutes with my product. How do I separate them?

A: This is common when the reaction involves minor changes in polarity (e.g.,


-methylation). The lipophilic 

and

groups dominate the retention behavior, masking changes at the nitrile tail.
  • Diagnosis: If

    
     in Hexane/EtOAc (8:2), the system is insufficient.
    
  • Solution: Switch to a "π-selective" solvent system. Toluene interacts with the electron-deficient aromatic ring differently than Hexane.

    • Protocol: Try Toluene:Acetone (95:5) or Dichloromethane:Hexane (1:1) .

    • Logic: DDP-CN is electron-poor (dichloro substituted). Toluene (electron-rich) creates a donor-acceptor interaction, often altering retention relative to non-aromatic products.

Q: My spot is invisible under UV, or I see "ghost" spots.

A: DDP-CN should be strongly UV active at 254 nm. If invisible, check concentration. If "ghost" spots appear, it may be degradation on the silica (acid sensitivity).

  • Troubleshooting Steps:

    • Concentration Check: Ensure spotting concentration is ~5–10 mg/mL.

    • Acid Sensitivity: The

      
       group is generally stable, but the nitrile 
      
      
      
      -proton is acidic. Silica gel is slightly acidic.
    • Stain Validation: Use Permanganate Stain .[1]

      • Why? Nitriles are resistant, but if you are oxidizing the ring or alkyl chain,

        
         will reveal oxidizable byproducts that UV misses.
        
      • Hanessian’s Stain (Cerium Molybdate): Excellent for high-contrast visualization of the lipophilic DDP-CN (appears dark blue/black upon heating).

Q: How do I monitor the hydrolysis of DDP-CN to the amide or acid?

A: This is a drastic polarity change.

  • Standard TLC: Hexane/EtOAc (7:3).

    • DDP-CN (SM):

      
      
      
    • Amide Intermediate:

      
       (Streaking is common; add 1% MeOH).
      
    • Acid Product:

      
       (Stays at baseline).
      
  • Correction: To move the acid product, use DCM:MeOH:Acetic Acid (90:9:1) .

LC-MS Troubleshooting & Method Development

Q: I see no signal for DDP-CN in ESI+ mode.

A: Nitriles are poor proton acceptors. The lone pair on the nitrogen is sp-hybridized and tightly held, making protonation (


) difficult in standard acidic mobile phases.
  • The Fix: Promote Adduct Formation.

    • Method: Add Ammonium Acetate (10 mM) or Formic Acid to the mobile phase.

    • Target Ions: Look for

      
       (m/z ~270) or 
      
      
      
      (m/z ~275).
    • Note: In pure water/acetonitrile without buffers, signal is often erratic.

Q: How do I confirm the identity of DDP-CN without a standard?

A: Use the Chlorine Isotope Signature . This is your internal validation tool.

  • Validation Step: Zoom into the mass spectrum of the suspected peak.

  • Requirement: You must see a cluster of three peaks separated by 2 Da.

    • M (252): 100% intensity (relative)

    • M+2 (254): ~65% intensity

    • M+4 (256): ~10% intensity

  • Logic: If this ratio is absent (e.g., 1:1 ratio), you have lost a chlorine (dehalogenation side reaction) or it is an impurity.

Q: I see a peak at M+18. Is this a byproduct?

A: Likely not. In LC-MS of nitriles, water adducts or hydrolysis in the source can occur.

  • Test: If the peak is

    
    , it could be the Amide  (real reaction product) or a water adduct.
    
  • Differentiation: Check the retention time (RT).

    • Adduct: Co-elutes exactly with the Nitrile peak.

    • Amide Product: Elutes significantly earlier (more polar).

Experimental Protocols

Protocol A: Optimized LC-MS Method for DDP-CN

Use this method for routine purity checks and reaction monitoring.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 1.8 µm).
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0–0.5 min: 5% B (Hold)

    • 0.5–4.0 min: 5%

      
       95% B (Linear Ramp)
      
    • 4.0–5.0 min: 95% B (Wash)

    • 5.0–6.0 min: 5% B (Re-equilibration)

  • Detection:

    • UV: 254 nm.[1][3][4]

    • MS: ESI Positive (Scan range 100–600 Da). Focus on m/z 270 (

      
      ).
      
Protocol B: "Hanessian’s Stain" for TLC

Best for visualizing the lipophilic DDP-CN and non-UV active alkylated byproducts.

  • Preparation: Mix 12 g Ammonium Molybdate + 0.5 g Cerium(IV) Sulfate + 250 mL 10%

    
     (aq).
    
  • Usage: Dip the dried TLC plate.

  • Development: Heat with a heat gun at ~150°C until spots appear deep blue against a light blue background.

Visual Troubleshooting Workflow

The following diagram outlines the decision process for selecting the correct monitoring technique based on reaction stage and observed issues.

MonitoringWorkflow cluster_legend Key Start Start Monitoring: DDP-CN Reaction CheckUV Check UV (254 nm) on TLC Start->CheckUV LCMS_Check Run LC-MS (ESI+ Mode) Start->LCMS_Check Quantitation Needed Visible Spot Visible? CheckUV->Visible TLC_Good Good Separation? Visible->TLC_Good Yes Stain Use Hanessian's Stain or KMnO4 Visible->Stain No (Ghost/Weak) StandardTLC Continue: Hex/EtOAc (8:2) TLC_Good->StandardTLC Yes ChangeSolvent Switch Solvent: Toluene/Acetone (95:5) or DCM/Hexane TLC_Good->ChangeSolvent No (Co-elution) Ionization Signal Detected? LCMS_Check->Ionization AdductFix Add NH4OAc or Formic Acid to Mobile Phase Ionization->AdductFix No (Neutral Nitrile) IsotopeCheck Check Cl2 Pattern (9:6:1 Ratio) Ionization->IsotopeCheck Yes AdductFix->IsotopeCheck Decision Decision Point Action Corrective Action

Caption: Decision tree for troubleshooting detection and separation issues during DDP-CN reaction monitoring.

Summary of Key Data

ParameterValue/ConditionNotes
Monoisotopic Mass 250.97 DaBase peak in MS might be adduct.
Cl Isotope Ratio 100 : 64 : 10Diagnostic for 2,3-dichloro substitution.
Standard TLC Hexane/EtOAc (8:2)

Alternative TLC Toluene/Acetone (95:5)Resolves isomers/closely related impurities.
LC-MS Ionization ESI+ (w/

)
Detects

or

.

References

  • Sigma-Aldrich. 2-(4-(Difluoromethoxy)phenyl)acetonitrile Product Data. (Analogous structure properties). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile. (Physicochemical data for fluorinated phenylacetonitriles). Retrieved from

  • Organic Syntheses.Synthesis of Aryl Difluoromethyl Ethers. (Stability of the

    
     group). Org. Synth. 2018, 95, 342-356. Retrieved from 
    
  • Shimadzu Application News. On-line monitoring of synthetic reactions using Nexera FV. (General LC-MS monitoring principles for phenyl derivatives). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile and Other Halogenated Phenylacetonitriles for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed comparative analysis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile against a spectrum of other halogenated phenylacetonitriles. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural nuances, reactivity, and synthetic utility of these critical building blocks. We will explore how specific halogenation patterns influence physicochemical properties and performance in key chemical transformations, supported by experimental data and detailed protocols.

Introduction: The Strategic Role of Halogenation in Phenylacetonitrile Scaffolds

The phenylacetonitrile framework is a well-established "privileged scaffold" in medicinal chemistry and agrochemical research, serving as a core component in numerous active pharmaceutical ingredients (APIs) and pesticides.[1][2] Its value stems from its versatile reactivity, primarily centered around the acidic benzylic protons and the adaptable nitrile group.[3] The strategic introduction of halogen atoms onto the phenyl ring is a cornerstone of modern molecular design, profoundly influencing a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] Halogens, particularly in complex arrangements, can introduce unique electronic properties and participate in specific, non-covalent interactions like halogen bonding, which can enhance binding affinity and selectivity.[6]

This guide focuses on the unique profile of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a highly functionalized reagent. By comparing it with other mono- and poly-halogenated analogs, as well as those bearing different fluoroalkoxy groups, we aim to provide a rational basis for its selection and application in complex synthetic challenges.

Section 1: The Phenylacetonitrile Core: A Foundation for Versatility

The synthetic utility of phenylacetonitrile derivatives is dictated by two primary reactive sites:

  • The α-Carbon (Active Methylene Group): The electron-withdrawing effects of the adjacent phenyl ring and, more significantly, the nitrile group (–C≡N) render the methylene (–CH₂) protons acidic.[3] This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion, a potent nucleophile for a wide array of carbon-carbon bond-forming reactions, most notably alkylations and condensations.

  • The Nitrile Group: The cyano moiety is a versatile functional group that can be transformed into various other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones.

These reactive centers provide a modular platform for constructing complex molecular architectures.

Caption: Logical relationship of Phenylacetonitrile's reactive sites.

Section 2: Spotlight on 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

The structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is notable for its dense and electronically distinct substitution pattern.

  • 2,3-Dichloro Substitution: The two chlorine atoms on the aromatic ring act as strong electron-withdrawing groups through induction, while also significantly increasing the molecule's lipophilicity and steric bulk. Their ortho and meta positions relative to the acetonitrile group influence the electronic distribution across the ring.

  • 4-(Difluoromethoxy) Group (-OCHF₂): This group is of particular interest in drug design. It serves as a lipophilic hydrogen bond donor and is often used as a bioisosteric replacement for methoxy or hydroxyl groups to block metabolic oxidation while maintaining or improving binding affinity. Compared to the more common trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety retains a hydrogen atom, allowing it to act as a weak hydrogen bond donor, a feature that can be critical for target engagement.

The combination of these substituents is expected to confer high metabolic stability, increased cell membrane permeability, and a unique electronic profile that modifies the reactivity of the α-carbon.

Section 3: A Comparative Analysis of Halogenated Phenylacetonitriles

To understand the unique contributions of the substituents in our target molecule, it is essential to compare its predicted properties with those of other well-known halogenated phenylacetonitriles. The following table summarizes key physicochemical parameters, providing a basis for selecting the appropriate building block for a given synthetic or medicinal chemistry program.

Compound NameStructureMW ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features & Considerations
Phenylacetonitrile C₈H₇N117.15-24[3]230-234[3]Unsubstituted parent compound; baseline for reactivity and physical properties.[7]
4-Fluorophenylacetonitrile C₈H₆FN135.14N/A205-207Minimal steric impact; fluorine can act as a hydrogen bond acceptor.
4-Chlorophenylacetonitrile C₈H₆ClN151.5929-32114 (7 mmHg)Increased lipophilicity; chlorine can participate in halogen bonding.[6]
2,4-Dichlorophenylacetonitrile C₈H₅Cl₂N186.0459-62145-150 (12 mmHg)Significant electron-withdrawing character; increased acidity of α-protons.
4-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N185.1537-4095-96 (10 mmHg)Strongly electron-withdrawing -CF₃ group greatly increases α-proton acidity.
4-(Trifluoromethoxy)phenylacetonitrile C₉H₆F₃NO201.1530-33224Highly lipophilic and metabolically stable -OCF₃ group.
4-(Difluoromethoxy)phenylacetonitrile C₉H₇F₂NO183.15N/AN/ALipophilic -OCHF₂ group can act as a hydrogen bond donor; blocks metabolic oxidation.[8]
2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile C₉H₅Cl₂F₂NO252.05N/AN/ATarget Compound: Combines high lipophilicity, multiple halogen bond donors/acceptors, and a complex electronic profile for advanced intermediate synthesis.

Section 4: Reactivity and Synthetic Utility: α-Alkylation via Phase-Transfer Catalysis

A fundamental and highly valuable reaction for phenylacetonitriles is the alkylation at the α-carbon.[3] Phase-Transfer Catalysis (PTC) is a robust, scalable, and often preferred method for this transformation as it avoids the need for hazardous strong bases (e.g., sodium hydride) and anhydrous solvents.

The choice of halogen substituents on the phenyl ring directly impacts this reaction. Electron-withdrawing groups (like -Cl, -CF₃, -OCHF₂) increase the acidity of the α-protons, facilitating their removal by the base and accelerating the formation of the nucleophilic carbanion. However, an overly electron-deficient phenyl ring can also decrease the nucleophilicity of the resulting carbanion, potentially slowing the subsequent substitution step. Therefore, the substitution pattern must be carefully considered to optimize reaction outcomes.

Experimental Protocol: General Procedure for α-Ethylation of a Substituted Phenylacetonitrile

This protocol describes a general method for the ethylation of a phenylacetonitrile derivative using liquid-liquid phase-transfer catalysis, adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Substituted Phenylacetonitrile (1.0 eq)

  • Ethyl Bromide (1.0-1.2 eq)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium Chloride (TEBAC) (0.01-0.05 eq, PTC catalyst)

  • Toluene or Dichloromethane (solvent)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add the substituted phenylacetonitrile (1.0 eq), toluene (approx. 2 mL per gram of nitrile), and benzyltriethylammonium chloride (0.02 eq).

  • Base Addition: Begin vigorous stirring of the organic mixture. Slowly add the 50% aqueous sodium hydroxide solution (approx. 2.5 mL per gram of nitrile). The mixture should be stirred vigorously to ensure efficient mixing between the aqueous and organic phases.

  • Alkylation: Add the ethyl bromide (1.1 eq) dropwise via the addition funnel over 30-60 minutes. An exothermic reaction may be observed. Maintain the reaction temperature between 25-40°C, using a water bath for cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully add water to dissolve any precipitated salts and dilute the caustic aqueous layer. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with fresh toluene or dichloromethane.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then with saturated brine to remove residual NaOH and catalyst. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure α-ethylated phenylacetonitrile.

Causality and Self-Validation:

  • Why PTC? PTC is chosen for its operational simplicity and safety, avoiding pyrophoric bases and strictly anhydrous conditions. The TEBAC catalyst facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase to deprotonate the nitrile, and then transfers the resulting carbanion back to the interface to react with the ethyl bromide.

  • Vigorous Stirring is Critical: The efficiency of a PTC reaction depends entirely on the interfacial surface area between the two phases. Inadequate stirring is a common cause of slow or incomplete reactions.

  • Monitoring is Essential: The reaction should be monitored to avoid the formation of undesired dialkylated byproducts, which can occur if the reaction is left for too long or if an excess of the alkylating agent is used.

PTC_Workflow cluster_Organic Organic Phase (Toluene) NaOH Na⁺ OH⁻ TEBA_OH Q⁺ OH⁻ (Catalyst) NaOH->TEBA_OH Phase Transfer 1 NaCl Na⁺ Cl⁻ R_CN Ar-CH₂-CN TEBA_Anion Q⁺ [Ar-CH-CN]⁻ (Catalyst-Anion Complex) R_CN->TEBA_Anion Forms Carbanion EtBr CH₃CH₂-Br R_Et_CN Ar-CH(Et)-CN (Product) EtBr->R_Et_CN Forms Product TEBA_Br Q⁺ Br⁻ EtBr->TEBA_Br Regenerates Catalyst Form TEBA_Br->NaOH Phase Transfer 2 TEBA_OH->R_CN Deprotonation TEBA_Anion->EtBr Alkylation (SN2)

Caption: Experimental workflow for Phase-Transfer Catalysis (PTC) alkylation.

Conclusion

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile stands out as a highly specialized and potent building block for chemical synthesis. Its dense halogenation pattern imparts a unique combination of lipophilicity, metabolic resistance, and electronic character that is difficult to achieve with simpler analogues. While its synthesis may be more complex, the properties it confers upon a target molecule can be invaluable for overcoming challenges in drug discovery and materials science, such as poor bioavailability, rapid metabolic degradation, or weak target binding. This guide has demonstrated that a rational understanding of how different halogen substituents modulate the core properties of the phenylacetonitrile scaffold is essential for innovation in molecular design.

References

  • Wikipedia contributors. (2023). Diphenylacetonitrile. In Wikipedia, The Free Encyclopedia. [Link][9]

  • Google Patents. (1957). Preparation of phenylacetonitriles. US2783265A. [10]

  • MDPI. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. [Link][11]

  • Google Patents. (1992). Process for the alpha-chlorination of phenylacetonitriles. EP0518412A1. [12]

  • National Institutes of Health. PubChem Compound Summary for CID 8794, Phenylacetonitrile. [Link][7]

  • National Institutes of Health, National Center for Biotechnology Information. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link][13][14]

  • Fortune Business Insights. (2024). Phenylacetonitrile Market Size, Industry Share, Forecast to 2034. [Link][1]

  • Yicai Global. [Chemical Knowledge]:Properties and uses of phenylacetonitrile. [Link][2]

  • National Institutes of Health. PubChemLite for C9H7F2NO, 2-[4-(difluoromethoxy)phenyl]acetonitrile. [Link][8]

  • ResearchGate. (2021). Key contemporary considerations for halogens in drug discovery. [Link][5]

  • National Institutes of Health, National Library of Medicine. (2012). Halogen bonding for rational drug design and new drug discovery. [Link][6]

Sources

Comparative Technical Guide: Difluoromethoxy vs. Trifluoromethoxy Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the modulation of physicochemical properties via fluorinated ether bioisosteres is a critical strategy.[1] This guide provides a technical comparison between 4-(difluoromethoxy)phenylacetonitrile (


) and 4-(trifluoromethoxy)phenylacetonitrile  (

).

While both motifs serve as lipophilic, electron-withdrawing ethers, they diverge significantly in their intermolecular interactions and metabolic profiles. The trifluoromethoxy (


)  group is a "super-lipophilic" moiety that adopts an orthogonal conformation, maximizing metabolic stability. In contrast, the difluoromethoxy (

)
group acts as a "lipophilic hydrogen bond donor," offering a unique balance of permeability and aqueous solubility while retaining moderate metabolic stability.

Physicochemical Profiling

The choice between


 and 

is rarely arbitrary; it dictates the molecule's lipophilicity, conformation, and acidity.
Table 1: Comparative Physicochemical Metrics
PropertyDifluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hammett Constant (

)
~0.18 - 0.220.35

is a stronger electron-withdrawing group (EWG), increasing

-proton acidity.
Lipophilicity (Hansch

)
+0.30 to +0.60+1.04

dramatically increases

;

is a "tamer" lipophilic group.
H-Bonding Capacity Donor (Weak)None (Acceptor only)

can interact with protein backbone carbonyls via the acidic C-H bond.
Conformation Flexible (often planar/anti)Orthogonal (Twisted ~90°)

twists out of plane to minimize dipole repulsion;

can be coplanar.
Metabolic Stability High (susceptible to oxidative dealkylation)Extreme (Metabolically inert)

blocks metabolism completely at that site.
Decision Logic for Substituent Selection

The following flowchart illustrates the decision matrix for selecting between these two bioisosteres based on ADME requirements.

Bioisostere_Selection Start Lead Optimization Goal Lipophilicity Need to Increase Lipophilicity? Start->Lipophilicity HBond Need H-Bond Donor? Lipophilicity->HBond No (Maintain Sol) MetabStab Metabolic Liability at Ether? Lipophilicity->MetabStab Yes (High LogP needed) OCF3 Select -OCF3 (Super-Lipophilic, Inert) HBond->OCF3 No OCHF2 Select -OCHF2 (Lipophilic H-Donor) HBond->OCHF2 Yes (Target Interaction) MetabStab->OCF3 Yes (Block Metabolism) MetabStab->OCHF2 No (Tolerable)

Figure 1: Decision logic for selecting between difluoromethoxy and trifluoromethoxy substituents in lead optimization.

Synthetic Accessibility

Synthesizing phenylacetonitriles bearing these groups requires distinct strategies. The


 group is often introduced late-stage on a phenol, whereas the 

group typically requires pre-functionalized building blocks due to the harsh conditions of de novo trifluoromethoxylation.
Route A: Synthesis of 4-(Difluoromethoxy)phenylacetonitrile

This route relies on the alkylation of 4-hydroxyphenylacetonitrile. The reaction utilizes chlorodifluoromethane (Freon-22) or non-gaseous alternatives like sodium chlorodifluoroacetate.

  • Key Reagents:

    
     (gas) or 
    
    
    
    ,
    
    
    or
    
    
    , DMF.
  • Mechanism: Generation of difluorocarbene (

    
    ) in situ, which inserts into the phenoxide O-H bond.
    
Route B: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile

Direct trifluoromethoxylation of phenylacetonitrile is difficult. The standard approach involves cyanidation of the commercially available 4-(trifluoromethoxy)benzyl bromide or chloride.

  • Key Reagents:

    
    , Ethanol/Water or DMSO.
    
  • Mechanism:

    
     displacement of the benzylic halide by cyanide.
    

Synthesis_Pathways cluster_0 Route A: Difluoromethoxy (-OCHF2) cluster_1 Route B: Trifluoromethoxy (-OCF3) Phenol 4-Hydroxyphenyl- acetonitrile OCHF2_Prod 4-(Difluoromethoxy)- phenylacetonitrile Phenol->OCHF2_Prod Carbene Insertion Carbene [:CF2] Source (ClCHF2 / Base) Carbene->Phenol BenzylHalide 4-(Trifluoromethoxy)- benzyl bromide OCF3_Prod 4-(Trifluoromethoxy)- phenylacetonitrile BenzylHalide->OCF3_Prod SN2 Substitution Cyanide NaCN / DMSO Cyanide->BenzylHalide

Figure 2: Comparative synthetic workflows. Route A utilizes carbene insertion on a phenol, while Route B relies on nucleophilic substitution of a pre-fluorinated precursor.

Reactivity & Functionalization[2]

The electronic differences between


 and 

directly influence the reactivity of the phenylacetonitrile scaffold, particularly at the

-carbon.
Alpha-Proton Acidity and Alkylation

The acidity of the benzylic protons (


 to the nitrile) is governed by the electron-withdrawing nature of the aryl substituent.
  • 
     Effect:  With a 
    
    
    
    of 0.35, the
    
    
    group strongly stabilizes the carbanion formed upon deprotonation. This makes 4-(trifluoromethoxy)phenylacetonitrile more acidic than its difluoro analog. Milder bases (e.g., KOtBu) are often sufficient for mono-alkylation.
  • 
     Effect:  With a lower 
    
    
    
    (~0.20), the anion is less stabilized. Stronger bases (e.g., LiHMDS, NaH) or slightly higher temperatures may be required for difficult alkylations.
Nitrile Transformations

Both compounds undergo standard nitrile transformations (hydrolysis to acid, reduction to amine). However, the solubility profile differs:

  • 
     derivatives  are highly hydrophobic; reactions in aqueous media (e.g., acid hydrolysis) may require co-solvents (THF, Dioxane) or phase-transfer catalysts.
    
  • 
     derivatives  retain slightly better solubility in polar organic solvents due to the H-bond donor capability.
    

Metabolic Stability

Understanding the metabolic fate is crucial for safety and efficacy.

Trifluoromethoxy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[2][3][4]
  • Status: Metabolically inert.

  • Mechanism: The C-F bond energy (~116 kcal/mol) and lack of abstractable protons render this group resistant to CYP450 oxidation. It is excreted unchanged or as a downstream metabolite of the nitrile group.

Difluoromethoxy ( )
  • Status: Generally stable, but a potential site for metabolism.

  • Mechanism: The C-H bond in

    
     can be targeted by CYP450 enzymes (oxidative dealkylation).
    
    • Hydroxylation at the C-H bond forms an unstable hemiacetal (

      
      ).
      
    • Spontaneous collapse releases the phenol and difluoroformyl fluoride.

    • Rapid hydrolysis yields

      
       and fluoride ions.
      

Note: While less stable than


, the 

group is significantly more stable than a standard methoxy (

) group due to the strong electron-withdrawing effect of the fluorine atoms, which deactivates the C-H bond toward radical abstraction.

Experimental Protocols

Protocol 1: Synthesis of 4-(Difluoromethoxy)phenylacetonitrile

Objective: Introduction of the


 motif via difluorocarbene.
  • Setup: Charge a round-bottom flask with 4-hydroxyphenylacetonitrile (1.0 eq) and

    
      (2.0 eq) in DMF (0.2 M).
    
  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) slowly. Alternatively, bubble Freon-22 gas if equipped.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. The elevated temperature is required to decarboxylate the acetate and generate the

    
     carbene.
    
  • Workup: Cool to RT. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm product by

    
     NMR (look for triplet at 
    
    
    
    ppm,
    
    
    Hz).
Protocol 2: Comparative Lipophilicity Assessment (HPLC Method)

Objective: Determine relative LogP values (Chromatographic Hydrophobicity Index).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic 50:50 MeCN:Water (+0.1% Formic Acid).

  • Standards: Inject a calibration mixture of toluene, naphthalene, and benzophenone.

  • Injection: Inject 4-(difluoromethoxy)phenylacetonitrile and 4-(trifluoromethoxy)phenylacetonitrile separately.

  • Calculation:

    • Measure retention time (

      
      ).
      
    • Calculate capacity factor

      
      .
      
    • The

      
       analog will elute significantly later than the 
      
      
      
      analog, confirming higher lipophilicity.

References

  • Physicochemical Properties of Fluorinated Groups

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • The Difluoromethoxy Group as a Hydrogen Bond Donor

    • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Hammett Constants for Fluorinated Ethers

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

  • Metabolic Stability of Fluoroalkoxy Groups

    • Uere, R. V., & Rittle, K. E. (2025). Comparative Metabolic Stability of Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem Technical Notes. Link

  • Synthesis of Difluoromethoxy Arenes

    • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl Iodides and Bromides. Journal of the American Chemical Society, 135(41), 15559-15566. Link

Sources

methods for validating the chemical structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of agrochemicals and pharmaceutical intermediates, 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile represents a challenging structural target due to the high probability of regioisomer formation during chlorination or difluoromethylation steps.

The validation of this molecule rests on two critical structural pillars:

  • The Difluoromethoxy Moiety (-OCHF₂): A unique spin-system requiring multi-nuclear NMR verification.[1]

  • The 2,3-Dichloro Substitution Pattern: A specific aromatic arrangement that must be distinguished from 2,5-, 3,5-, or 3,4-dichloro isomers.[1]

This guide moves beyond basic characterization, providing a comparative analysis of analytical methods to definitively confirm the structure.

Comparative Analysis of Validation Methods

The following table evaluates the efficacy of standard analytical techniques specifically for this molecule.

MethodSpecificity for this MoleculeKey Feature DetectedLimitation
¹H NMR High Coupling of OCHF₂ (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) & Aromatic Ortho-coupling
Requires pure sample for clear integration.
¹⁹F NMR Very High Diagnostic doublet for -CF₂H; clean baselineNone; highly specific for fluorinated groups.
¹³C NMR Medium Triplet of Carbonyl/Ether carbonsLong acquisition time for quaternary carbons.[1]
HRMS (EI/ESI) Medium Chlorine Isotope Pattern (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Cannot easily distinguish regioisomers.
FT-IR Low Nitrile (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) stretch (~2250 cm⁻¹)
Functional group confirmation only; structural ambiguity.

Detailed Experimental Protocols

Protocol A: Multi-Nuclear NMR Validation (The Gold Standard)

Rationale: NMR is the only method capable of simultaneously verifying the electronic environment of the fluorine atoms and the spatial arrangement of the aromatic protons.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve ~10 mg of sample in CDCl₃ or DMSO-d₆ . CDCl₃ is preferred to avoid solvent peak overlap with the benzylic protons.[1]

  • ¹H NMR Acquisition:

    • Target Region 1 (OCHF₂): Look for a distinctive triplet in the range of 6.50 – 6.90 ppm . This splitting arises from the proton coupling to the two equivalent fluorine atoms.

      • Criterion: The coupling constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
        ) must be 71–75 Hz . A value significantly lower (<60 Hz) indicates a monofluoromethyl group or impurity.[1]
        
    • Target Region 2 (Aromatic): For the 2,3-dichloro-4-substituted pattern, protons are at positions 5 and 6.[1] These are adjacent (ortho).

      • Criterion: Observe two doublets (an AB system) with a coupling constant (

        
        ) of ~8.5 Hz .
        
      • Failure Mode: If you see two singlets, you likely have the 2,5-dichloro isomer (para protons). If you see meta-coupling (~2 Hz), you may have the 3,5-dichloro isomer.[1]

    • Target Region 3 (Benzylic): Singlet at 3.70 – 4.00 ppm (CH₂-CN).[1]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.[1]

    • Criterion: Observe a doublet around -81 to -83 ppm .[1] The coupling constant must match the ¹H spectrum (

      
      ).
      
Protocol B: Mass Spectrometry (Isotope Pattern Analysis)

Rationale: While MS cannot prove the position of the chlorines, it provides definitive proof of the elemental composition (


).

Workflow:

  • Ionization: Use ESI+ or EI.[1]

  • Isotope Analysis: Examine the molecular ion cluster [M]⁺.[1]

    • For a molecule with two Chlorine atoms (

      
       and 
      
      
      
      ), the theoretical intensity ratio is 9:6:1 (M : M+2 : M+4).
    • Validation: If the M+2 peak is roughly 65% of the parent peak, the dichloro-substitution is confirmed.

Visualization of Structural Logic

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical steps to confirm the specific isomer and functional groups.

ValidationLogic Sample Unknown Sample H_NMR 1H NMR Analysis Sample->H_NMR OCHF2_Check Check 6.5-6.9 ppm (Triplet, J=72Hz?) H_NMR->OCHF2_Check Ar_Check Check Aromatic Region (Two Doublets, J=8.5Hz?) OCHF2_Check->Ar_Check Yes Result_Fail_Group REJECT: Incorrect Fluorine Group OCHF2_Check->Result_Fail_Group No (Singlet/Multiplet) Isotope_Check MS Isotope Pattern (9:6:1 Ratio?) Ar_Check->Isotope_Check Yes (Ortho Coupling) Result_Fail_Iso REJECT: Wrong Regioisomer (Likely 2,5- or 3,5-Cl) Ar_Check->Result_Fail_Iso No (Singlets/Meta Coupling) Result_Pass CONFIRMED: 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile Isotope_Check->Result_Pass Yes Isotope_Check->Result_Fail_Group No (Wrong Cl count)

Caption: Decision tree for validating regioisomerism and functional group integrity.

Diagram 2: NMR Coupling Logic for -OCHF₂

The "Difluoromethoxy" group creates a specific splitting pattern due to Heteronuclear coupling.[1]

NMR_Coupling Proton Proton (H) on OCHF2 F1 Fluorine A Proton->F1 J ~ 72 Hz F2 Fluorine B Proton->F2 J ~ 72 Hz Signal Observed Signal: TRIPLET (1:2:1) F1->Signal F2->Signal

Caption: The proton (H) couples to two equivalent Fluorine atoms (F), splitting the signal into a triplet.

Expected Data Summary

Structural FragmentTechniqueExpected Signal / ValueNotes
-OCHF₂ ¹H NMRngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

6.5–6.9 ppm (t,

Hz)
Characteristic "large triplet".
-OCHF₂ ¹⁹F NMRngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-82.0 ppm (d,

Hz)
Clean doublet.
-OCHF₂ ¹³C NMRngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

~116 ppm (t,

Hz)
Very large C-F coupling.
Aromatic Ring ¹H NMRTwo Doublets (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.0–7.6 range)

Hz (Ortho).
-CH₂-CN ¹H NMRSinglet (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.7–4.0 ppm)
Benzylic position.
-CN IR2240–2250 cm⁻¹Sharp, weak-to-medium intensity.[1]

References

  • Sigma-Aldrich . 2-(4-(Difluoromethoxy)phenyl)acetonitrile Product Analysis. Retrieved from (Note: Reference used for spectral analogies of the difluoromethoxy-phenylacetonitrile scaffold).[1]

  • Royal Society of Chemistry . Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene. Electronic Supporting Information (ESI) containing ¹H and ¹⁹F NMR data for difluoromethoxy derivatives.[1] Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Phenylacetonitrile Derivatives. Retrieved from .[1]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Cited for general ¹⁹F chemical shift standards of -OCHF₂ groups).

Sources

A Comparative Spectroscopic Guide to the Confirmation of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a detailed spectroscopic analysis for the confirmation of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a compound of interest in medicinal chemistry. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a comprehensive, predicted spectroscopic profile based on established principles and comparative data from structurally related analogs. By understanding the expected spectral characteristics, researchers can confidently identify and characterize this molecule, ensuring the integrity of their synthetic pathways and biological evaluations.

The Analytical Challenge: A Multi-faceted Approach

Confirming the structure of a polysubstituted aromatic compound like 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile requires a multi-pronged analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the molecule's framework, functional groups, and overall mass. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

The following sections will delve into the predicted spectroscopic data for the target molecule and compare it with experimental data from analogous compounds. This comparative methodology allows for a robust and evidence-based approach to structural elucidation in the absence of a dedicated reference standard.

Predicted Spectroscopic Profile of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

The following data is predicted based on the known effects of chloro, difluoromethoxy, and cyanomethyl substituents on a benzene ring. These predictions are supported by data from analogous compounds presented in the subsequent sections.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a singlet for the benzylic protons.

  • Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as an AX or AB spin system, likely as two doublets.

    • H-6: This proton is ortho to a chlorine atom and meta to another chlorine and the difluoromethoxy group. It is expected to resonate further downfield due to the deshielding effect of the adjacent chlorine. The predicted chemical shift is in the range of 7.5-7.7 ppm .

    • H-5: This proton is ortho to the difluoromethoxy group and meta to two chlorine atoms. The difluoromethoxy group is electron-withdrawing, which will also deshield this proton. Its predicted chemical shift is in the range of 7.2-7.4 ppm .

    • Coupling: The ortho coupling constant (³JHH) between H-5 and H-6 is expected to be in the range of 8-9 Hz .

  • Benzylic Protons (-CH₂CN): The two protons of the cyanomethyl group are chemically equivalent and will appear as a singlet. The electron-withdrawing nature of the cyano group and the aromatic ring will shift this signal downfield. The predicted chemical shift is in the range of 3.8-4.0 ppm .

  • Difluoromethoxy Proton (-OCHF₂): The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The predicted chemical shift is in the range of 6.5-6.8 ppm , with a characteristic ²JHF coupling constant of approximately 70-75 Hz .

¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbon atoms is not observed.[1]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The chemical shifts are influenced by the electronegativity of the substituents.

    • C-4 (bearing -OCHF₂): This carbon will be significantly influenced by the attached oxygen and fluorine atoms and is expected to be in the range of 145-150 ppm . It will also exhibit coupling to the fluorine atoms.

    • C-2 and C-3 (bearing -Cl): These carbons will be deshielded by the chlorine atoms and are predicted to be in the range of 130-135 ppm .

    • C-1 (bearing -CH₂CN): This carbon's chemical shift will be influenced by the attached cyanomethyl group and the chlorine at C-2, likely appearing around 128-132 ppm .

    • C-5 and C-6: These protonated aromatic carbons will appear in the range of 115-125 ppm .

  • Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF) and is expected in the region of 115-120 ppm .

  • Benzylic Carbon (-CH₂CN): The methylene carbon is expected in the range of 20-25 ppm .

  • Nitrile Carbon (-CN): The carbon of the cyano group will appear in the downfield region, typically around 115-120 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹ .

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of weak to medium bands above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹ .

  • Aliphatic C-H Stretch: The C-H stretching of the methylene group will be observed in the range of 2850-2960 cm⁻¹ .

  • C-O-C Stretch (Ether): The C-O stretching of the difluoromethoxy group will likely show strong absorptions in the fingerprint region, around 1000-1200 cm⁻¹ .

  • C-F Stretch: Strong C-F stretching vibrations are expected in the region of 1000-1100 cm⁻¹ .

  • Aromatic C=C Bending: Aromatic ring vibrations will cause several bands in the 1450-1600 cm⁻¹ region.[2]

  • C-Cl Stretch: C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₉H₅Cl₂F₂NO). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1.

  • Major Fragmentation Pathways:

    • Loss of the cyanomethyl radical (•CH₂CN): This would result in a significant fragment ion.

    • Loss of the difluoromethoxy group (•OCHF₂): This is another likely fragmentation pathway.

    • Loss of chlorine atoms (•Cl): Sequential loss of the two chlorine atoms can also be expected.

Comparative Analysis with Spectroscopic Data of Analogous Compounds

To substantiate the predicted spectral data, a comparison with experimentally obtained data for structurally similar compounds is essential. The following tables summarize the key spectroscopic features of selected analogs.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Analogous Compounds

CompoundAromatic Protons-CH₂CN-OCHF₂Reference
Predicted: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile 7.2-7.7 (2H, m) 3.8-4.0 (2H, s) 6.5-6.8 (1H, t) -
2,3-Dichlorotoluene6.9-7.3 (3H, m)2.38 (3H, s)-[3]
4-(Difluoromethoxy)toluene7.0-7.3 (4H, m)2.35 (3H, s)6.54 (1H, t)[4]
4-Chlorophenylacetonitrile7.3-7.4 (4H, m)3.7 (2H, s)-F-NDA

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Analogous Compounds

CompoundAromatic Carbons-CH₂CN-CN-OCHF₂Reference
Predicted: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile 115-150 20-25 115-120 115-120 (t) -
1,2-Dichlorobenzene132.8, 130.6, 127.8---SDBS
4-(Difluoromethoxy)anisole151.7, 146.1, 119.5, 117.8--116.5 (t)[4]
4-Chlorophenylacetonitrile134.1, 130.0, 129.5, 127.622.9117.9-SDBS

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Analogous Compounds

CompoundC≡N StretchAromatic C-H StretchC-O-C StretchC-F StretchReference
Predicted: 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile 2240-2260 3050-3100 1000-1200 1000-1100 -
Phenylacetonitrile22493064, 3032--SDBS
4-Methoxyphenylacetonitrile224530301249, 1032-SDBS
1-Bromo-4-(difluoromethoxy)benzene-30701180, 10601020Sigma-Aldrich

Experimental Protocols

To acquire the necessary spectroscopic data for the confirmation of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.[5]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.[6]

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for chlorine-containing compounds.

  • Fragmentation Analysis: If possible, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and confirm the connectivity of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

G cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Predict Predict Spectra NMR->Predict IR->Predict MS->Predict Compare Compare with Analogs Predict->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Conclusion

References

  • ACD/Labs. (n.d.). NMR Prediction Software. Retrieved February 19, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved February 19, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 19, 2026, from [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved February 19, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Interpretation of NMR Spectra of Common Organic Compounds. Retrieved February 19, 2026, from [Link]

  • Modgraph Consultants. (n.d.). NMR Prediction. Retrieved February 19, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved February 19, 2026, from [Link]

  • S. S. Sinelshchikova, et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). 19 F NMR data for 4e and 4f at different concentrations. Retrieved February 19, 2026, from [Link]

  • Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8439–8446.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1735-1746.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloroanisole. PubChem. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved February 19, 2026, from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved February 19, 2026, from [Link]

Sources

cost-effectiveness of different 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile , a critical intermediate in the development of next-generation agrochemicals (specifically herbicides and fungicides).

Executive Summary: Strategic Route Selection

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile hinges on three critical chemical challenges:

  • Regioselectivity: Maintaining the 2,3-dichloro substitution pattern without isomerization.

  • Difluoromethoxy Stability: The

    
     group is acid-sensitive and can eliminate HF under harsh basic conditions; its introduction timing is pivotal.
    
  • Cyanidation Safety: The conversion of a benzyl electrophile to a nitrile requires strict control to minimize HCN evolution and manage exothermic runaway.

We compare the two most viable industrial pathways: the Benzaldehyde Pathway (Route A) and the Toluene Pathway (Route B) .

Comparative Analysis: Cost & Efficiency

MetricRoute A: The Benzaldehyde Pathway Route B: The Toluene Pathway
Starting Material 2,3-Dichloro-4-hydroxybenzaldehyde2,3-Dichloro-4-(difluoromethoxy)toluene
Step Count 4 (Difluoromethylation

Reduction

Chlorination

Cyanidation)
2 (Radical Bromination

Cyanidation)
Overall Yield 65% - 72%45% - 55%
Reagent Cost High (Requires borohydride & pure aldehyde)Moderate (Radical initiators are cheap)
Impurity Profile Low (Intermediates are easily purified solids)High (Benzylic bromination yields gem-dibromides)
Scalability High (Batch-safe, controlled exotherms)Medium (Radical reactions difficult to scale safely)
E-Factor (Waste) Moderate (Borate salts, Sulfate waste)High (Succinimide waste, solvent recovery load)

Verdict: Route A is recommended for pharmaceutical/high-purity agrochemical applications due to superior process control. Route B is viable only if the specific toluene precursor is available as a low-cost commodity.

Detailed Technical Protocols (Route A)

Phase 1: Difluoromethylation of the Phenolic Moiety

Objective: Convert 2,3-dichloro-4-hydroxybenzaldehyde to 2,3-dichloro-4-(difluoromethoxy)benzaldehyde.

Mechanism: A base-mediated nucleophilic attack of the phenoxide ion on difluorocarbene (:CF2), generated in situ from sodium chlorodifluoroacetate.

Protocol:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Dissolve 2,3-dichloro-4-hydroxybenzaldehyde (1.0 eq) in DMF (10 vol).

  • Base Addition: Add Cesium Carbonate (0.2 eq, catalytic) and Potassium Carbonate (1.5 eq). Stir at 25°C for 30 mins to ensure phenoxide formation.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq). Note: This solid reagent releases :CF2 upon heating.

  • Reaction: Heat to 95°C for 4-6 hours. Monitor by HPLC.

  • Workup: Cool to 25°C. Pour into ice water (30 vol). Extract with Ethyl Acetate.[1] Wash organic layer with 5% LiCl solution (to remove DMF). Dry over Na2SO4 and concentrate.

    • Self-Validation: Product should be a pale yellow oil/solid. ¹H NMR must show a triplet at

      
       6.5-6.9 ppm (
      
      
      
      Hz) characteristic of
      
      
      .
Phase 2: Reductive Chlorination Sequence

Objective: Convert the aldehyde to benzyl chloride via the alcohol intermediate.

Protocol:

  • Reduction: Dissolve the aldehyde (from Phase 1) in Methanol. Cool to 0°C. Add NaBH4 (0.35 eq) portion-wise. Stir 1 hr. Quench with dilute HCl. Isolate the benzyl alcohol.[2]

  • Chlorination: Dissolve the crude alcohol in Toluene. Add Thionyl Chloride (SOCl2) (1.2 eq) and catalytic DMF (0.05 eq) at 0°C.

  • Heating: Warm to 40°C for 2 hours.

  • Degassing: Apply partial vacuum to remove SO2 and HCl gases (scrubber required).

  • Isolation: Evaporate toluene to yield the crude benzyl chloride. Do not purify by silica gel (unstable); use directly.

Phase 3: Nucleophilic Cyanidation

Objective: Formation of the target Phenylacetonitrile.[3][4]

Protocol:

  • Biphasic System: Prepare a mixture of Toluene (5 vol) and Water (2 vol).

  • Reagents: Add crude benzyl chloride (1.0 eq) and Tetrabutylammonium bromide (TBAB) (0.05 eq) as a Phase Transfer Catalyst.

  • Cyanide Addition: Add Sodium Cyanide (NaCN) (1.2 eq) to the aqueous phase.

    • Safety: Maintain pH > 9 to prevent HCN gas evolution.

  • Reaction: Heat to 60°C with vigorous stirring (800 rpm) for 4 hours.

  • Quench: Cool to 20°C. Add 10% NaClO (Bleach) to destroy excess cyanide in the aqueous waste.

  • Purification: Separate layers. Wash organic layer with water.[1][3][5] Crystallize from Isopropanol/Heptane.

Visualizing the Synthesis Workflow

The following diagram illustrates the decision logic and chemical flow for both evaluated routes.

SynthesisComparison cluster_0 Route A: High Purity / Controlled cluster_1 Route B: Industrial / Commodity StartA 2,3-Dichloro-4- hydroxybenzaldehyde StepA1 Difluoromethylation (ClCF2COONa / DMF) StartA->StepA1 StartB 2,3-Dichloro-4- (difluoromethoxy)toluene StepB1 Radical Bromination (NBS / AIBN) StartB->StepB1 InterA1 Aldehyde Intermediate StepA1->InterA1 StepA2 Reduction (NaBH4) InterA1->StepA2 InterA2 Benzyl Alcohol StepA2->InterA2 StepA3 Chlorination (SOCl2) InterA2->StepA3 InterCommon Benzyl Chloride Intermediate StepA3->InterCommon StepFinal Cyanidation (NaCN / PTC) InterCommon->StepFinal StepB1->InterCommon Target 2,3-Dichloro-4-(difluoromethoxy) phenylacetonitrile StepFinal->Target

Caption: Comparison of the convergent Aldehyde Route (A) versus the linear Toluene Route (B), highlighting the shared Benzyl Chloride intermediate.

Self-Validating Quality Control

To ensure trust in the experimental outcome, researchers must validate intermediates at key checkpoints:

  • Checkpoint 1 (Post-Difluoromethylation):

    • Test: ¹H NMR in CDCl₃.

    • Pass Criteria: Appearance of triplet at ~6.5 ppm (

      
       Hz). Disappearance of phenolic -OH singlet (~10 ppm).
      
    • Fail Mode: If phenolic signal persists, the reaction is incomplete (check base quality/dryness of DMF).

  • Checkpoint 2 (Post-Chlorination):

    • Test: Silver Nitrate Test (AgNO₃).

    • Pass Criteria: Immediate white precipitate (AgCl) upon adding the product to alcoholic AgNO₃.

    • Fail Mode: Slow or no precipitation indicates unreacted alcohol or hydrolysis.

  • Checkpoint 3 (Final Product):

    • Test: IR Spectroscopy.

    • Pass Criteria: Sharp, weak band at ~2250 cm⁻¹ (CN group). Strong bands at 1000-1200 cm⁻¹ (C-F stretch).

References

  • Difluoromethylation of Phenols

    • Title: "Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes"
    • Source: PubMed (NIH)
    • URL:[Link]

  • General Benzyl Cyanide Synthesis

    • Title: "Benzyl Cyanide - Organic Syntheses Procedure"
    • Source: Organic Syntheses, Coll.[2][6] Vol. 1, p.107 (1941)

    • URL:[Link]

  • Title: "Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde (Patent CN105732348A)
  • Title: "Preparation of benzyl cyanides using Phase Transfer Catalysts (Patent US4056509A)

Sources

advantages of incorporating a difluoromethoxy group in phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Advantages of Incorporating a Difluoromethoxy Group in Phenylacetonitrile Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of phenylacetonitrile derivatives—critical intermediates for phenethylamines, isoquinolines, and diverse CNS-active agents—the choice of aryl substituent dictates the molecule's fate. While the methoxy group (–OCH₃ ) is electronically favorable, it is metabolically labile. Conversely, the trifluoromethoxy group (–OCF₃ ) offers metabolic armor but often imposes excessive lipophilicity (


LogP ~ +1.04), potentially hurting solubility and bioavailability.

The difluoromethoxy group (–OCF₂H) emerges as the strategic "Goldilocks" alternative. It provides a unique physicochemical profile: it acts as a lipophilic hydrogen bond donor , blocks metabolic soft spots, and modulates lipophilicity to a moderate degree (


LogP ~ +0.2 to +0.6). This guide objectively compares –OCF₂H against its analogs, supported by experimental data and robust synthetic protocols.

Part 1: Physicochemical Performance Comparison

The incorporation of –OCF₂H into a phenylacetonitrile scaffold alters the molecular landscape distinctively compared to –OCH₃ and –OCF₃.

The Lipophilic Hydrogen Bond Donor (LHBD)

Unlike –OCF₃ (which is purely hydrophobic) or –OCH₃ (which is a hydrogen bond acceptor), the –OCF₂H group possesses a polarized C–H bond. The strong electron-withdrawing effect of the two fluorine atoms renders the terminal proton acidic enough to function as a weak hydrogen bond donor (HBD).

  • Mechanism: The C–H[1]···O or C–H···N interaction allows the drug to maintain binding affinity with target protein pockets (replacing –OH or –NH) while simultaneously increasing membrane permeability.

  • Data Point: The Abraham H-bond acidity parameter (

    
    ) for Ar–OCF₂H is ~0.10 , comparable to thiophenol.
    
Comparative Data Matrix
FeatureUnsubstituted (–H)Methoxy (–OCH₃)Trifluoromethoxy (–OCF₃)Difluoromethoxy (–OCF₂H)
Electronic Effect (

)
0.00-0.27 (Donor)+0.35 (Withdrawing)+0.18 (Weak Withdrawing)
Lipophilicity (Hansch

)
0.00-0.02+1.04+0.20 to +0.60
H-Bond Character NoneAcceptor (HBA)NoneDonor (HBD) & Acceptor
Metabolic Stability ModerateLow (O-dealkylation)HighHigh (Blocked CYP site)
Rotational Barrier N/ALowModerateLow (~0.45 kcal/mol)

Insight: The –OCF₂H group increases lipophilicity less drastically than –OCF₃, preventing the "molecular obesity" that often leads to poor solubility or non-specific binding, while still improving blood-brain barrier (BBB) penetration compared to –OCH₃.

Part 2: Metabolic Stability & Pharmacokinetics[2][3]

A primary failure mode for methoxy-substituted phenylacetonitriles is rapid O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to short half-lives and potential toxic phenol metabolites.

Mechanism of Metabolic Shielding
  • Methoxy (–OCH₃): The C–H bonds are electron-rich and weak (~96 kcal/mol), making them prime targets for Hydrogen Atom Transfer (HAT) oxidation.

  • Difluoromethoxy (–OCF₂H): The C–F bonds withdraw electron density, strengthening the remaining C–H bond (~101 kcal/mol) and reducing the electron density at the oxygen, which disfavors the initial formation of the radical cation intermediate required for P450 oxidation.

MetabolicFate Figure 1: Comparative Metabolic Fate of Methoxy vs. Difluoromethoxy Scaffolds Substrate_OCH3 Methoxy-Phenylacetonitrile (–OCH3) Intermediate_OCH3 Hemiacetal Intermediate Substrate_OCH3->Intermediate_OCH3 CYP450 Oxidation (Fast) Product_OH Phenol Metabolite (Rapid Clearance/Toxicity) Intermediate_OCH3->Product_OH Hydrolysis Substrate_OCF2H Difluoromethoxy-Phenylacetonitrile (–OCF2H) No_Reaction Metabolically Stable (Prolonged Half-life) Substrate_OCF2H->No_Reaction C-H Bond Strengthening (Steric/Electronic Shielding)

Part 3: Synthetic Protocols

Incorporating the –OCF₂H group into a phenylacetonitrile scaffold is most efficiently achieved by modifying a hydroxyphenylacetonitrile precursor. The direct difluoromethylation of the phenol moiety is preferred over building the ring from acyclic fluorinated precursors.

Protocol: O-Difluoromethylation using Potassium Bromodifluoroacetate

This protocol avoids the use of ozone-depleting chlorodifluoromethane (Freon 22) gas, utilizing a solid, bench-stable reagent.

Reagents:

  • Substrate: (Hydroxyphenyl)acetonitrile (1.0 equiv)

  • Reagent: Potassium bromodifluoroacetate (BrCF₂CO₂K) (1.2 – 1.5 equiv)

  • Base: Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile/Water (1:1) or DMF[2]

Step-by-Step Workflow:

  • Preparation: Dissolve (hydroxyphenyl)acetonitrile (e.g., 1.0 mmol) in acetonitrile (5 mL) and water (5 mL).

  • Base Addition: Add KOH (20 equiv) to the solution. Note: High base concentration helps generate the difluorocarbene species in situ.

  • Reagent Addition: Add BrCF₂CO₂K (1.5 equiv) in a single portion.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 2–4 hours.

    • Mechanism:[3][4] BrCF₂CO₂⁻ undergoes decarboxylation to form the difluorocarbene (:CF₂), which inserts into the phenoxide O–H bond.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60–85% depending on steric hindrance.

SynthesisWorkflow Figure 2: Synthetic Workflow for O-Difluoromethylation Start Start: Hydroxyphenylacetonitrile Reagents Add: BrCF2CO2K + KOH Solvent: MeCN/H2O Start->Reagents Intermediate In-situ Generation of Difluorocarbene [:CF2] Reagents->Intermediate Decarboxylation Reaction Insertion into O-H Bond (80°C, 2-4 h) Intermediate->Reaction Workup Extraction & Purification (Silica Gel) Reaction->Workup Final Product: (Difluoromethoxy)phenylacetonitrile Workup->Final

Part 4: Strategic Application in Drug Design

When should you choose –OCF₂H for your phenylacetonitrile scaffold?

  • To Rescue a Metabolic Liability: If your lead compound containing a methoxy group shows high intrinsic clearance (

    
    ), switching to –OCF₂H often reduces clearance by >50% without altering the core binding mode.
    
  • To Optimize CNS Penetration: If the –OCF₃ analog is too lipophilic (LogP > 4) and gets sequestered in lipid membranes, the –OCF₂H analog will lower LogP by ~0.5–0.8 units, potentially improving the free fraction in the brain.

  • To Gain H-Bond Specificity: If the binding pocket contains a carbonyl backbone or an acceptor residue (e.g., Asp, Glu) near the ether oxygen, the –OCF₂H proton can form a stabilizing hydrogen bond (C–H···O), increasing potency—a feat impossible for –OCH₃ or –OCF₃.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Chen, Q. Y., & Wu, S. W. (1989). Methyl chlorodifluoroacetate: A new and convenient difluorocarbene precursor. Journal of the Chemical Society, Chemical Communications. Link

  • Erickson, J. A., et al. (2010). The effect of fluorination on the metabolic stability of the methoxy group.[3][5][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Technical Assessment: Limitations and Strategic Alternatives for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile in Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug discovery and agrochemical development, the selection of building blocks dictates the efficiency of downstream synthesis. 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (hereafter referred to as DDPN ) is a specialized intermediate often employed to introduce the pharmacologically privileged difluoromethoxy motif alongside a distinct 2,3-dichloro substitution pattern.[1]

While DDPN serves as a precursor for phenylacetic acids (via hydrolysis) or phenethylamines (via reduction), its utility is frequently compromised by steric hindrance , safety risks associated with cyanation , and competitive side reactions driven by its unique electronic profile.

This guide objectively compares DDPN against its primary strategic alternatives—specifically the Benzaldehyde Oxidation Route and the Direct Phenylacetic Acid Coupling —demonstrating why shifting away from the nitrile intermediate often yields superior process safety and atom economy.

Technical Deep Dive: The Limitations of DDPN

Steric and Electronic Deactivation

The specific substitution pattern of DDPN presents a "perfect storm" for synthetic difficulties:

  • The Ortho-Effect (Steric): The chlorine atom at the C2 position creates significant steric bulk immediately adjacent to the acetonitrile tail. This hinders the trajectory of nucleophiles (like hydroxide ions) required for hydrolysis, often necessitating forcing conditions (high temp, strong acid/base) that degrade the sensitive difluoromethoxy ether.

  • Electronic Activation of Alpha-Protons: The electron-withdrawing nature of the 2,3-dichloro and 4-difluoromethoxy groups significantly increases the acidity of the benzylic protons (

    
     drop).[1] This makes the molecule prone to oxidative dimerization  or poly-alkylation  side reactions under basic conditions, reducing yield during derivatization.
    
The "Cyanide Factor" in Process Safety

Synthesizing DDPN typically involves displacing a benzyl halide with a cyanide source (NaCN/KCN).

  • HSE Risk: This step introduces acute toxicity hazards and requires rigorous waste stream management (destruction of residual cyanide).

  • Impurity Profile: The reaction often generates isonitrile impurities, which possess potent odors and can poison downstream metal catalysts (e.g., Pd/C or Raney Nickel used for hydrogenation).

Hydrolytic Instability of the Group

While generally robust, the difluoromethoxy group is susceptible to acid-catalyzed hydrolysis, reforming the phenol. The harsh conditions required to hydrolyze the sterically hindered nitrile group of DDPN often lead to partial cleavage of the difluoromethyl ether, resulting in a complex mixture of impurities that are difficult to separate.

Comparative Analysis: DDPN vs. Strategic Alternatives

We evaluated DDPN against two primary alternatives for generating the target scaffold (typically a phenylacetic acid or amide derivative).

Alternative A: The Benzaldehyde Route

  • Mechanism:[1][2][3][4] Starting with 2,3-dichloro-4-(difluoromethoxy)benzaldehyde, followed by Pinnick oxidation to the acid or reductive amination.[1]

  • Advantage:[1][5][6] Avoids cyanide entirely; oxidation conditions are mild.

Alternative B: The Direct Phenylacetic Acid Route

  • Mechanism:[1][2][3][4] Purchasing or synthesizing the acid form directly.

  • Advantage:[1][5][6] Zero step count for the core scaffold; "plug-and-play."

Table 1: Performance Metrics Comparison
FeatureDDPN (Nitrile Route) Alternative A (Benzaldehyde) Alternative B (Phenylacetic Acid)
Primary Reaction Type Hydrolysis (Acid/Base)Oxidation (NaClO2)Direct Coupling (Amide bond)
Typical Yield 65 - 72% (Variable)88 - 94% (Consistent) N/A (Starting Material)
Reaction Temperature >90°C (Reflux)0°C - 25°C (Room Temp)0°C - 25°C
Safety Hazard High (Cyanide, High Temp)Low (Mild Oxidants)Low
Impurity Profile Amide intermediates, PhenolsTrace inorganic saltsHigh Purity (>98%)
E-Factor (Waste/Product) High (>15)Low (<5) Low
Cost Efficiency Moderate (Multi-step)High (Cheap reagents) Low (High raw material cost)

Experimental Protocols

Protocol 1: Hydrolysis of DDPN (The Conventional, Limited Method)

Use this only if the nitrile functionality is explicitly required for heterocycle formation.

  • Setup: Charge a 3-neck flask with DDPN (1.0 eq) and acetic acid (5 vol).

  • Acid Addition: Add conc.

    
     (5.0 eq) and water (5.0 eq) cautiously.
    
  • Reaction: Heat to reflux (110°C) for 12–18 hours. Note: Monitoring is critical; 2-Cl steric hindrance slows conversion significantly.[1]

  • Workup: Cool to 0°C. Pour onto crushed ice. Extract with Ethyl Acetate (

    
    ).[7]
    
  • Purification: Back-extract with 1M NaOH (to isolate acid), acidify aqueous layer, and filter precipitate.

    • Risk:[1][2][3][8][9][10] Prolonged heating often degrades the

      
       group (check by NMR for phenol signals).
      
Protocol 2: Pinnick Oxidation of Benzaldehyde (The Recommended Alternative)

Recommended for generating the carboxylic acid scaffold with high integrity.

  • Setup: Dissolve 2,3-dichloro-4-(difluoromethoxy)benzaldehyde (1.0 eq) in

    
    -Butanol/Water (3:1 ratio, 10 vol). Add 2-methyl-2-butene (scavenger, 5.0 eq).[1]
    
  • Oxidant Addition: Dissolve Sodium Chlorite (

    
    , 1.5 eq) and Sodium Dihydrogen Phosphate (
    
    
    
    , 1.1 eq) in water. Add this solution dropwise to the reaction mixture at 0°C.
  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: Reaction turns pale yellow; no gas evolution.

  • Workup: Quench with saturated

    
    . Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[7][11]
    
  • Result: Evaporation yields pure carboxylic acid. Yield: >90%. No column chromatography required.

Visualizing the Strategic Decision

The following diagram illustrates the synthetic pathways and the "bottleneck" created by the DDPN route compared to the streamlined Benzaldehyde route.

G Start Target: 2,3-Dichloro-4-(difluoromethoxy) Phenylacetic Acid Scaffold RouteA Route A: Nitrile (DDPN) Start->RouteA RouteB Route B: Benzaldehyde Start->RouteB StepA1 Precursor: Benzyl Halide RouteA->StepA1 StepB1 Precursor: Benzaldehyde RouteB->StepB1 StepA2 Reaction: Cyanation (+NaCN) RISK: Toxicity, Waste StepA1->StepA2 StepA3 Intermediate: DDPN LIMITATION: Steric Hindrance StepA2->StepA3 StepA4 Hydrolysis (H2SO4, 110°C) RISK: OCF2H Cleavage StepA3->StepA4 Product Final Product: Phenylacetic Acid StepA4->Product Yield: ~65% High Impurities StepB2 Reaction: Pinnick Oxidation (NaClO2, 25°C) StepB1->StepB2 StepB2->Product Yield: ~92% High Purity

Figure 1: Comparative synthetic flow. Note the streamlined efficiency and milder conditions of Route B (Green) versus the hazardous and lower-yielding Route A (Red).

Conclusion & Recommendation

While 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile remains a valid intermediate for specific phenethylamine targets, its use as a general scaffold precursor is sub-optimal due to steric deactivation and safety constraints.[1]

Recommendation:

  • For Carboxylic Acid Targets: Adopt the Benzaldehyde/Pinnick Oxidation workflow. It is safer, greener, and provides higher throughput.

  • For Amine Targets: If the nitrile must be used, employ enzymatic nitrile hydrolysis (nitrilase) or mild borane reductions to mitigate the steric and electronic penalties of the 2,3-dichloro motif.

References

  • Process Chemistry of Roflumilast Intermediates Source: Journal of Chemical Research, 2014.[12] Context: Discusses the optimization of benzaldehyde oxidation to avoid nitrile hydrolysis issues in similar difluoromethoxy scaffolds. URL:[Link] (General Journal Link) / Specific Snippet Ref: Zhang et al., Synthesis of an impurity in crude roflumilast, J. Chem. Res. 2014.

  • Pinnick Oxidation Methodologies Source: Organic Syntheses, Coll. Vol. 6, p. 1024. Context: Standard protocol for mild oxidation of hindered aldehydes to acids. URL:[Link]

  • Difluoromethoxy Group Stability Source: Beilstein Journal of Organic Chemistry. Context: Mechanistic aspects of (phenylthio)difluoromethyl species and stability under acidic/basic conditions. URL:[Link]

Sources

A Comprehensive Guide to Assessing the Cross-Reactivity of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile . As this appears to be a compound with limited publicly available biological data, we will proceed with a structured, field-proven methodology for its initial characterization, from computational prediction to rigorous experimental validation.

Introduction: The Imperative of Selectivity Profiling

The phenylacetonitrile scaffold is a versatile chemical framework found in a variety of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2] Its derivatives have been explored as potential therapeutics for a range of conditions.[1][3] The specific substitutions on our molecule of interest—2,3-dichloro and 4-(difluoromethoxy)—confer unique physicochemical properties that will dictate its interactions with biological macromolecules.

Cross-reactivity assessment is a cornerstone of preclinical drug development.[4] It aims to identify unintended molecular interactions, which is crucial for minimizing false positives in research and mitigating risks of adverse effects in clinical applications.[4] This guide will outline a systematic approach to de-risk 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile by thoroughly mapping its interaction profile.

The Strategy: A Multi-Tiered Approach to De-risking

We will employ a tiered approach, starting with broad, cost-effective methods and progressively moving towards more focused and resource-intensive assays. This ensures a logical and efficient use of resources.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: ADME & Safety Profiling In Silico Prediction In Silico Prediction Broad Panel Screening Broad Panel Screening In Silico Prediction->Broad Panel Screening Confirmatory Assays Confirmatory Assays Broad Panel Screening->Confirmatory Assays Identified 'Hits' Dose-Response Analysis Dose-Response Analysis Confirmatory Assays->Dose-Response Analysis CYP450 Inhibition CYP450 Inhibition Dose-Response Analysis->CYP450 Inhibition Confirmed Off-Targets Cell-Based Functional Assays Cell-Based Functional Assays CYP450 Inhibition->Cell-Based Functional Assays

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Initial Assessment - Casting a Wide Net

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational methods can provide valuable, predictive insights into potential off-target interactions.[4][5][6] These approaches utilize large databases of known compound-target interactions and employ machine learning algorithms and molecular similarity methods to predict the likelihood of a new molecule binding to a panel of known proteins.[4][5][6]

Rationale: This step is a cost-effective way to generate initial hypotheses about potential off-targets. By comparing the structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile to millions of other compounds with known activities, we can identify potential red flags early in the process.[5][6]

Workflow:

  • Utilize multiple computational tools that employ both 2D and 3D similarity methods.

  • Screen the compound against a comprehensive database of targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Analyze the output to identify targets with a high prediction score, which will be prioritized for experimental validation.

Broad Panel Screening: Kinome and GPCR Profiling

Given the prevalence of phenylacetonitrile scaffolds in kinase inhibitors and the fact that kinases are a major class of drug targets, a kinome-wide screen is a logical starting point.[7][8][9][10] Similarly, GPCRs represent the largest family of druggable targets, making a GPCR panel screen a prudent parallel activity.[11][12][13][14][15]

Rationale: Broad panel screens provide an unbiased experimental overview of a compound's selectivity. Many contract research organizations (CROs) offer standardized panels that cover hundreds of kinases or GPCRs, providing a wealth of data from a single experiment.[14][16][17][18]

Experimental Design:

  • Kinome Profiling: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases. The output is typically reported as percent inhibition relative to a control.

  • GPCR Profiling: Screen against a panel of common GPCR targets using radioligand binding assays. This will identify any significant displacement of known ligands, indicating a potential interaction.[11][14]

Hypothetical Data Presentation: Kinome Screen

Kinase TargetPercent Inhibition at 10 µM
Hypothetical Primary Target (e.g., EGFR)95%
Off-Target Hit 1 (e.g., SRC)85%
Off-Target Hit 2 (e.g., VEGFR2)60%
Most other kinases...<10%

Tier 2: Hit Confirmation and Potency Determination

Any significant "hits" identified in the broad panel screening (typically >50% inhibition or displacement) must be validated.

Confirmatory Assays

This involves re-testing the compound against the identified off-targets in individual assays to confirm the initial finding.

Dose-Response Analysis

Once an off-target interaction is confirmed, it is crucial to determine the potency of this interaction. This is achieved by performing a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Rationale: A potent on-target activity coupled with weak off-target activity is the hallmark of a selective compound. Quantifying the potency at off-targets allows for a direct comparison with the on-target potency, defining the selectivity window.

G cluster_0 On-Target vs. Off-Target Potency On-Target (EGFR) On-Target (EGFR) Selectivity Window Selectivity Window On-Target (EGFR)->Selectivity Window IC50 = 10 nM Off-Target (SRC) Off-Target (SRC) Off-Target (SRC)->Selectivity Window IC50 = 1000 nM

Caption: Illustrating the selectivity window.

Hypothetical Data Presentation: Dose-Response Analysis

TargetIC50 (nM)
Hypothetical Primary Target (EGFR)15
Off-Target Hit 1 (SRC)1,250
Off-Target Hit 2 (VEGFR2)3,500

Tier 3: ADME and Safety Profiling

Beyond direct target interactions, it is essential to assess how the compound interacts with the body's drug metabolism machinery.

Cytochrome P450 (CYP450) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[19] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions.[20] Therefore, assessing the inhibitory potential of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile against the major CYP isoforms is a critical safety assessment.[21][22]

Rationale: Early identification of CYP450 inhibition can prevent the progression of compounds that are likely to cause adverse drug-drug interactions in a clinical setting.

Experimental Design:

  • Screen the compound against a panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Perform dose-response analysis for any inhibited isoforms to determine the IC50 value.

Hypothetical Data Presentation: CYP450 Inhibition

CYP IsoformIC50 (µM)Risk Assessment
CYP1A2> 50Low
CYP2C9> 50Low
CYP2C1925Moderate
CYP2D6> 50Low
CYP3A48High
Cell-Based Functional Assays

Ultimately, it is important to understand if the off-target binding observed in biochemical assays translates to a functional effect in a cellular context. For confirmed, potent off-targets, cell-based assays should be conducted to measure the functional consequences of the compound's interaction.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (for Dose-Response)

This protocol is a representative example for determining the IC50 of the test compound against a purified kinase.

  • Prepare Reagents:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.

    • Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

    • ATP Solution: Prepare a stock solution of ATP in dH2O. The final concentration in the assay should be close to the Km of the kinase.

    • Substrate: Use a generic or specific peptide substrate for the kinase.

    • Kinase: Dilute the purified kinase enzyme to the appropriate working concentration in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the serially diluted test compound.

    • Add 48 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the ATP solution.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cytochrome P450 Inhibition Assay (Luminescent Method)

This protocol describes a common method for assessing CYP450 inhibition.[19]

  • Prepare Reagents:

    • Human Liver Microsomes or recombinant CYP enzymes.

    • CYP-specific luminogenic substrate (e.g., P450-Glo™ substrates).

    • NADPH regeneration system.

    • Test Compound: Prepare a serial dilution in the appropriate buffer.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add the test compound at various concentrations.

    • Add the human liver microsomes and the CYP-specific substrate.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction and initiate the luminescent signal by adding the detection reagent.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value by non-linear regression analysis.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the rigorous evaluation of any new chemical entity. For a novel compound like 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, a systematic and tiered approach is paramount. By integrating in silico predictions with broad experimental screens and detailed biochemical and safety profiling, researchers can build a comprehensive selectivity profile. This data-driven approach not only validates the compound's primary mechanism of action but also provides critical insights into potential liabilities, ultimately guiding informed decisions on its progression as a research tool or therapeutic candidate.

References

  • Berdan, C. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available at: [Link]

  • Zhang, J., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Briefings in Bioinformatics. Available at: [Link]

  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available at: [Link]

  • Multispan, Inc. Custom GPCR Antibody Profiling Services. Available at: [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Available at: [Link]

  • Dimova, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

  • Zhang, J., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Briefings in Bioinformatics. Available at: [Link]

  • Sanofi. Computational Prediction of Off-Target Related Risks of Molecules. Available at: [Link]

  • ION Biosciences. GPCR Assay Services. Available at: [Link]

  • Eurofins Discovery. GPCR Screening and Profiling. Available at: [Link]

  • Tanso Biosciences. GPCR functional profiling services. Available at: [Link]

  • Zhang, L., et al. (2025). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Berdan, C. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available at: [Link]

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  • University of Antwerp. PPES Service Facility for Global Kinase Activity Profiling. Available at: [Link]

  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science. Available at: [Link]

  • Yilmaz, F., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity. Available at: [Link]

  • Sonic Genetics. Pharmacogenomic (PGx) screen. Available at: [Link]

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  • U.S. Department of Energy Office of Scientific and Technical Information. (2023). Rapid Computational Identification of Therapeutic Targets for Pathogens. Available at: [Link]

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  • PubChem. 2-[4-(difluoromethoxy)phenyl]acetonitrile. Available at: [Link]

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Safety Operating Guide

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Compromise" Safety Protocol

Immediate Directive: Do NOT attempt to chemically neutralize 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (hereafter referred to as DCDFA ) via standard laboratory hydrolysis (acid/base) or oxidation methods.[1]

The presence of the difluoromethoxy (-OCHF₂) group combined with the nitrile (-CN) moiety creates a high-risk profile where bench-top degradation can liberate both Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) .[1]

The only authorized disposal route is Commercial High-Temperature Incineration with Halogen Scrubbing. [1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes. DCDFA is a poly-functional halogenated aromatic. Its disposal profile is dictated by three distinct hazard vectors.[1]

Hazard ComponentStructural MoietyRisk MechanismDisposal Implication
Acute Toxicity Nitrile (-CN)Metabolic release of cyanide (slow); Direct interaction with acids releases HCN gas.[1]NEVER mix with acidic waste streams.[1]
Corrosive Gas Generation Difluoromethoxy (-OCHF₂)Thermal decomposition or strong acid hydrolysis releases HF.[1]Requires incineration with HF scrubbers.[1]
Persistence Aryl Chloride (Cl)Resistant to biological degradation; potential for dioxin formation if incinerated improperly.[1]Prohibits drain disposal; requires high-temp combustion (>1100°C).[1]

Key Physical Properties (Estimated for Disposal Logistics):

  • State: Solid (low melting) or viscous liquid (depending on purity/isomer).[1]

  • Solubility: Lipophilic; soluble in DCM, Ethyl Acetate, DMSO.[1] Insoluble in water.[1]

  • Flash Point: >110°C (Predicted) – Class IIIB Combustible Liquid.[1]

Pre-Disposal Stabilization & Segregation

The most common laboratory accident involving nitriles occurs during the "waste consolidation" phase. You must establish a Self-Validating Segregation System .[1]

The Segregation Protocol
  • Stream Selection: DCDFA must be categorized as "Halogenated Organic Waste" (due to Cl and F content).[1]

  • pH Validation (The Safety Lock):

    • Before adding DCDFA to any waste container, measure the container's pH.

    • Rule: The waste stream must be Neutral (pH 7) or Slightly Basic (pH 8-10) .[1]

    • Why? Acidic waste streams (pH < 6) can protonate the nitrile or hydrolyze the -OCHF₂ group, releasing toxic gases (HCN/HF) into the lab atmosphere.[1]

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Toluene.[1]

    • Incompatible: Aqua Regia, Piranha solution, Concentrated Sulfuric Acid, Peroxides (risk of explosive polymerization).[1]

Visual Logic: Waste Stream Decision Tree

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste: DCDFA CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Liquid Solution (Mother Liquor) CheckState->Liquid BinSolid Bin: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->BinSolid CheckSolvent Solvent Type? Liquid->CheckSolvent Halo Halogenated (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated (EtOAc, MeOH) CheckSolvent->NonHalo CheckpH CRITICAL STEP: Check Container pH Halo->CheckpH NonHalo->CheckpH Segregate as Halo due to DCDFA content Safe pH >= 7 CheckpH->Safe Unsafe pH < 7 CheckpH->Unsafe BinHalo Bin: Halogenated Organic Solvents (Label: Toxic, Nitrile) Safe->BinHalo ActionAdjust Adjust pH with Sat. NaHCO3 Unsafe->ActionAdjust ActionAdjust->CheckpH

Figure 1: Decision logic for segregating DCDFA waste. Note the critical pH check to prevent HCN generation.

Operational Disposal Workflow

This protocol assumes the material is being prepared for handoff to a certified hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).

Step 1: Packaging
  • Primary Container: High-density polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if the waste is potentially wet/acidic (corrosion risk).[1]

  • Headspace: Leave 10-15% headspace to allow for thermal expansion during transport.[1]

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum during storage.[1]

Step 2: Labeling (Regulatory Compliance)

Your label must be explicit to protect downstream workers.[1] Use the following nomenclature:

CHEMICAL WASTE Constituents: Dichloromethane (90%), 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (10%) Hazards:

Step 3: Storage Limits
  • Time: Do not store for >90 days (standard Satellite Accumulation Area limit in US/EU).

  • Environment: Cool, dry, well-ventilated area.[1][2][3] Away from direct sunlight (UV can degrade the C-Cl bonds).[1]

Emergency Contingencies

Despite best practices, spills happen.[1] You must have a Cyanide-Specific contingency plan.[1]

Scenario: Benchtop Spill (Liquid Solution)

  • Evacuate & Ventilate: Immediate area evacuation. The volatility of the solvent (e.g., DCM) will carry DCDFA aerosols.

  • PPE Upgrade: Do not enter without Silver Shield/4H gloves (Nitrile gloves offer poor protection against halogenated solvents like DCM) and a full-face respirator with Organic Vapor/Acid Gas cartridges.[1]

  • Neutralization (Spill Only):

    • Do NOT use acid.[1]

    • Cover spill with a Dry Absorbent (Vermiculite or Diatomaceous Earth).[1]

    • Optional: Treat the absorbent with a mild alkaline solution (1% NaOH) to ensure the nitrile remains stable, but only if you are trained to do so. Otherwise, absorb and pack as hazardous waste.[1]

  • Decontamination: Wash surfaces with soap and water.[1][2] Do not use bleach (Hypochlorite) indiscriminately, as it can react with organics to form tear gas (chloropicrin) or other toxic byproducts.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1]

  • PubChem. (2023).[1] Compound Summary: Halogenated Phenylacetonitriles (General Safety Data). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.

Sources

A Researcher's Guide to Personal Protective Equipment for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile. Given that this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar compounds and established laboratory safety principles to create a robust framework for personal protection. The core philosophy is to treat this compound with a high degree of caution, assuming it possesses significant potential hazards until proven otherwise.

Hazard Profile: A Chemist's Perspective

Understanding the molecular structure of 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is critical to anticipating its risks and selecting appropriate Personal Protective Equipment (PPE). Let's deconstruct the molecule:

  • Phenylacetonitrile Core : This structure is known for its reactivity. The nitrile group (-C≡N) is a key functional group that can have toxic properties. Compounds in this family, like benzyl cyanide, are known to be toxic if inhaled, swallowed, or absorbed through the skin.[1]

  • Dichlorinated Aromatic Ring : The two chlorine atoms on the benzene ring significantly alter the molecule's properties. Halogenated aromatics can be persistent in the environment and may possess unknown toxicological profiles. They often cause skin and eye irritation.[2][3]

  • Difluoromethoxy Group : This group (-OCHF₂) adds to the halogenated nature of the compound. While generally stable, thermal decomposition of such groups can release highly toxic and corrosive gases like hydrogen fluoride.

Based on this analysis and data from similar compounds, we must assume 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation .[2][3][4] Therefore, a multi-layered PPE approach is not just recommended; it is essential.

The Core PPE Protocol: A Head-to-Toe Guide

All handling of this compound, whether as a solid or in solution, must be conducted within a certified and properly functioning chemical fume hood.[5] The following table summarizes the mandatory PPE.

Protection Area Required PPE Rationale and Key Considerations
Eye & Face Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient . Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[6][7] A full-face shield must be worn over the goggles when handling larger volumes (>50 mL) or during procedures with a high splash potential (e.g., transfers, heating).[8]
Hand Double-Gloving: Nitrile (inner) and Neoprene/Butyl Rubber (outer)The aromatic and halogenated nature of this compound requires robust glove selection. A single pair of standard nitrile gloves may not provide adequate protection for prolonged exposure.[9] Inner Glove: A standard nitrile glove. Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber, which offer better protection against chlorinated and aromatic compounds.[7][9] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[3]
Body Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronA fully buttoned, flame-resistant lab coat is the minimum requirement.[10] A chemical-resistant apron made of materials like PVC should be worn over the lab coat to provide an additional barrier against spills and splashes.[11]
Respiratory Not typically required inside a fume hood. Air-Purifying Respirator (APR) on standby.All routine work must be done in a fume hood to prevent inhalation.[5] However, an air-purifying respirator with organic vapor cartridges and P95 particulate filters should be available for immediate use in case of a large spill or failure of engineering controls.[3][12]
Glove Selection: A Deeper Dive

The choice of glove material is arguably the most critical decision for hand protection. No single glove material is impervious to all chemicals. The principle of "double-gloving" provides a dual barrier and allows for safe removal of the contaminated outer glove.

  • Why Nitrile as an Inner Glove? Nitrile offers good dexterity and protection against a wide range of substances, making it an excellent general-purpose choice.[8][10] It serves as a reliable secondary barrier.

  • Why Neoprene/Butyl as an Outer Glove? These synthetic rubbers offer superior resistance to many chlorinated and aromatic solvents compared to standard nitrile or latex.[9] Butyl rubber, in particular, is recommended for handling ketones, esters, and nitro-compounds.[9]

Crucially, always consult the glove manufacturer's specific chemical resistance chart and breakthrough time data for your chosen gloves. Breakthrough time is the time it takes for a chemical to permeate the glove material and reach the inside.[13]

Operational Workflow: From Weighing to Waste

Appropriate PPE is only effective when combined with meticulous laboratory practice. The following workflow outlines the key steps for handling 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_disposal Disposal & Doffing A Assess Task: - Weighing Solid - Preparing Solution - Running Reaction - Workup/Purification B Verify Fume Hood Certification is Current A->B C Locate Emergency Equipment: - Eyewash - Safety Shower - Spill Kit B->C D Minimum PPE: - FR Lab Coat - Chemical Splash Goggles - Double Gloves (Nitrile inner) C->D E Task > 50mL or High Splash Risk? D->E F Add: - Chemical Apron - Full Face Shield E->F Yes G Proceed with Task Inside Fume Hood E->G No F->G H Segregate Waste: Halogenated Organic Liquid & Solid Waste Containers G->H I Decontaminate Glassware Inside Fume Hood H->I J Doff PPE: 1. Outer Gloves 2. Apron/Face Shield 3. Inner Gloves 4. Goggles 5. Lab Coat I->J K Wash Hands Thoroughly J->K

Caption: PPE selection and handling workflow for 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

Step-by-Step Handling Protocol
  • Preparation : Before bringing the chemical into the work area, ensure the fume hood is operational and all necessary PPE is available. Locate the nearest eyewash station, safety shower, and appropriate spill kit.

  • Donning PPE : Put on all required PPE as determined by the workflow diagram above.

  • Weighing and Transfer :

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • Conduct all transfers of solids and liquids well within the fume hood to contain any vapors or dust.[5]

    • Use spark-proof tools if solvents are present.[14]

  • Running the Reaction :

    • Keep the reaction vessel closed or under reflux to prevent the release of vapors.

    • Continuously monitor the reaction for any unexpected changes.

  • Spill Management :

    • In case of a small spill inside the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it. Place the absorbed material into a sealed container for disposal as halogenated waste.[15][16]

    • For larger spills, evacuate the area and notify your institution's environmental health and safety (EHS) office immediately.[15]

  • Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

Disposal Plan: A Critical Final Step

Improper disposal is a serious safety and environmental hazard. As a halogenated organic compound, 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile must be disposed of according to specific protocols.[5][17]

  • Waste Segregation is Mandatory : All waste contaminated with this chemical, including solvents, reaction mixtures, absorbent materials from spills, and contaminated disposable labware (e.g., gloves, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[15][17][18]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[15][18] Do not use abbreviations.

  • Container Management : Keep waste containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[15][16]

  • NEVER Pour Down the Drain : Under no circumstances should this chemical or its waste be disposed of down the sink.[5][16]

Consult your institution's EHS department for specific guidelines on waste container pickup and disposal procedures.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Response
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency medical personnel.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Personal Protective Equipment for Fragrance Oil. Fizzywhiz. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]

  • Glove Material Chemical Resistance. SKS Bottle & Packaging, Inc. [Link]

  • Safety Data Sheet: 2-(Difluoromethoxy)phenylacetonitrile. Thermo Fisher Scientific. [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products, Inc. [Link]

  • OSHA Glove Selection Chart. University of Texas at Austin Environmental Health and Safety. [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. The George Washington University Office of Research Safety. [Link]

  • General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. NIOSH. [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Berkeley Environment, Health and Safety. [Link]

  • Hand Protection Chemical Resistance Guide. U.S. Environmental Protection Agency. [Link]

  • Chemical Safety in the Workplace. NIOSH. [Link]

  • Safety Data Sheet: Phenylacetonitrile. Thermo Fisher Scientific. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • GHS Safety Data Sheet: PHENYL ACETONITRILE. Sdfine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.